molecular formula C5H8O5 B1217692 (S)-2-Hydroxy-2-methylsuccinic acid CAS No. 6236-09-5

(S)-2-Hydroxy-2-methylsuccinic acid

Cat. No.: B1217692
CAS No.: 6236-09-5
M. Wt: 148.11 g/mol
InChI Key: XFTRTWQBIOMVPK-YFKPBYRVSA-N
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Description

L-citramalic acid is the L-enantiomer of citramalic acid. It is a conjugate base of a L-citramalate(2-).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydroxy-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTRTWQBIOMVPK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017263
Record name (S)-2-Hydroxy-2-methylsuccinic acid
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Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6236-09-5
Record name (+)-Citramalic acid
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Record name Citramalic acid, (+)-
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Record name (S)-2-Hydroxy-2-methylsuccinic acid
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Record name (S)-2-hydroxy-2-methylsuccinic acid
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Record name CITRAMALIC ACID, (+)-
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Foundational & Exploratory

(S)-2-Hydroxy-2-methylsuccinic Acid: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of a Unique Dicarboxylic Acid

(S)-2-Hydroxy-2-methylsuccinic acid, also known as (S)-citramalic acid, is a chiral organic compound that is gaining increasing attention within the scientific community.[1] Structurally similar to the well-known malic acid but with an additional methyl group, this α-hydroxy dicarboxylic acid plays a crucial role as a metabolite in various biological systems, including plants, bacteria, and yeast.[1] Its presence has been identified in a range of natural sources, and its unique chemical properties make it a molecule of interest for applications in the food, pharmaceutical, and polymer industries.[2]

This technical guide provides an in-depth exploration of the natural occurrences and abundance of this compound. Furthermore, it offers a detailed, field-proven protocol for its extraction and quantification, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles to ensure accuracy and reproducibility, forming a self-validating system for reliable scientific investigation.

Natural Sources and Abundance of this compound

This compound is found in a variety of natural matrices, with its concentration varying significantly depending on the species, cultivar, and developmental stage of the organism.[3] First isolated from apple peels, it has since been identified in other fruits and microbial fermentation broths.[1]

Occurrence in Fruits

Apples (Malus domestica) and pitaya (Hylocereus spp.), or dragon fruit, are notable fruit sources of this compound. In apples, the concentration is particularly high in the peel, with a study reporting a dramatic accumulation during senescence.[1] Research has quantified the R-enantiomer (which corresponds to the naturally occurring (S)-enantiomer based on its biological synthesis pathway) in various apple cultivars. For instance, in the peel of 'Toki', 'Tsugaru', and 'Sun-Tsugaru' apples, concentrations were found to be in the range of 1.24–37.8 mg/100g wet weight, while the fruit flesh contained lower amounts, ranging from 0.138–1.033 mg/100g wet weight.[1][4]

In pitaya, the content of citramalic acid changes during fruit development. In certain cultivars like 'Guanhuahongba' (GHB) and 'Wucihonglong' (WCHL), the concentration can reach as high as 5.93 mg/g and 5.82 mg/g, respectively, during the early stages of fruit development.[3]

Microbial Production

Several microorganisms are known to produce this compound. Notably, fungi such as Aspergillus niger and bacteria like Propionibacterium acnes have been identified as producers.[1] Engineered strains of Escherichia coli have also been developed for the biotechnological production of citramalic acid, highlighting its potential as a bio-based platform chemical.[1][4][5][6]

Quantitative Data Summary

The following table summarizes the reported abundance of this compound in various natural sources.

Natural SourceMatrixAbundanceReference(s)
Apple (Malus domestica)Peel1.24–37.8 mg/100g wet weight[1][4]
Apple (Malus domestica)Fruit Flesh0.138–1.033 mg/100g wet weight[1][4]
Pitaya (Hylocereus spp. 'GHB')Fruitup to 5.93 mg/g[3]
Pitaya (Hylocereus spp. 'WCHL')Fruitup to 5.82 mg/g[3]

Biosynthesis of this compound

The primary biosynthetic pathway for this compound in both plants and microorganisms involves the condensation of two key metabolic intermediates: pyruvate and acetyl-CoA. This reaction is catalyzed by the enzyme citramalate synthase (CMS).[1][2] This pathway is a key part of the C5-branched dibasic acid pathway.[1]

The following diagram illustrates the enzymatic synthesis of this compound.

Biosynthesis Pyruvate Pyruvate Citramalate_Synthase Citramalate Synthase (CMS) Pyruvate->Citramalate_Synthase AcetylCoA Acetyl-CoA AcetylCoA->Citramalate_Synthase S_Citramalate (S)-2-Hydroxy-2- methylsuccinic acid Citramalate_Synthase->S_Citramalate Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification via Standard Curve Detection->Quantification Validation Method Validation Quantification->Validation

Sources

Stereochemistry of 2-hydroxy-2-methylsuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 2-hydroxy-2-methylsuccinic Acid

Authored by: Senior Application Scientist

Abstract

2-Hydroxy-2-methylsuccinic acid, also known as citramalic acid, is a chiral dicarboxylic acid with a single stereocenter, leading to its existence as a pair of enantiomers: (R)- and (S)-2-hydroxy-2-methylsuccinic acid.[1][2] These stereoisomers can exhibit distinct biological activities and serve as valuable chiral building blocks in organic synthesis. This technical guide provides a comprehensive overview of the stereochemistry of 2-hydroxy-2-methylsuccinic acid, detailing its structural features, synthesis, and separation methodologies. Furthermore, it presents in-depth analytical techniques for the characterization of its enantiomers and discusses their current and potential applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chiral molecule.

Introduction to the Stereochemistry of 2-Hydroxy-2-methylsuccinic Acid

2-Hydroxy-2-methylsuccinic acid is a C5-dicarboxylic acid that is structurally related to malic acid, with a methyl group substituting the hydrogen at the 2-position.[3] This substitution creates a chiral center at the C2 carbon, resulting in two non-superimposable mirror images known as enantiomers.[4] The physical and chemical properties of these enantiomers are identical in an achiral environment; however, they can exhibit significant differences in their interactions with other chiral molecules, such as biological receptors and enzymes. This stereochemical distinction is of paramount importance in the fields of drug development and biotechnology.

The absolute configuration of the stereoisomers is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.[5]

  • (R)-2-hydroxy-2-methylsuccinic acid

  • This compound

The accurate synthesis, separation, and characterization of these individual enantiomers are crucial for harnessing their specific properties.

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure 2-hydroxy-2-methylsuccinic acid can be achieved through several strategies, including asymmetric synthesis, enzymatic methods, and resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly. One reported method involves the use of a chiral auxiliary, such as a 1,3-oxathiane backbone derived from pulegone.[6] This approach allows for the diastereoselective addition of a Grignard reagent to a ketone precursor, leading to the formation of the desired stereoisomer with high enantiomeric excess (ee).[6]

Experimental Protocol: Asymmetric Synthesis of Dimethyl (R)- and (S)-2-acetoxycitramalate[6]
  • Preparation of Chiral Adjuvant: Synthesize the enantiomerically pure 2-keto-1,3-oxathianes from pulegone.

  • Diastereoselective Grignard Addition: React the 2-keto-1,3-oxathiane with a suitable Grignard reagent to achieve highly diastereoselective addition to the ketone.

  • Oxidation: Oxidize the phenyl group of the resulting product to a carboxylic acid using a mild oxidizing agent like RuO4.

  • Esterification: Treat the resulting acid with diazomethane (CH2N2) to yield dimethyl (R)- or (S)-2-acetoxycitramalate.

  • Purity Assessment: Determine the enantiomeric excess using chiral shift experiments with Eu(hfc)3.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of specific stereoisomers. For instance, citramalate synthase (CimA) can catalyze the condensation of acetyl-CoA and pyruvate to produce citramalic acid.[7][8] Additionally, enzymes from microorganisms like Pseudomonas have been utilized for the preparation of both (+) and (-) isomers of citramalic acid.[9]

Chiral Resolution

Chiral resolution is a common technique to separate a racemic mixture into its constituent enantiomers. This can be accomplished through various chromatographic methods.

Direct separation of enantiomers can be achieved using HPLC columns packed with a chiral stationary phase.[10] The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[11]

An alternative HPLC-based approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers.[10][12] These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column. A recently developed method utilizes benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate as a chiral derivatizing reagent for the separation of citramalic acid enantiomers by LC-MS/MS.[12]

Analytical Characterization of Stereoisomers

The definitive identification and quantification of the enantiomers of 2-hydroxy-2-methylsuccinic acid require specialized analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and selective analysis of chiral compounds.[12] When coupled with pre-column derivatization, it allows for the successful separation and quantification of citramalic acid enantiomers in complex matrices like fruit juices.[12]

Experimental Protocol: LC-MS/MS Analysis of Citramalic Acid Enantiomers[12]
  • Sample Preparation: Extract the organic acids from the sample matrix.

  • Derivatization: React the extracted acids with a chiral derivatizing agent (e.g., CIM-C2-NH2) to form diastereomers.

  • LC Separation: Separate the diastereomers using a reverse-phase column (e.g., ODS).

  • MS/MS Detection: Detect and quantify the individual diastereomers using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Gas Chromatography (GC)

Gas chromatography can also be employed for the enantiomeric separation of hydroxy acids.[13] This typically involves derivatization to increase volatility, such as conversion to O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, followed by separation on an achiral capillary column.[13]

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. Enantiomers will rotate the light to an equal but opposite degree. The optical rotation is a characteristic property of a pure enantiomer. For example, the optical rotations for the R- and S-CMA standards have been reported as -11.4341 and +18.0296, respectively, in 1 M HCl.[12]

Property (R)-2-hydroxy-2-methylsuccinic acid This compound
Synonyms (-)-Citramalic acid, D-Citramalic acid(+)-Citramalic acid
CAS Number 6236-10-8[2]636-55-5
Molecular Formula C5H8O5[2]C5H8O5
Molecular Weight 148.11 g/mol [2]148.11 g/mol
Optical Rotation NegativePositive

Applications in Research and Industry

The stereoisomers of 2-hydroxy-2-methylsuccinic acid have found applications in various fields due to their unique chemical properties.

Chiral Synthons in Organic Synthesis

Enantiomerically pure citramalic acid serves as a versatile chiral building block in the synthesis of complex molecules. For instance, it has been utilized as a chiral synthon in the synthesis of prostaglandins.[6]

Precursor for Polymer Synthesis

Citramalic acid is a five-carbon precursor for the chemical synthesis of methacrylic acid, a key monomer in the production of various polymers.[7]

Food and Beverage Industry

Optically active citramalic acid is naturally present in fruits like apples and contributes to their acidic taste.[12] It is also used as an acidulant in soft drinks.[8]

Pharmaceutical Applications

The distinct biological activities of enantiomers are a cornerstone of modern drug development. While specific pharmacological profiles of individual citramalic acid enantiomers are an area of ongoing research, their potential as chiral intermediates in the synthesis of pharmaceuticals is significant.[8]

Logical and Experimental Workflows

Workflow for Stereoisomer Analysis

G cluster_0 Sample Preparation cluster_1 Separation Method cluster_2 Analysis Racemic Mixture Racemic Mixture Chiral HPLC Chiral HPLC Racemic Mixture->Chiral HPLC Direct Derivatization Derivatization Racemic Mixture->Derivatization Indirect Enantiomer 1 Enantiomer 1 Chiral HPLC->Enantiomer 1 Enantiomer 2 Enantiomer 2 Chiral HPLC->Enantiomer 2 Achiral HPLC/GC Achiral HPLC/GC Derivatization->Achiral HPLC/GC Achiral HPLC/GC->Enantiomer 1 Achiral HPLC/GC->Enantiomer 2

Caption: Workflow for the separation and analysis of 2-hydroxy-2-methylsuccinic acid enantiomers.

Asymmetric Synthesis Logic

G Chiral Auxiliary Chiral Auxiliary Reaction Reaction Chiral Auxiliary->Reaction Achiral Substrate Achiral Substrate Achiral Substrate->Reaction Diastereomeric Intermediate Diastereomeric Intermediate Reaction->Diastereomeric Intermediate Removal of Auxiliary Removal of Auxiliary Diastereomeric Intermediate->Removal of Auxiliary Enantiomerically Enriched Product Enantiomerically Enriched Product Removal of Auxiliary->Enantiomerically Enriched Product

Caption: Logic of asymmetric synthesis using a chiral auxiliary.

Conclusion

The stereochemistry of 2-hydroxy-2-methylsuccinic acid is a critical aspect that dictates its biological and chemical behavior. This guide has provided a detailed overview of its enantiomeric forms, from their synthesis and separation to their analytical characterization and applications. The continued development of efficient and selective methods for accessing enantiomerically pure citramalic acid will undoubtedly fuel further advancements in asymmetric synthesis, materials science, and drug discovery.

References

  • Asymmetric Chemical Synthesis of (R)- and (S)-Citramalate in High Enantiomeric Purity. CORE. [Link]

  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. MDPI. [Link]

  • Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. PubMed. [Link]

  • Citramalic acid, (-)-. PubChem. [Link]

  • Synthesis of Citramalic Acid From Glycerol by Metabolically Engineered Escherichia Coli. National Center for Biotechnology Information. [Link]

  • Enzymatic preparation of (--) & (+) isomers of citramalic acid. PubMed. [Link]

  • Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). ElectronicsAndBooks. [Link]

  • (2R)-2-Hydroxy-2-methylsuccinic acid. ChemBK. [Link]

  • Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. MDPI. [Link]

  • Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli. OUCI. [Link]

  • (R)-2-Hydroxy-2-methylbutanedioic acid. FooDB. [Link]

  • Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. [Link]

  • 2-Methylsuccinic acid. Wikipedia. [Link]

  • Enantiomers, Diastereomers, Meso Compounds. askIITians. [Link]

  • More Stereochemical Relationships: Crash Course Organic Chemistry #9. YouTube. [Link]

  • Absolute Configuration. Chemistry LibreTexts. [Link]

  • STEREOCHEMISTRY OF ORGANIC COMPOUNDS. eGyanKosh. [Link]

  • Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts Chemistry. [Link]

  • Chirality & Stereochemistry (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]

Sources

The Emerging Significance of (S)-2-Hydroxy-2-methylsuccinic Acid in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Hydroxy-2-methylsuccinic acid, a chiral organic acid more commonly known as (S)-citramalic acid, has long been recognized as an intermediate in microbial metabolism. However, recent discoveries have illuminated its multifaceted and significant roles within the plant kingdom. This technical guide provides an in-depth exploration of the biological functions of (S)-citramalic acid in plants, moving beyond a simple cataloging of its presence to a detailed examination of its biosynthesis, metabolic pathways, and physiological importance. We will delve into its crucial involvement in fruit development and aroma formation, its function as a key player in nutrient acquisition through root exudation, and its potential, though less explored, role in plant stress responses. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this emerging area of plant biochemistry. We will dissect the enzymatic machinery responsible for its synthesis and subsequent conversion, discuss the analytical methodologies for its detection and quantification, and present detailed experimental protocols for key enzymatic assays. Through this exploration, we aim to provide a foundational resource that not only summarizes the current state of knowledge but also inspires future research into the intricate roles of this compound in plant life.

Introduction: Unveiling a Metabolite of Growing Importance

This compound is a C5-dicarboxylic acid structurally similar to the well-known Krebs cycle intermediate, malic acid, with the distinction of a methyl group at the C-2 position. While its presence in microorganisms has been documented for decades, its significance in plant metabolism has only recently come to the forefront. Initial discoveries of citramalic acid in apple peels were considered a curiosity[1]. However, contemporary research has revealed its dynamic and vital roles in various plant processes, from influencing the sensory qualities of fruits to mediating interactions with the soil environment. This guide will provide a comprehensive overview of the current understanding of (S)-citramalic acid in plants, with a focus on its biosynthesis, downstream metabolic fate, and physiological functions.

Biosynthesis of this compound: The Citramalate Pathway

The primary route for the synthesis of this compound in plants is the citramalate pathway, which commences with the condensation of acetyl-CoA and pyruvate. This reaction is catalyzed by the key enzyme, (S)-citramalate synthase.

The Key Enzyme: (S)-Citramalate Synthase

(S)-Citramalate synthase (CMS) is a fascinating enzyme that showcases the principles of neofunctionalization in plant evolution. In-depth studies in apple (Malus × domestica) have revealed that the gene encoding CMS shares high amino acid similarity with 2-isopropylmalate synthase (IPMS), the enzyme responsible for a key step in leucine biosynthesis[1][2]. However, functional analysis of the recombinant protein demonstrated a distinct substrate preference for pyruvate over the IPMS substrate, α-ketoisovalerate, confirming its identity as a citramalate synthase[2][3].

A crucial characteristic of the apple citramalate synthase (MdCMS) is its lack of a regulatory region found in its IPMS counterpart, rendering it insensitive to feedback inhibition by downstream products[1][2][3]. This lack of regulation has profound implications for the accumulation of citramalic acid and its metabolic derivatives, particularly during fruit ripening.

Transcriptional Regulation

The expression of the gene encoding citramalate synthase appears to be under tight developmental and hormonal control. In apple, MdCMS expression is fruit-specific and increases several-fold during ripening, a process intricately regulated by a network of transcription factors and hormones like ethylene and abscisic acid[2][4][5][6][7]. This ripening-induced expression leads to a significant accumulation of citramalic acid in the fruit tissues, particularly the peel[1].

The transcriptional co-regulation of genes involved in organic acid metabolism and other ripening-associated pathways, such as anthocyanin biosynthesis, is a burgeoning area of research[8]. Transcription factors from the MYB, bHLH, and WRKY families have been implicated in orchestrating these complex metabolic shifts during fruit development[8].

dot

Pyruvate Pyruvate Citramalate_Synthase (S)-Citramalate Synthase (CMS) Pyruvate->Citramalate_Synthase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citramalate_Synthase S_Citramalic_Acid (S)-2-Hydroxy-2- methylsuccinic acid Citramalate_Synthase->S_Citramalic_Acid Condensation Ripening_Signals Fruit Ripening Signals (e.g., Ethylene) CMS_Gene CMS Gene Ripening_Signals->CMS_Gene Upregulation CMS_Gene->Citramalate_Synthase Transcription & Translation

Figure 1: Biosynthesis of this compound.

Metabolic Fates of this compound

Once synthesized, this compound can enter several metabolic pathways, leading to the production of essential amino acids, volatile compounds that contribute to fruit aroma, and potentially other yet-to-be-discovered molecules.

An Alternative Route to Isoleucine

In plants, the canonical pathway for isoleucine biosynthesis starts from threonine[4]. However, the discovery of the citramalate pathway in apple fruit provides an alternative route, especially during ripening when the demand for amino acid precursors for volatile synthesis is high[1][2][4]. This pathway bypasses the feedback-regulated steps of the traditional pathway, allowing for a sustained production of isoleucine[4][5].

The downstream conversion of (S)-citramalic acid to the isoleucine precursor α-keto-β-methylvalerate is thought to involve a series of reactions catalyzed by enzymes homologous to those in the leucine biosynthesis pathway, namely isopropylmalate isomerase (IPMI) and isopropylmalate dehydrogenase (IPMDH)[1][2]. While the direct activity of plant IPMI on citramalate has not been extensively characterized, its involvement is strongly suggested by the accumulation of isoleucine-derived esters in fruits with high citramalate synthase activity[2].

Precursor for Volatile Ester Formation

A significant role of the citramalate pathway in ripening fruits is its contribution to the biosynthesis of volatile esters, which are major determinants of fruit aroma and flavor. The isoleucine produced via this pathway serves as a precursor for the synthesis of 2-methylbutanol and 2-methylbutanoate esters, which impart characteristic fruity notes[1][2][9].

dot

S_Citramalic_Acid (S)-2-Hydroxy-2- methylsuccinic acid IPMI Isopropylmalate Isomerase (IPMI) S_Citramalic_Acid->IPMI IPMDH Isopropylmalate Dehydrogenase (IPMDH) IPMI->IPMDH alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate IPMDH->alpha_keto_beta_methylvalerate Isoleucine Isoleucine alpha_keto_beta_methylvalerate:e->Isoleucine:w Transamination Volatile_Esters Volatile Esters (e.g., 2-methylbutanoate esters) Isoleucine->Volatile_Esters Ester Biosynthesis Pathways BCAT Branched-chain amino transferase (BCAT)

Figure 2: Downstream metabolism of this compound.

Physiological Roles of this compound

The known physiological functions of this compound in plants are diverse, highlighting its importance in both developmental processes and environmental interactions.

Fruit Development and Quality

As discussed, (S)-citramalic acid is a key player in the development of fruit quality, particularly in apple and pitaya (Hylocereus spp.)[2][7][10]. In pitaya, citramalic acid is the predominant organic acid during the early stages of fruit development, suggesting a role in fruit growth and the subsequent shift in the organic acid profile as the fruit matures[7][10]. The accumulation of citramalic acid can influence the overall taste and flavor of the fruit by contributing to its acidity and by providing the building blocks for aromatic compounds[7].

FruitPredominant Stage of AccumulationPrimary RoleReference(s)
Apple (Malus × domestica)RipeningPrecursor for isoleucine and volatile esters (aroma)[1][2][3][9]
Pitaya (Hylocereus spp.)Early developmentMajor contributor to acidity, influences flavor profile[7][10]

Table 1: Role of this compound in Fruit Development.

Nutrient Acquisition: A Role in the Rhizosphere

Beyond its role in fruit, (S)-citramalic acid has been identified as a significant component of root exudates in sugar beet (Beta vulgaris) under phosphorus-deficient conditions. This exudation of citramalic acid, along with salicylic acid, enhances the solubilization of soil phosphorus, making this essential nutrient more available for plant uptake. This discovery was the first assignment of a biological function to citramalic acid of plant origin outside of fruit metabolism.

Potential Role in Stress Responses

While direct evidence for the involvement of (S)-citramalic acid in plant stress responses is still emerging, the well-documented role of the structurally similar citric acid in abiotic stress tolerance provides a compelling case for further investigation[2][3][6][11][12].

Exogenous application of citric acid has been shown to improve plant tolerance to a variety of abiotic stresses, including:

  • Heavy metal stress: Citric acid can chelate heavy metals in the soil, reducing their uptake and toxicity to the plant[2][11].

  • Drought and salinity stress: Citric acid can act as an osmoprotectant and an antioxidant, helping to mitigate the damaging effects of water deficit and high salt concentrations[2][3].

Given the structural similarity and shared metabolic precursors with citric acid, it is plausible that (S)-citramalic acid may also play a role in plant stress responses, either directly or indirectly. For instance, salicylic acid, which is co-exuded with citramalic acid in sugar beet roots, is a well-known plant defense hormone[13][14][15][16][17][18]. The interplay between these organic acids in the rhizosphere and within the plant warrants further investigation.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of organic acids, including this compound, in complex plant matrices[19][20].

Step-by-Step Methodology:

  • Sample Preparation:

    • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., a stable isotope-labeled organic acid).

    • Vortex the mixture thoroughly and centrifuge to pellet the debris.

    • Collect the supernatant and filter it through a 0.22 µm filter before analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Select specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve using authentic standards of this compound.

    • Quantify the amount of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

Enzymatic Assay for (S)-Citramalate Synthase Activity

The activity of (S)-citramalate synthase can be determined by measuring the rate of Coenzyme A (CoA) release during the condensation of acetyl-CoA and pyruvate. The released CoA can be quantified spectrophotometrically using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs at 412 nm[2][9][19][21][22].

Step-by-Step Methodology:

  • Protein Extraction:

    • Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Use the supernatant for the enzyme assay.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the protein extract, acetyl-CoA, pyruvate, and DTNB in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Initiate the reaction by adding one of the substrates (e.g., pyruvate).

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculation of Enzyme Activity:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of the DTNB-CoA adduct to convert the rate of absorbance change to the rate of CoA production.

    • Express the enzyme activity in units per milligram of protein (e.g., nmol of CoA produced per minute per mg of protein).

dot

cluster_0 Metabolite Quantification cluster_1 Enzyme Activity Assay Plant_Tissue Plant Tissue (e.g., fruit peel, roots) Extraction Extraction with Solvent & Internal Standard Plant_Tissue->Extraction Protein_Extraction Protein Extraction Plant_Tissue->Protein_Extraction LC_MS_MS LC-MS/MS Analysis (MRM mode) Extraction->LC_MS_MS Quantification Quantification (Standard Curve) LC_MS_MS->Quantification Enzyme_Assay Enzymatic Assay (DTNB method) Protein_Extraction->Enzyme_Assay Activity_Calculation Activity Calculation (nmol/min/mg protein) Enzyme_Assay->Activity_Calculation

Figure 3: Experimental workflow for the analysis of this compound and its biosynthetic enzyme.

Future Directions and Concluding Remarks

The study of this compound in plants is a rapidly evolving field with numerous exciting avenues for future research. Key areas that warrant further investigation include:

  • Elucidation of the complete downstream metabolic pathway: While the link to isoleucine is established, the specific enzymes and intermediates in plants require definitive characterization.

  • Investigation of its role in stress responses: Direct evidence for the involvement of citramalic acid in biotic and abiotic stress tolerance is needed.

  • Broader distribution and functional diversity: Exploring the presence and function of the citramalate pathway in a wider range of plant species will provide a more comprehensive understanding of its evolutionary significance.

  • Regulatory networks: Unraveling the transcriptional and post-translational regulatory mechanisms that control the citramalate pathway will be crucial for a complete picture of its role in plant metabolism.

References

  • Chen, M., et al. (2024).
  • Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. Proceedings of the National Academy of Sciences, 118(3), e2009988118.
  • Gala, F. & M. L. (2014). Regulation of amino acid metabolic enzymes and transporters in plants. Journal of Experimental Botany, 65(19), 5535-5546.
  • Lu, X., et al. (2024). Transcriptional co-regulation of anthocyanin accumulation and acidity in fruits. Fruit Research, 4, 5.
  • Wikipedia. (n.d.). Citramalyl-CoA lyase. In Wikipedia. Retrieved January 15, 2026.
  • Gala, F. & M. L. (2014). Regulation of amino acid metabolic enzymes and transporters in plants. Journal of Experimental Botany, 65(19), 5535-5546.
  • Friedrich, A., et al. (2007). Properties of R-Citramalyl-Coenzyme A Lyase and Its Role in the Autotrophic 3-Hydroxypropionate Cycle of Chloroflexus aurantiacus. Journal of Bacteriology, 189(18), 6560-6569.
  • Alabd, A., et al. (2024). Transcriptional co-regulation of anthocyanin accumulation and acidity in fruits. Fruit Research, 4(1), 5.
  • Gala, F. & M. L. (2014). Regulation of amino acid metabolic enzymes and transporters in plants. Journal of Experimental Botany, 65(19), 5535-5546.
  • Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS, 118(3), e2009988118.
  • Wikipedia. (n.d.). Citramalyl-CoA lyase. In Wikipedia. Retrieved January 15, 2026.
  • Kumar, V., et al. (2017). Analysis of organic acids of tricarboxylic acid cycle in plants using GC-MS, and system modeling. Journal of Analytical Science and Technology, 8(1), 20.
  • Creative Proteomics. (n.d.). Organic Acid Analysis Service.
  • Medina-Puche, L., et al. (2021). The NAC transcription factor FaRIF controls fruit ripening in strawberry. USDA ARS.
  • Hua, Q., et al. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. International Journal of Molecular Sciences, 23(4), 2153.
  • Wu, J., et al. (2022). Metabolic Profiling of Sugars and Organic Acids, and Expression Analyses of Metabolism-Associated Genes in Two Yellow-Peel Pitaya Species. International Journal of Molecular Sciences, 23(5), 2736.
  • Tahjib-Ul-Arif, M., et al. (2021). Citric Acid-Mediated Abiotic Stress Tolerance in Plants. International Journal of Molecular Sciences, 22(13), 7235.
  • Tahjib-Ul-Arif, M., et al. (2021). Citric Acid-Mediated Abiotic Stress Tolerance in Plants. International Journal of Molecular Sciences, 22(13), 7235.
  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
  • Das, A., et al. (2022). Isopropylmalate synthase regulatory domain removal abolishes feedback regulation at the expense of leucine homeostasis in plants. The Plant Cell, 34(5), 1968-1988.
  • MtoZ Biolabs. (n.d.). Organic Acids Analysis Service | GC-MS.
  • Atsumi, S., et al. (2010). Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli. Applied and Environmental Microbiology, 76(23), 7745-7751.
  • Sugimoto, N., et al. (2021).
  • Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit.
  • Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. Semantic Scholar.
  • Martins, C., et al. (2021). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules, 26(11), 3192.
  • de Lima, J. C., et al. (2019). Tricarboxylates Induce Defense Priming Against Bacteria in Arabidopsis thaliana. Frontiers in Plant Science, 10, 34.
  • Frerigmann, H., et al. (2017). Posttranslational Protein Modifications in Plant Metabolism. The Plant Cell, 27(4), 945-973.
  • Ghasemzadeh, A., & Ghasemzadeh, A. (2014). Foliar sprays of citric acid and salicylic acid alter the pattern of root acquisition of some minerals in sweet basil (Ocimum basilicum L.). Frontiers in Plant Science, 5, 549.
  • Szalai, G., & Janda, T. (2023). The Role of Salicylic Acid in Activating Plant Stress Responses—Results of the Past Decade and Future Perspectives. International Journal of Molecular Sciences, 24(13), 10996.
  • Ghasemzadeh, A., & Ghasemzadeh, A. (2014). Foliar sprays of citric acid and salicylic acid alter the pattern of root acquisition of some minerals in sweet basil (Ocimum basilicum L.). Frontiers in Plant Science, 5, 549.
  • LibreTexts. (2021). 4.4.7: Other Signaling Molecules. Biology LibreTexts.
  • Koo, Y. M., et al. (2020). Action of Salicylic Acid on Plant Growth. Frontiers in Plant Science, 11, 571239.
  • UniProt. (n.d.). Clybl - Citramalyl-CoA lyase, mitochondrial - Mus musculus (Mouse).
  • Kumar, R., et al. (2016). Salicylic acid to decrease plant stress. Environmental Chemistry Letters, 14(4), 445-467.
  • CSIR-NEIST. (n.d.). List of plants having phytochemicals: CITRAMALIC-ACID.
  • Durner, J., et al. (1999). Nitric oxide and salicylic acid signaling in plant defense. Proceedings of the National Academy of Sciences, 96(18), 10177-10182.
  • Durner, J., et al. (1999). Nitric oxide and salicylic acid signaling in plant defense.
  • Bernardello, G. (2007). Phylogenetic distribution of nectaries in angiosperms.
  • Wu, X., et al. (2020). Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production. Biotechnology for Biofuels, 13, 137.
  • Tang, Y. J., et al. (2009). Citramalate pathway for isoleucine biosynthesis in C. tepidum (using [2-13C]acetate).
  • Jones-Rhoades, M. W., et al. (2014). Cellular distribution of secretory pathway markers in the haploid synergid cells of Arabidopsis thaliana. BMC Plant Biology, 14, 21.

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(S)-citramalic acid in microbial metabolic pathways.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-Citramalic Acid in Microbial Metabolic Pathways

Foreword for the Modern Biotechnologist

In the pursuit of sustainable chemical manufacturing and novel therapeutic agents, the exploration of microbial metabolic networks has become paramount. Among the myriad of valuable organic acids produced by microorganisms, (S)-citramalic acid emerges as a molecule of significant industrial and scientific interest. This C5-dicarboxylic acid is not merely a metabolic curiosity but a key precursor for the synthesis of methacrylic acid, a monomer for high-performance polymers, and a valuable chiral building block in pharmaceutical synthesis.[1][2][3]

This guide is designed for the hands-on researcher, the process development scientist, and the drug discovery professional. It eschews a conventional textbook format in favor of a narrative that builds from core biochemical principles to actionable, field-proven strategies. We will dissect the key metabolic routes, scrutinize the enzymes that govern them, and provide detailed methodologies for engineering and quantifying this promising biochemical. Our focus is on the causality behind experimental choices, ensuring that every protocol is not just a series of steps, but a self-validating system grounded in scientific integrity.

The Biochemical Identity and Significance of (S)-Citramalic Acid

(S)-Citramalic acid, or (S)-2-hydroxy-2-methylbutanedioic acid, is a chiral organic acid. Its strategic importance is rooted in its dual functionality: a carboxylic acid and a tertiary alcohol. In microbial systems, it primarily arises from the condensation of two central metabolites: pyruvate and acetyl-CoA.[2][4] This positions it at a critical juncture between glycolysis and the TCA cycle, making its production a direct indicator of a cell's carbon flux management.

While its enantiomer, (R)-citramalate, is known to participate in an alternative isoleucine biosynthesis pathway in some archaea and bacteria[5][6], the (S)-form is the target for most biotechnological applications. Its microbial production offers a renewable alternative to petroleum-based chemical synthesis, aligning with the goals of a circular bio-economy.

Core Metabolic Pathways: Synthesis and Catabolism

The metabolic fate of (S)-citramalic acid is governed by a select group of enzymes that dictate its synthesis and degradation. Understanding these pathways is the cornerstone of any rational metabolic engineering effort.

The Primary Biosynthetic Route: A Gateway from Central Metabolism

The principal pathway for microbial (S)-citramalic acid production is a single, elegant enzymatic step. This reaction directly channels carbon from glycolysis (pyruvate) and the pyruvate dehydrogenase complex (acetyl-CoA) into the target molecule.

  • The Key Reaction: The Claisen condensation of acetyl-CoA and pyruvate.[7]

  • The Master Enzyme: Citramalate Synthase (CimA) (EC 2.3.1.182). This enzyme catalyzes the formation of (S)-citramalate.[8][9]

This direct conversion from central metabolites is both an opportunity and a challenge. The opportunity lies in its simplicity; the challenge resides in the intense competition for its precursors, particularly acetyl-CoA, which is also the substrate for the first step of the TCA cycle catalyzed by citrate synthase.[2][10]

G cluster_central_metabolism Central Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Complex Citramalate (S)-Citramalic Acid Pyruvate->Citramalate Citramalate Synthase (CimA) AcetylCoA->Citramalate Citramalate Synthase (CimA) TCA TCA Cycle AcetylCoA->TCA Citrate Synthase (GltA) Acetate Acetate AcetylCoA->Acetate Pta-AckA

Caption: Core biosynthesis of (S)-citramalic acid from central metabolites.

The Citramalate Cycle: An Anaplerotic Route for Acetate Assimilation

In certain bacteria, such as Rhodospirillum rubrum, which lack the key glyoxylate shunt enzyme isocitrate lyase, the citramalate cycle serves as an alternative pathway to replenish TCA cycle intermediates during growth on acetate.[11]

The cycle involves the following key steps:

  • Condensation: Acetyl-CoA and pyruvate condense to form citramalate (catalyzed by citramalate synthase).[11]

  • Dehydration: Citramalate is dehydrated to mesaconate (catalyzed by mesaconase).[11]

  • Further Conversions: Mesaconate is ultimately converted to glyoxylate and propionyl-CoA.[11]

This cycle, while not the primary focus for production, demonstrates the diverse metabolic roles of citramalate in the microbial kingdom.

Citramalate_Cycle Pyruvate Pyruvate Citramalate Citramalate Pyruvate->Citramalate Citramalate Synthase AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citramalate Synthase Mesaconate Mesaconate Citramalate->Mesaconate Mesaconase MesaconylCoA Mesaconyl-CoA Mesaconate->MesaconylCoA MethylmalylCoA (S)-2-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA Methylmalyl-CoA Lyase Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate Methylmalyl-CoA Lyase Malate Malate Glyoxylate->Malate Malate Synthase Malate->Pyruvate Malic Enzyme

Caption: The Citramalate Cycle for acetate assimilation.

Catabolism: The Reversible Cleavage

The primary catabolic fate of (S)-citramalate is its cleavage back into pyruvate and acetate, a reaction catalyzed by (S)-Citramalate Lyase (EC 4.1.3.22).[9] This enzyme is crucial for organisms that can utilize citramalate as a sole carbon source. In the context of metabolic engineering for production, the native expression of this enzyme would be detrimental, creating a futile cycle. Fortunately, it is not widespread in common industrial chassis like E. coli. The enzyme from Clostridium tetanomorphum has been characterized as a large, multi-subunit complex, structurally similar to citrate lyase.[12]

Metabolic Engineering: Rational Design for High-Titer Production

Achieving industrially relevant titers of (S)-citramalic acid requires a synergistic approach, combining rational strain design with optimized bioprocess conditions. The goal is to redirect maximum carbon flux from central metabolism towards the product while minimizing loss to competing pathways and maintaining cellular health. Escherichia coli has been extensively engineered as a robust chassis for this purpose.[8][13]

Core Genetic Interventions
  • Amplify the Production Catalyst: The foundational step is the strong, stable expression of a highly active citramalate synthase. The wild-type CimA from the thermophile Methanococcus jannaschii is poorly active at the mesophilic temperatures (~30-37°C) used for E. coli cultivation.[8] Directed evolution has yielded superior variants, most notably CimA3.7 , which exhibits significantly enhanced activity at 30°C and is the enzyme of choice for most successful engineering efforts.[14]

  • Eliminate the Primary Competitor: The most significant drain on the acetyl-CoA pool is citrate synthase (GltA), the gateway to the TCA cycle.[2]

    • Strategy A (Deletion): A complete knockout of the gltA gene effectively blocks this competition.[3][15] However, this renders the cell auxotrophic for glutamate, as the TCA cycle is essential for its synthesis. This necessitates supplementing the growth medium with glutamate, increasing process costs.

    • Strategy B (Attenuation): A more elegant approach is to engineer the GltA enzyme itself. Introducing point mutations (e.g., GltA[F383M]) can reduce its affinity for acetyl-CoA without eliminating its activity entirely.[2] This strategy has been shown to facilitate cell growth without glutamate supplementation while significantly boosting citramalate production.[2]

  • Prune Competing Branches: To maximize the availability of both pyruvate and acetyl-CoA, several peripheral pathways that divert these precursors should be deleted.

    • Acetate Formation: Knockouts in genes responsible for acetate production (ackA, pta, poxB) are critical to prevent the accumulation of this toxic byproduct and conserve the acetyl-CoA pool.[3][4]

    • Lactate and Formate Formation: Deleting ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) prevents the diversion of pyruvate under fermentative or oxygen-limited conditions.[8]

    • Product Degradation: To prevent the conversion of citramalate into downstream products of the isoleucine pathway, deleting leuC (3-isopropylmalate dehydratase) is a common and effective strategy.[3][8][15]

Summary of High-Performance Strains

The following table summarizes quantitative data from published studies, showcasing the impact of these genetic modifications.

Strain (Host)Key Genetic ModificationsCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered E. coliOverexpression of cimA3.7, ΔldhA, ΔpflBGlucose82 ± 1.5~0.48~1.26[8]
Engineered E. coliOverexpression of cimA, GltA[F383M] variantGlucose> 600.53~0.45[2]
Engineered E. coliOverexpression of cimA3.7, ΔgltA, ΔleuC, ΔackA-pta, ΔpoxBGlycerol> 31> 0.50~0.23[3]
Engineered E. coliOverexpression of MjcimA3.7, deletion of acetate pathwayGlucose110.20.401.4[13]

Experimental Protocols: From Fermentation to Quantification

Trustworthy data is built on robust and reproducible protocols. This section provides detailed methodologies for the production and analysis of (S)-citramalic acid.

Protocol: Fed-Batch Fermentation for High-Titer Production

This protocol outlines a generalized fed-batch process adapted from successful literature reports, designed to achieve high cell densities and high product titers.

Objective: To produce (S)-citramalic acid using an engineered E. coli strain in a controlled bioreactor environment.

Materials:

  • Engineered E. coli strain (e.g., carrying a plasmid for CimA3.7 expression and relevant genomic deletions).

  • Bioreactor (1L working volume, with pH, dissolved oxygen (DO), and temperature control).

  • Batch Medium: Mineral salts medium (e.g., M9 salts) with 20 g/L glucose, 5 g/L yeast extract (if required by strain), and appropriate antibiotic.

  • Feed Medium: Concentrated glucose solution (e.g., 500 g/L) and nitrogen source (e.g., ammonium hydroxide, used for pH control).

  • pH control: 25% (v/v) NH₄OH or 4M NaOH.

  • Antifoam agent.

Methodology:

  • Inoculum Preparation: Inoculate a 10 mL starter culture of the engineered strain in Luria-Bertani (LB) broth with antibiotic. Grow overnight at 37°C with shaking. Use this to inoculate a 100 mL seed culture in the batch fermentation medium and grow for 8-10 hours.

  • Bioreactor Setup: Aseptically fill the sterilized bioreactor with 0.8 L of batch medium. Calibrate pH and DO probes. Set initial parameters: Temperature = 37°C, pH = 7.0, DO = 30% saturation (controlled via agitation and airflow cascade).

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.1.

  • Batch Phase: Allow the culture to grow, consuming the initial glucose. Monitor glucose concentration and OD₆₀₀. A sharp spike in the DO signal typically indicates the depletion of the initial carbon source.

  • Fed-Batch Phase: Once the initial glucose is depleted, initiate the continuous feed of the concentrated glucose solution. The feed rate should be controlled to maintain a low, growth-limiting concentration of glucose in the reactor, which prevents the formation of inhibitory acetate. A common strategy is an exponential feeding profile for the initial phase of growth, followed by a constant feed rate during the production phase.

  • Production Phase: If using an inducible promoter for cimA expression, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase. Maintain pH at 7.0 using automated addition of NH₄OH. Maintain DO at 30% by cascading agitation (e.g., 300-1000 rpm) and airflow.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-8 hours). Measure OD₆₀₀ and prepare cell-free supernatant (centrifuge at >13,000 x g for 5 min, filter through 0.22 µm syringe filter) for HPLC analysis.

  • Harvest: Continue the fermentation for 60-100 hours or until productivity plateaus.

Caption: Workflow for fed-batch production of (S)-citramalic acid.

Protocol: Quantification by HPLC-UV

Objective: To accurately quantify the concentration of (S)-citramalic acid in fermentation broth supernatant.

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for organic acid analysis.[16][17] For routine analysis, UV detection at 210 nm is cost-effective, targeting the carboxyl group.[16] An ion-exclusion column is often used to achieve good separation from other organic acids present in the broth. For higher sensitivity and specificity, especially in complex matrices, LC-MS is recommended.[18][19]

Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Ion-Exclusion HPLC column (e.g., Bio-Rad Aminex HPX-87H, 300 x 7.8 mm).

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.

  • (S)-Citramalic acid analytical standard.

  • Cell-free fermentation supernatant samples (0.22 µm filtered).

Methodology:

  • Standard Preparation: Prepare a 10 g/L stock solution of (S)-citramalic acid in HPLC-grade water. From this stock, prepare a series of calibration standards ranging from 0.1 g/L to 10 g/L by serial dilution.

  • HPLC Setup:

    • Install the ion-exclusion column and heat it to the recommended temperature (e.g., 50-60°C) to improve peak shape.

    • Equilibrate the entire system by pumping the 5 mM H₂SO₄ mobile phase at a flow rate of 0.6 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the UV detector to monitor absorbance at 210 nm.

  • Calibration Curve:

    • Inject a fixed volume (e.g., 10-20 µL) of each calibration standard onto the column.

    • Record the chromatogram for each standard. (S)-Citramalic acid will elute at a specific retention time.

    • Integrate the area under the peak corresponding to citramalic acid for each standard.

    • Plot a calibration curve of peak area versus concentration (g/L). The plot should be linear with an R² value > 0.995.

  • Sample Analysis:

    • If necessary, dilute the fermentation supernatant samples with the mobile phase to ensure the citramalate concentration falls within the linear range of the calibration curve.

    • Inject the same volume of the prepared samples as used for the standards.

    • Record the chromatograms and integrate the peak area at the retention time corresponding to citramalic acid.

  • Concentration Calculation:

    • Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of citramalic acid in the injected samples.

    • Multiply the result by the dilution factor (if any) to determine the final concentration in the original fermentation broth.

Concluding Remarks for the Field Scientist

(S)-citramalic acid stands as a testament to the power of microbial metabolism as a platform for chemical synthesis. The pathway from central metabolism is direct, making it an attractive target for metabolic engineering. Success, however, is not achieved by simply introducing a single gene. As this guide has detailed, high-titer production is the result of a systematic, multi-pronged approach that addresses precursor competition, eliminates byproduct formation, and optimizes process conditions. The methodologies provided herein offer a robust framework for researchers to build upon, enabling further innovation in the production of this valuable C5 platform chemical and paving the way for a more sustainable industrial future.

References

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  • Wu, X., Tovilla-Coutiño, D. B., & Eiteman, M. A. (2020). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Biotechnology and Bioengineering, 117(9), 2781–2790. [Link]

  • Chen, A., Xie, Y., Xie, S., Liu, Y., Liu, M., Shi, J., & Sun, J. (2024). Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production. Microbial Cell Factories. [Link]

  • Hossain, A. H., Hendrikx, A., & Punt, P. J. (2019). Identification of novel citramalate biosynthesis pathways in Aspergillus niger. Fungal Biology and Biotechnology, 6, 19. [Link]

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  • [Enzymes of the citramalate cycle in Rhodospirillum rubrum]. (2007). PubMed. [Link]

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  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. (2023). MDPI. [Link]

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Discovery and history of (S)-2-Hydroxy-2-methylsuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Hydroxy-2-methylsuccinic Acid: From Natural Discovery to Industrial Precursor

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, commonly known as (S)-citramalic acid, is a chiral α-hydroxy dicarboxylic acid that has transitioned from a botanical curiosity to a molecule of significant interest in metabolic research and industrial biotechnology. First identified in apple peels, its role as a key intermediate in alternative biosynthetic pathways in microorganisms and plants is now well-established. Furthermore, its potential as a bio-based precursor for the bulk chemical methacrylic acid has spurred extensive research into its microbial production through metabolic engineering. This guide provides a comprehensive overview of the discovery, history, biological significance, and synthesis of this compound, tailored for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development.

Discovery and Historical Context

This compound was first isolated from the peel of apples in 1954[1]. Structurally, it is an analog of the well-known Krebs cycle intermediate, malic acid, distinguished by an additional methyl group at the C2 position[2]. This substitution creates a chiral center, leading to two enantiomeric forms: (R)- and (S)-citramalic acid. The biologically relevant form in plants and yeast is predominantly the (S)-enantiomer[1][3][4].

Early research focused on its characterization and natural distribution, with subsequent findings identifying its presence in various ripening fruits and fermentation products[1]. The determination of its absolute configuration in 1965 was a crucial step, achieved by chemical correlation with (S)-(+)-mevalolactone, which solidified the stereochemical understanding of its biological roles[5].

Biological Significance and the Citramalate Pathway

The primary biological role of (S)-citramalic acid is as an intermediate in an alternative pathway for isoleucine biosynthesis, known as the citramalate pathway. This pathway, first described in microorganisms, allows for the synthesis of α-ketobutyrate, a precursor to isoleucine, directly from pyruvate and acetyl-CoA[3][4][6].

The Enzymatic Core: Citramalate Synthase

The key enzymatic step is the condensation of pyruvate and acetyl-CoA, catalyzed by citramalate synthase (CMS). This enzyme is closely related to 2-isopropylmalate synthase (IPMS), which catalyzes a similar condensation reaction in the canonical leucine biosynthesis pathway[3][4].

  • Reaction: Pyruvate + Acetyl-CoA → (S)-Citramalate + CoA

  • Enzyme: Citramalate Synthase (CMS) [EC 2.3.3.-]

In several bacterial species, the pathway produces (R)-citramalate, whereas in yeast and plants like apples, the (S)-enantiomer is formed[3][4].

Role in Plant Metabolism and Aroma Development

In ripening fruits, such as apples and pitaya (dragon fruit), the citramalate pathway plays a significant role that extends beyond amino acid biosynthesis.[3][7] In apples, the expression of a fruit-specific CMS gene leads to a dramatic accumulation of citramalate during ripening.[1][3] A key feature of this plant-based pathway is that the CMS enzyme lacks the feedback inhibition domain typical of related enzymes, leading to unregulated production of α-keto acids.[3][4] This metabolic overflow contributes not only to isoleucine synthesis but also to the production of straight- and branched-chain esters, which are critical volatile compounds responsible for the characteristic fruity aroma of ripening apples.[1][3]

Presence in Humans and as a Biomarker

Citramalic acid is also detected in human biofluids, including urine, blood, and saliva[1]. It is considered a metabolite of the gut microbiota, particularly from yeast (e.g., Saccharomyces species) and anaerobic bacteria (e.g., Propionibacterium acnes)[8][9]. Elevated urinary levels of citramalic acid can be indicative of intestinal dysbiosis or yeast overgrowth[8]. Furthermore, altered levels have been associated with conditions such as propionyl-CoA carboxylase deficiency and colorectal cancer, suggesting its potential as a diagnostic biomarker[1].

graph "Citramalate_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1: Simplified citramalate pathway for isoleucine and ester biosynthesis.

Synthesis of this compound

The demand for enantiomerically pure (S)-citramalic acid, both for research and as a chiral building block, has driven the development of various synthetic strategies, spanning chemical and biological methods.

Asymmetric Chemical Synthesis

Achieving high enantiomeric purity through chemical synthesis has been a significant challenge. Early methods often relied on the resolution of racemic mixtures[5]. More advanced approaches employ chiral auxiliaries or asymmetric catalysis.

One notable asymmetric synthesis produces either enantiomer of citramalate in high enantiomeric excess (>96% ee) starting from optically pure 2-keto-1,3-oxathianes derived from pulegone[5]. The key step in this synthesis is the highly diastereoselective Grignard addition to the ketone, followed by oxidative cleavage of the phenyl group to a carboxylic acid[5].

High-Level Synthetic Workflow:

  • Starting Material: An enantiomerically pure 2-keto-1,3-oxathiane serves as the chiral template.

  • Diastereoselective Addition: A Grignard reagent is added to the ketone, establishing the tertiary alcohol stereocenter with high selectivity controlled by the chiral auxiliary.

  • Protection: The newly formed hydroxyl group is protected (e.g., as an acetate).

  • Oxidative Cleavage: The phenyl group on the auxiliary is oxidized to a carboxylic acid.

  • Esterification & Cleavage: The product is esterified, and the chiral auxiliary is removed to yield the final enantiopure dimethyl 2-acetoxycitramalate[5].

graph "Asymmetric_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", fontname="Helvetica", fontsize=9];

}

Figure 2: Conceptual workflow for asymmetric synthesis of (S)-citramalate.
Biosynthesis via Metabolic Engineering

The industrial potential of citramalic acid as a precursor to methacrylic acid has made its bio-production a major focus. Methacrylic acid is a key monomer for polymers like polymethyl methacrylate (PMMA)[1][10]. Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae aims to channel carbon flux from central metabolism towards citramalate production[10][11][12].

Core Metabolic Engineering Strategies:

  • Overexpression of Citramalate Synthase (CMS): The cimA gene from organisms like Methanococcus jannaschii is commonly expressed in host strains to introduce the core catalytic activity[6][12].

  • Deletion of Competing Pathways: To maximize the pool of acetyl-CoA available for CMS, competing pathways are knocked out. A critical target is the deletion of citrate synthase (gltA), which catalyzes the first step of the TCA cycle by condensing acetyl-CoA with oxaloacetate[11][12][13].

  • Elimination of Byproduct Formation: Genes involved in the production of unwanted byproducts, such as acetate (ackA, pta, poxB), are deleted to improve product yield and purity[12][14].

  • Enhancing Precursor Supply: Strategies are employed to increase the intracellular availability of pyruvate and acetyl-CoA.

Using these approaches, researchers have achieved high titers of citramalate (over 60 g/L) in fed-batch fermentations, demonstrating the viability of a bio-based production route[12][13].

Physicochemical and Analytical Data

Accurate identification and quantification are essential for both research and industrial applications. This compound is a white, crystalline solid that is highly soluble in water[1][15].

PropertyValueReference(s)
Molecular Formula C₅H₈O₅[1][16]
Molar Mass 148.11 g/mol [1][16]
Melting Point 112-113 °C (l-form)[16]
Water Solubility ~297 g/L at 25 °C[1]
Appearance White crystalline solid[15]
Optical Rotation [α]D -23.4° (c=3 in H₂O)[16]

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for quantifying organic acids in biological samples, often after derivatization[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and purity assessment.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for separating and quantifying the (R)- and (S)-enantiomers.

Conclusion

From its humble discovery in apple peels, this compound has emerged as a molecule of considerable scientific and industrial importance. Its central role in the citramalate pathway provides unique metabolic capabilities to plants and microorganisms, influencing everything from fruit aroma to amino acid biosynthesis. As the chemical industry increasingly seeks sustainable, bio-based platform chemicals, the metabolic engineering of microbes for high-yield citramalate production represents a promising frontier. The continued study of this fascinating molecule will undoubtedly uncover further biological roles and unlock new applications in biotechnology and synthetic chemistry.

References

  • Sugimoto, T., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS. [Link]

  • PNAS. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS. [Link]

  • Atsumi, S., et al. (2010). Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli. Applied and Environmental Microbiology. [Link]

  • ResearchGate. (2021). Metabolic pathways for citramalate synthesis in Escherichia coli... ResearchGate. [Link]

  • Grokipedia. (2026). Citramalic acid. Grokipedia. [Link]

  • Wu, J., et al. (2024). Production of (R)-citramalate by engineered Saccharomyces cerevisiae. PMC - NIH. [Link]

  • Eliel, E. L., et al. (n.d.). Asymmetric Chemical Synthesis of (R)- and (S)-Citramalate in High Enantiomeric Purity*. CORE. [Link]

  • Human Metabolome Database. (2023). Showing metabocard for Citramalic acid (HMDB0000426). HMDB. [Link]

  • PubChem - NIH. (n.d.). (+-)-Citramalic acid. PubChem. [Link]

  • ChemIDplus. (n.d.). Citramalic Acid. ChemIDplus. [Link]

  • Blair, A. M., et al. (2018). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Biotechnology and Bioengineering. [Link]

  • Hu, Y., et al. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. MDPI. [Link]

  • Blair, A. M., et al. (2017). Synthesis of Citramalic Acid From Glycerol by Metabolically Engineered Escherichia Coli. Biotechnology Journal. [Link]

  • ResearchGate. (n.d.). Biosynthesis of citramalate in Escherichia coli expressing the cimA... ResearchGate. [Link]

  • Hua, Q., et al. (2020). Pitaya: a potential plant resource of citramalic acid. Taylor & Francis Online. [Link]

  • PubChem - NIH. (n.d.). Citramalic acid, (-)-. PubChem. [Link]

  • Lab Results Explained. (n.d.). Citramalic Acid - Metabolic Analysis Markers (Urine). Lab Results Explained. [Link]

  • Semantics Scholar. (2018). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Semantics Scholar. [Link]

  • Wikipedia. (n.d.). Citramalic acid. Wikipedia. [Link]

  • HealthMatters.io. (n.d.). Citramalic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile. HealthMatters.io. [Link]

  • National Library of Medicine. (2017). Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli. National Library of Medicine. [Link]

  • Blair, A. M., et al. (2016). Efficient bio-production of citramalate using an engineered Escherichia coli strain. PMC. [Link]

  • Google Patents. (n.d.). US4022823A - Citric acid and citramalic acid preparation.

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Whitepaper: The Function of (S)-Citramalic Acid: An Alternative Metabolic Shunt and Its Interplay with the Citric Acid Cycle

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The citric acid cycle (TCA cycle) stands as the central hub of cellular respiration, a highly conserved pathway for the oxidation of acetyl-CoA to generate energy and biosynthetic precursors. While its core intermediates are well-established, metabolism is replete with alternative pathways and structural analogues that serve specialized functions. (S)-citramalic acid, a C5-dicarboxylic acid structurally similar to the TCA cycle intermediate malate, represents one such molecule. This technical guide provides an in-depth analysis of (S)-citramalic acid's function, not as a direct intermediate of the canonical TCA cycle, but as the cornerstone of a distinct metabolic shunt. We will explore its biosynthesis via citramalate synthase, its catabolism by citramalate lyase, and its multifaceted roles in alternative biosynthetic pathways and anaplerosis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this non-canonical metabolic pathway and its intricate relationship with central carbon metabolism.

Introduction: The Centrality of the Citric Acid Cycle

The citric acid cycle, also known as the Krebs or TCA cycle, is a series of eight enzymatic reactions occurring in the mitochondrial matrix of eukaryotes and the cytosol of prokaryotes.[1] Its primary function is to oxidize acetate, derived from carbohydrates, fats, and proteins in the form of acetyl-CoA, into carbon dioxide, thereby releasing stored energy.[1][2] This energy is captured in the form of the reduced coenzymes NADH and FADH₂, which subsequently fuel ATP synthesis via oxidative phosphorylation, and as one molecule of GTP or ATP through substrate-level phosphorylation.[2][3]

Beyond its catabolic role, the cycle is amphibolic, meaning it participates in both catabolism and anabolism.[1] Its intermediates serve as critical precursors for the biosynthesis of amino acids, nucleotides, and heme.[2] Reactions that draw intermediates from the cycle are termed cataplerotic , while those that replenish them are anaplerotic .[4][5] This dual nature necessitates tight regulation to balance the demands of energy production with biosynthetic needs.[3][6]

Against this backdrop of a highly optimized and conserved pathway, we examine (S)-citramalic acid. While not a member of the canonical cycle, its synthesis and degradation utilize the same core metabolic building blocks, positioning it as a competitive or complementary pathway with a unique functional significance.

Canonical_TCA_Cycle cluster_cofactors acetyl_coa Acetyl-CoA (2C) citrate Citrate (6C) acetyl_coa->citrate Citrate Synthase oxaloacetate Oxaloacetate (4C) oxaloacetate->citrate isocitrate Isocitrate (6C) citrate->isocitrate Aconitase alpha_keto α-Ketoglutarate (5C) isocitrate->alpha_keto Isocitrate Dehydrogenase nad_nadh1 NAD+ → NADH co2_1 CO₂ succinyl_coa Succinyl-CoA (4C) alpha_keto->succinyl_coa α-Ketoglutarate Dehydrogenase nad_nadh2 NAD+ → NADH co2_2 CO₂ succinate Succinate (4C) succinyl_coa->succinate Succinyl-CoA Synthetase gdp_gtp GDP → GTP fumarate Fumarate (4C) succinate->fumarate Succinate Dehydrogenase fad_fadh2 FAD → FADH₂ malate Malate (4C) fumarate->malate Fumarase malate->oxaloacetate Malate Dehydrogenase nad_nadh3 NAD+ → NADH

Figure 1: The Canonical Citric Acid (TCA) Cycle.

(S)-Citramalic Acid: A Primer

(S)-citramalic acid, or (S)-2-hydroxy-2-methylbutanedioic acid, is a C5 α-hydroxy dicarboxylic acid.[7] Its structure is analogous to malic acid but with an additional methyl group on the C2 carbon, the same position where the hydroxyl group resides.[7] This seemingly minor modification precludes it from being a substrate for the enzymes of the canonical TCA cycle.

First isolated from apple peels in 1954, (S)-citramalic acid is a key metabolite in the C5-branched dibasic acid pathway found in various bacteria, yeast, and plants.[7] It has also been detected in human biofluids, where elevated levels may be indicative of gut dysbiosis from certain anaerobic bacteria or yeast species.[8]

Property(S)-Citramalic AcidMalic Acid (TCA Intermediate)
Chemical Formula C₅H₈O₅C₄H₆O₅
Molar Mass 148.11 g/mol 134.09 g/mol
Structure HOOC-CH₂-C(OH)(CH₃)-COOHHOOC-CH₂-CH(OH)-COOH
Key Difference Methyl group at C2Hydrogen at C2

Table 1: Comparison of (S)-Citramalic Acid and Malic Acid.

The Citramalate Shunt: Biosynthesis and Catabolism

(S)-citramalic acid metabolism operates as a two-step shunt that begins with the same precursors that feed the TCA cycle and ends by producing molecules that can re-enter central metabolism.

Biosynthesis via Citramalate Synthase (CMS)

The formation of (S)-citramalate is catalyzed by citramalate synthase (CMS) (EC 2.3.3.-), which mediates the condensation of acetyl-CoA and pyruvate.[7][9][10]

Acetyl-CoA + Pyruvate → (S)-Citramalate + CoA

This reaction is mechanistically analogous to the first step of the TCA cycle, where citrate synthase (CS) condenses acetyl-CoA and oxaloacetate.[11] CMS and CS belong to the same acyltransferase family and share structural similarities.[10] This relationship establishes a critical metabolic branch point: the cell's pool of acetyl-CoA can be directed either towards energy production and biosynthesis via the TCA cycle (by CS) or towards the citramalate pathway (by CMS).[9][12] This competition is a key factor in the functional role of citramalate metabolism.

Biosynthesis acetyl_coa Acetyl-CoA reaction Citramalate Synthase (CMS) acetyl_coa->reaction pyruvate Pyruvate pyruvate->reaction citramalate (S)-Citramalate reaction->citramalate

Figure 2: Biosynthesis of (S)-Citramalate.

Catabolism via Citramalate Lyase

The breakdown of (S)-citramalate is catalyzed by (S)-citramalate lyase (EC 4.1.3.22), which cleaves it into acetate and pyruvate.[13][14]

(S)-Citramalate → Acetate + Pyruvate

This reversible reaction, whose equilibrium strongly favors cleavage, is primarily found in anaerobic bacteria.[14] In organisms like Clostridium tetanomorphum, the enzyme is a complex multi-subunit assembly structurally similar to citrate lyase.[14][15] The regeneration of pyruvate and acetate from citramalate completes the shunt, providing metabolites that can be readily assimilated back into central metabolic pathways.

Catabolism citramalate (S)-Citramalate reaction (S)-Citramalate Lyase citramalate->reaction acetate Acetate pyruvate Pyruvate reaction->acetate reaction->pyruvate

Figure 3: Catabolism of (S)-Citramalate.

Functional Integration with the Citric Acid Cycle

The function of (S)-citramalic acid is not defined by direct participation in the TCA cycle but by its pathway's ability to divert and later replenish the pool of central metabolites.

An Alternative Pathway for Amino Acid Biosynthesis

In several bacteria and plants, the citramalate pathway serves as a crucial route for the biosynthesis of isoleucine.[10][16] The pathway initiates with (S)-citramalate and, through a series of recursive reactions, enables the elongation of α-ketoacids, which are direct precursors to branched-chain amino acids like isoleucine.[10]

A key insight comes from studies in ripening apples, where the expression of a specific citramalate synthase isoform (MdCMS) increases dramatically.[10][16] This particular enzyme lacks the typical regulatory domain that makes related enzymes sensitive to feedback inhibition by amino acids.[10] The functional consequence is the unregulated, high-flux production of α-ketoacid precursors, leading to the synthesis of isoleucine and the formation of important odor-active esters that contribute to the fruit's aroma.[7][16] In this context, the citramalate shunt functions as a specialized biosynthetic pathway that bypasses the canonical, tightly regulated routes.

A Potential Anaplerotic Role

Anaplerosis is the process of replenishing TCA cycle intermediates consumed for biosynthesis.[17][18] The citramalate shunt is intrinsically anaplerotic. The catabolism of (S)-citramalate yields pyruvate and acetate.

  • Pyruvate: This is a primary anaplerotic substrate. The enzyme pyruvate carboxylase catalyzes the conversion of pyruvate to oxaloacetate, directly "filling up" the TCA cycle at a key entry point.[4][17] This replenishment increases the cycle's capacity to metabolize acetyl-CoA.[4]

  • Acetate: This can be converted to acetyl-CoA by acetyl-CoA synthetase, providing fuel for the TCA cycle.

Therefore, by converting one molecule of acetyl-CoA and one molecule of pyruvate into one molecule of acetate and one molecule of pyruvate, the shunt effectively cycles these metabolites. However, its true anaplerotic potential is realized when the resulting pyruvate is carboxylated to oxaloacetate. This allows organisms to convert acetyl-CoA (a two-carbon unit) into a four-carbon TCA cycle intermediate, a function akin to the glyoxylate cycle, which is absent in animals.[19][20]

Anaplerosis cluster_TCA TCA Cycle cluster_Shunt Citramalate Shunt oxaloacetate Oxaloacetate citrate Citrate oxaloacetate->citrate ... alpha_keto α-Ketoglutarate citrate->alpha_keto ... succinyl_coa Succinyl-CoA alpha_keto->succinyl_coa ... Amino Acids Amino Acids alpha_keto->Amino Acids malate Malate succinyl_coa->malate ... malate->oxaloacetate ... acetyl_coa Acetyl-CoA acetyl_coa->citrate Citrate Synthase citramalate (S)-Citramalate acetyl_coa->citramalate CMS pyruvate_in Pyruvate pyruvate_in->citramalate CMS pyruvate_out Pyruvate citramalate->pyruvate_out Citramalate Lyase pyruvate_out->oxaloacetate Pyruvate Carboxylase

Figure 4: Anaplerotic function of the citramalate shunt feeding into the TCA cycle.

Role in Specialized Autotrophic Pathways

In some phototrophic bacteria like Chloroflexus aurantiacus, a related enzyme, R-citramalyl-CoA lyase, plays a role in an autotrophic CO₂ fixation pathway known as the 3-hydroxypropionate cycle.[14][21] In this cycle, the enzyme cleaves R-citramalyl-CoA to regenerate acetyl-CoA (the initial CO₂ acceptor) and produce pyruvate for biosynthesis.[21] This demonstrates the evolutionary adaptability of the citramalate scaffold in diverse metabolic contexts, far removed from the canonical TCA cycle of heterotrophs.

Experimental Protocols

Validating the function of the citramalate pathway requires robust enzymatic and metabolic analyses.

Protocol: Citramalate Synthase (CMS) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure CMS activity by monitoring the consumption of pyruvate. The assay is coupled to lactate dehydrogenase (LDH), which oxidizes NADH.

Objective: To determine the specific activity of Citramalate Synthase in a protein extract or purified sample.

Principle: CMS consumes pyruvate and acetyl-CoA. The rate of pyruvate consumption is measured by coupling the reaction to LDH, which reduces the remaining pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to CMS activity.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl₂ (10 mM)

  • Pyruvate (10 mM stock)

  • Acetyl-CoA (10 mM stock)

  • NADH (10 mM stock)

  • Lactate Dehydrogenase (LDH) (approx. 10 units/reaction)

  • Protein sample (e.g., cell lysate, purified enzyme)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a master mix in a microcuvette containing:

    • 800 µL Tris-HCl buffer

    • 100 µL MgCl₂

    • 20 µL NADH

    • 10 µL LDH

  • Add 50 µL of the protein sample to the cuvette and mix gently. Incubate for 2 minutes at 30°C to allow for the reduction of any endogenous pyruvate.

  • Initiate the reaction by adding 10 µL of Acetyl-CoA. Monitor the baseline absorbance at 340 nm for 1-2 minutes.

  • Start the specific reaction by adding 10 µL of Pyruvate.

  • Immediately begin recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Control: Perform a parallel reaction without the addition of Acetyl-CoA to measure non-specific NADH oxidation.

  • Calculation: Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min). Use the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹) to convert this rate into the rate of pyruvate consumption (µmol/min). Specific activity is reported as µmol/min/mg of protein.

Causality: The choice of a coupled assay is crucial for continuous monitoring. Direct measurement of citramalate is difficult spectrophotometrically. By linking pyruvate consumption to NADH oxidation, we leverage a robust and highly sensitive chromophore. The pre-incubation step (Step 2) is essential to eliminate background noise from pyruvate already present in the biological sample, ensuring the measured activity is specific to the CMS reaction initiated by the addition of both substrates.

Protocol: Metabolite Profiling by LC-MS/MS

Objective: To quantify the intracellular concentrations of (S)-citramalate and TCA cycle intermediates.

Procedure Overview:

  • Sample Collection & Quenching: Rapidly quench metabolic activity in cell cultures or tissues by flash-freezing in liquid nitrogen or using a cold methanol-water solution. This step is critical to prevent metabolite turnover post-harvest.

  • Metabolite Extraction: Extract polar metabolites using a cold solvent system (e.g., 80% methanol). Lyse cells and precipitate proteins. Centrifuge to collect the supernatant containing the metabolites.

  • LC Separation: Inject the extract onto a reverse-phase or HILIC liquid chromatography (LC) column. Use a gradient elution program to separate the organic acids based on their polarity.

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.

    • Parent Ion (Q1): Set to the mass-to-charge ratio (m/z) of deprotonated citramalate (147.03 m/z).

    • Fragment Ion (Q3): Monitor for a specific, stable fragment ion generated by collision-induced dissociation (e.g., 85.03 m/z from loss of CO₂ and H₂O).

  • Quantification: Generate a standard curve using a pure (S)-citramalate standard. Quantify the metabolite concentration in samples by comparing peak areas to the standard curve. Analyze TCA intermediates using their respective MRM transitions in the same run.

Trustworthiness: This method is self-validating through the use of specific MRM transitions. The combination of a parent ion mass and a specific fragment ion mass provides two levels of confirmation for the analyte's identity, minimizing the risk of misidentification and ensuring high accuracy and sensitivity.

Conclusion and Future Perspectives

(S)-citramalic acid does not function within the canonical citric acid cycle. Instead, it forms the basis of a distinct metabolic shunt that interfaces with central metabolism at the critical node of pyruvate and acetyl-CoA. Its established roles are primarily biosynthetic, providing a feedback-insensitive pathway for isoleucine production in plants and bacteria.[10][16] Furthermore, its catabolism provides a clear anaplerotic mechanism by regenerating pyruvate, which can be converted to oxaloacetate to replenish the TCA cycle.[4]

The competitive interplay between citramalate synthase and citrate synthase for acetyl-CoA suggests that the flux through this shunt is a regulated decision, diverting carbon away from immediate energy production towards specialized biosynthesis or future anaplerotic replenishment.[12]

Future research should focus on several key areas:

  • Regulation: Elucidating the transcriptional and allosteric regulation of citramalate synthase and lyase in various organisms.

  • Human Metabolism: Investigating the significance of elevated citramalic acid in human disease states, particularly its connection to the gut microbiome and potential interference with malate-dependent pathways.[8]

  • Biotechnological Applications: Leveraging the citramalate pathway for the bio-production of valuable chemicals, such as methacrylic acid, for which citramalate is a precursor.[7][12]

Understanding these non-canonical pathways is essential for a complete picture of metabolic flexibility and provides novel targets for metabolic engineering and therapeutic intervention.

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  • Owen, O. E., et al. (2021). Ins and Outs of the TCA Cycle: The Central Role of Anaplerosis. Annual Review of Nutrition, 41, 19-47. [Link]

  • Gibala, M. J., et al. (2000). Anaplerosis of the citric acid cycle: role in energy metabolism of heart and skeletal muscle. Acta Physiologica Scandinavica, 168(4), 657-65. [Link]

  • Medicosis Perfectionalis. (2019). TCA/Citric Acid (Krebs) Cycle.

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(S)-2-Hydroxy-2-methylsuccinic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Hydroxy-2-methylsuccinic Acid as a Chiral Building Block

Authored by: A Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, and as such, the stereochemistry of a drug candidate can be the determining factor between therapeutic efficacy and undesirable side effects. This necessity has propelled the development of a sophisticated toolbox for asymmetric synthesis, wherein chiral building blocks serve as fundamental and indispensable starting materials. These molecules, possessing one or more stereocenters, provide a direct and efficient route to enantiomerically enriched targets, obviating the need for often arduous and inefficient chiral resolutions. This guide focuses on a particularly valuable yet perhaps underutilized chiral synthon: this compound, also known as (S)-citramalic acid. Its unique structural features, including a quaternary stereocenter and multiple functional groups, render it a versatile precursor for the synthesis of a diverse array of complex and biologically active molecules.

Introduction to this compound: A Profile

This compound is a C5 dicarboxylic acid characterized by a hydroxyl group and a methyl group attached to the same chiral carbon atom.[1] This quaternary stereocenter is a key feature that imparts significant synthetic utility, as it allows for the construction of highly substituted and sterically hindered molecular architectures with precise stereochemical control.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a chiral building block is essential for its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₈O₅[2]
Molecular Weight 148.11 g/mol [2]
Appearance White crystalline solid
Melting Point 112-113 °C[3]
Solubility Soluble in water and polar organic solvents
Optical Rotation [α]D²⁰ = -23.4° (c=3 in H₂O)
Spectral Data

The identity and purity of this compound are confirmed through various spectroscopic techniques. Representative spectral data are provided below.

TechniqueKey Signals/CharacteristicsReference
¹H NMR Signals corresponding to the methyl, methylene, and hydroxyl protons.[4]
¹³C NMR Resonances for the two carboxyl carbons, the quaternary carbon, the methylene carbon, and the methyl carbon.[5]
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern.[5]

Synthesis of this compound: Chemical and Enzymatic Routes

The accessibility of a chiral building block in high enantiomeric purity is a critical factor in its widespread adoption. This compound can be synthesized through both asymmetric chemical methods and biocatalytic routes, each offering distinct advantages.

Asymmetric Chemical Synthesis

Chemical synthesis provides a versatile and scalable approach to this compound. A number of strategies have been developed, often relying on the use of chiral auxiliaries or catalysts to induce stereoselectivity.

2.1.1. Chiral Auxiliary-Mediated Synthesis

One effective strategy involves the use of a chiral auxiliary to direct the stereoselective addition of a nucleophile to a prochiral substrate. This approach allows for the creation of the desired stereocenter with a high degree of control.

Diagram: Asymmetric Synthesis Workflow

Asymmetric_Synthesis Prochiral Prochiral Substrate Coupling Coupling Prochiral->Coupling ChiralAux Chiral Auxiliary ChiralAux->Coupling Intermediate Chiral Intermediate Coupling->Intermediate Nucleophilic Diastereoselective Nucleophilic Addition Intermediate->Nucleophilic ProductAux Product-Auxiliary Adduct Nucleophilic->ProductAux Cleavage Auxiliary Cleavage ProductAux->Cleavage FinalProduct (S)-2-Hydroxy-2-methylsuccinic acid Cleavage->FinalProduct

Caption: A generalized workflow for chiral auxiliary-mediated asymmetric synthesis.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.

  • Coupling of the Chiral Auxiliary: To a solution of the prochiral keto-acid in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and the chiral auxiliary (e.g., a derivative of a chiral amino alcohol). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Diastereoselective Nucleophilic Addition: Cool the solution containing the chiral intermediate to a low temperature (e.g., -78 °C) under an inert atmosphere. Add the desired nucleophile (e.g., a methyl Grignard reagent or methyllithium) dropwise. The choice of solvent and temperature is critical for achieving high diastereoselectivity.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

  • Cleavage of the Chiral Auxiliary: The purified product-auxiliary adduct is subjected to hydrolysis under acidic or basic conditions to cleave the chiral auxiliary and afford the desired this compound. The cleaved auxiliary can often be recovered and recycled.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze the stereospecific transformation of substrates to products with exceptional enantiomeric purity. The enzymatic synthesis of this compound often utilizes citramalate synthase.[6][7]

2.2.1. Citramalate Synthase in Action

Citramalate synthase catalyzes the condensation of acetyl-CoA and pyruvate to form (S)-citramalic acid. This enzymatic reaction is a key step in the metabolic pathways of some microorganisms.[6]

Diagram: Enzymatic Synthesis of (S)-Citramalic Acid

Enzymatic_Synthesis Pyruvate Pyruvate Condensation Enzymatic Condensation Pyruvate->Condensation AcetylCoA Acetyl-CoA AcetylCoA->Condensation Enzyme Citramalate Synthase Enzyme->Condensation Product (S)-Citramalic Acid Condensation->Product

Caption: The enzymatic synthesis of (S)-citramalic acid from pyruvate and acetyl-CoA.

Experimental Protocol: Enzymatic Synthesis and Purification

This protocol provides a general framework for the enzymatic synthesis and subsequent purification of this compound.

  • Reaction Setup: In a buffered aqueous solution at a controlled pH, combine pyruvate, acetyl-CoA, and a source of citramalate synthase (either a purified enzyme or a whole-cell biocatalyst). The reaction is typically incubated at a specific temperature with gentle agitation.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the consumption of substrates or the formation of the product using techniques such as HPLC or enzymatic assays.

  • Termination and Product Isolation: Once the reaction has reached completion, the enzyme is denatured (e.g., by heat treatment or pH change) and removed by centrifugation or filtration. The resulting supernatant contains the desired product.

  • Purification: The crude product can be purified from the reaction mixture using various chromatographic techniques, such as ion-exchange chromatography or size-exclusion chromatography.[8] The selection of the purification method will depend on the scale of the reaction and the desired purity of the final product.

Applications in Asymmetric Synthesis: A Versatile Chiral Synthon

The synthetic utility of this compound stems from its densely functionalized structure. The two carboxylic acid groups and the tertiary alcohol can be selectively manipulated to introduce a wide range of functionalities, making it a valuable starting material for the synthesis of complex molecules.

Synthesis of Prostaglandins

Prostaglandins are a class of lipid compounds with diverse and potent biological activities.[5][9] The stereocontrolled synthesis of prostaglandins is a significant challenge in organic chemistry, and chiral building blocks play a crucial role in these synthetic endeavors. This compound has been employed as a chiral synthon for the construction of the prostaglandin core structure.

Diagram: Retrosynthetic Analysis of a Prostaglandin using (S)-Citramalic Acid

Prostaglandin_Retrosynthesis PG Prostaglandin Core Chiral Core PG->Core SideChains Side Chains PG->SideChains Citramalic (S)-Citramalic Acid Core->Citramalic Key Disconnection

Caption: A simplified retrosynthetic analysis illustrating the use of (S)-citramalic acid in prostaglandin synthesis.

The synthesis typically involves the transformation of the carboxylic acid groups and the hydroxyl group of this compound into the functionalities present in the target prostaglandin molecule. This often entails a series of protection, deprotection, oxidation, reduction, and carbon-carbon bond-forming reactions.

A Versatile Chiral Synthon in Drug Discovery

Beyond prostaglandins, the unique stereochemistry and functionality of this compound make it an attractive starting material for the synthesis of a variety of other pharmaceutical compounds.[1] Its rigid, well-defined stereocenter can be used to control the stereochemistry of adjacent newly formed chiral centers. The dicarboxylic acid moiety provides two handles for further chemical elaboration, allowing for the construction of diverse molecular scaffolds.

The introduction of a chiral center can have a profound impact on the pharmacological properties of a drug molecule.[10] In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other enantiomer may be inactive or even contribute to adverse side effects. The use of enantiomerically pure starting materials like this compound is therefore a key strategy in the development of safer and more effective drugs.

Conclusion and Future Outlook

This compound stands as a potent and versatile chiral building block for asymmetric synthesis. Its ready availability through both chemical and enzymatic routes, coupled with its unique structural features, makes it an invaluable tool for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of chiral synthons like this compound will undoubtedly increase. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes to this valuable molecule, as well as the exploration of its application in the synthesis of new and innovative drug candidates. The continued exploration of the synthetic potential of this compound promises to open new avenues in drug discovery and development, ultimately contributing to the creation of the next generation of life-saving medicines.

References

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A Comprehensive Guide to the Spectroscopic Characterization of (S)-citramalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-citramalic Acid and Its Spectroscopic Fingerprint

(S)-citramalic acid, a chiral dicarboxylic acid, is a molecule of significant interest in the fields of biochemistry and pharmaceutical sciences. As a key metabolite in various biological pathways and a versatile chiral building block in asymmetric synthesis, its unambiguous identification and characterization are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed "fingerprint" of the molecule, revealing its structural integrity, purity, and stereochemistry. This guide offers an in-depth exploration of the spectroscopic data of (S)-citramalic acid, grounded in established scientific principles and experimental best practices. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and interpret the resulting data, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Isomeric Forms

(S)-citramalic acid, systematically named (2S)-2-hydroxy-2-methylbutanedioic acid, possesses a single stereocenter at the C2 position. Its enantiomer is (R)-citramalic acid. In an achiral environment, the spectroscopic properties of enantiomers are identical.

Caption: Ball-and-stick model of (S)-citramalic acid illustrating the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-citramalic acid is characterized by distinct signals corresponding to the different proton environments in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy of (S)-citramalic Acid

  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-citramalic acid in 0.6 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with the acidic protons of the carboxylic acid and hydroxyl groups, leading to their disappearance from the spectrum and simplifying the remaining signals.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Spectral Width: Set the spectral width to encompass the expected chemical shift range (typically 0-15 ppm for ¹H NMR).

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TSP for D₂O or TMS for organic solvents).

Data Interpretation and Key Insights

The ¹H NMR spectrum of (S)-citramalic acid in D₂O typically displays two main signals:

  • A singlet for the methyl protons (CH₃).

  • An AB quartet for the diastereotopic methylene protons (CH₂). The non-equivalence of these protons arises from the adjacent chiral center.

Proton Assignment Chemical Shift (δ) in D₂O (ppm) Multiplicity Coupling Constant (J) (Hz)
CH₃~1.3-1.4Singlet-
CH₂~2.4-2.8AB quartet~16-18

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.

The observation of an AB quartet for the methylene protons is a definitive confirmation of the presence of a neighboring stereocenter, a key feature of the citramalic acid structure. The large geminal coupling constant is characteristic of diastereotopic methylene protons adjacent to a quaternary carbon.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy of (S)-citramalic Acid

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to a series of singlets.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. The spectrum is referenced to an internal or external standard.

Data Interpretation and Key Insights

The proton-decoupled ¹³C NMR spectrum of (S)-citramalic acid will show five distinct signals corresponding to the five carbon atoms in the molecule.

Carbon Assignment Chemical Shift (δ) in D₂O (ppm)
CH₃~25-30
CH₂~45-50
C-OH (Quaternary)~75-80
COOH (C1)~175-180
COOH (C4)~180-185

Note: Chemical shifts can vary based on experimental conditions.

The chemical shifts of the carbonyl carbons are in the characteristic downfield region for carboxylic acids. The quaternary carbon bearing the hydroxyl group appears in the typical range for an aliphatic alcohol.

Caption: Correlation of NMR signals with the molecular structure of (S)-citramalic acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR-ATR Spectroscopy of (S)-citramalic Acid

  • Sample Preparation: For solid samples like (S)-citramalic acid, the Attenuated Total Reflectance (ATR) technique is highly convenient and requires minimal sample preparation. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Acquisition Parameters:

    • Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.

  • Data Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Data Interpretation and Key Insights

The IR spectrum of (S)-citramalic acid is dominated by the characteristic absorptions of the carboxylic acid and hydroxyl functional groups.

Vibrational Mode Wavenumber (cm⁻¹) Intensity Description
O-H stretch (Carboxylic acid)3300 - 2500Broad, StrongCharacteristic broad absorption due to hydrogen bonding.[2]
O-H stretch (Alcohol)~3500 - 3200Broad, MediumOverlaps with the carboxylic acid O-H stretch.
C-H stretch~3000 - 2850MediumAliphatic C-H stretching.
C=O stretch (Carboxylic acid)~1730 - 1700Strong, SharpCarbonyl stretch of the hydrogen-bonded dimer.[2]
C-O stretch~1320 - 1210MediumStretching vibration of the C-O single bond.
O-H bend~1440 - 1395MediumIn-plane bending of the O-H bond.

The very broad O-H stretching band is a hallmark of carboxylic acids and is a result of extensive intermolecular hydrogen bonding in the solid state. The strong carbonyl absorption confirms the presence of the carboxylic acid groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of (S)-citramalic acid (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as methanol/water or acetonitrile/water. A small amount of a volatile acid (e.g., 0.1% formic acid) can be added to promote protonation in positive ion mode, or a weak base (e.g., 0.1% ammonium hydroxide) for deprotonation in negative ion mode.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This can be coupled to a variety of mass analyzers, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Acquisition Parameters:

    • Ionization Mode: Negative ion mode is often preferred for carboxylic acids as they readily form [M-H]⁻ ions.

    • Mass Range: Set the mass range to include the expected molecular ion (e.g., m/z 50-500).

    • Capillary Voltage and Temperature: Optimize these parameters to achieve stable and efficient ionization.

  • Data Processing: The acquired data is displayed as a mass spectrum, which is a plot of ion intensity versus m/z.

Data Interpretation and Key Insights

In negative ion mode ESI-MS, (S)-citramalic acid (molecular weight 148.11 g/mol ) is expected to show a prominent ion at m/z 147.03, corresponding to the deprotonated molecule [M-H]⁻.

Tandem Mass Spectrometry (MS/MS)

Further structural information can be obtained by performing tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion. In an MS/MS experiment, the ion of interest is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed.

Expected Fragmentation Pattern of [M-H]⁻ of Citramalic Acid:

  • Loss of H₂O (18 Da): A fragment at m/z 129.02, corresponding to [M-H-H₂O]⁻.

  • Loss of CO₂ (44 Da): A fragment at m/z 103.04, corresponding to [M-H-CO₂]⁻.

  • Loss of H₂O and CO (46 Da): A fragment at m/z 101.02, corresponding to [M-H-H₂O-CO]⁻.

  • Loss of COOH (45 Da): A fragment at m/z 102.03, corresponding to [M-H-COOH]⁻.

G parent [M-H]⁻ m/z 147.03 frag1 [M-H-H₂O]⁻ m/z 129.02 parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 103.04 parent->frag2 - CO₂ frag3 [M-H-H₂O-CO]⁻ m/z 101.02 frag1->frag3 - CO

Caption: Simplified fragmentation pathway of the [M-H]⁻ ion of citramalic acid in MS/MS.

Conclusion

The spectroscopic characterization of (S)-citramalic acid through NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation. ¹H and ¹³C NMR spectroscopy reveal the detailed carbon-hydrogen framework and the presence of the chiral center. IR spectroscopy confirms the presence of the key carboxylic acid and hydroxyl functional groups. Mass spectrometry determines the molecular weight and provides structural insights through fragmentation analysis. The integrated application of these techniques, guided by robust experimental protocols, ensures the confident identification and quality assessment of (S)-citramalic acid, a crucial step in its application in research and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1081, (+-)-Citramalic acid. PubChem. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). R-(-)-Citramalic Acid. BMRB. [Link]

  • Human Metabolome Database. (n.d.). Citramalic acid. HMDB. [Link]

  • Acree, T. E., & Arn, H. (n.d.). (S)-(+)-citramalic acid. Flavornet. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Chemistry LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Enzymatic Synthesis of (S)-2-Hydroxy-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Building Blocks

(S)-2-Hydroxy-2-methylsuccinic acid, also known as (S)-citramalic acid, is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its stereochemically defined structure, featuring a quaternary chiral center, makes it an attractive synthon for complex molecular architectures. Traditional chemical synthesis of such compounds often requires multi-step procedures, the use of expensive chiral auxiliaries, and harsh reaction conditions, which can be both costly and environmentally challenging.[3]

Biocatalysis offers a powerful alternative, leveraging the exquisite selectivity and efficiency of enzymes to perform stereospecific transformations under mild, aqueous conditions.[4][5] This application note provides a detailed protocol for the synthesis of this compound using an engineered citrate synthase, an enzyme that naturally catalyzes a similar condensation reaction with high fidelity.[6][7] This method capitalizes on the inherent stereocontrol of the enzyme to deliver the desired (S)-enantiomer with high purity.

Principle of the Method: Engineering Citrate Synthase for Novel Reactivity

The core of this protocol is the stereoselective carbon-carbon bond formation catalyzed by a specifically engineered citrate synthase (CS).

Native Enzyme Function: In its natural role within the citric acid cycle, citrate synthase catalyzes the aldol condensation of acetyl-coenzyme A (acetyl-CoA) and oxaloacetate to form (S)-citrate.[8][9] The reaction mechanism involves the deprotonation of the acetyl-CoA methyl group by an active site residue (e.g., Asp-375) to form a nucleophilic enolate, which then attacks the si-face of the oxaloacetate carbonyl.[7][10] This process is highly regulated and stereospecific.

Engineered Enzyme Strategy: For the synthesis of our target molecule, a rationally designed mutant of citrate synthase is employed. Through site-directed mutagenesis of the active site, the enzyme's substrate specificity is altered to accept pyruvate as the keto acid substrate instead of oxaloacetate. The engineered enzyme retains its ability to bind acetyl-CoA and, crucially, maintains its inherent stereochemical preference, guiding the attack on the pyruvate carbonyl to yield the (S)-enantiomer of 2-hydroxy-2-methylsuccinic acid. This chemoenzymatic approach provides a direct and elegant route to the target molecule.

Enzymatic_Synthesis sub Substrates: Pyruvate Acetyl-CoA enz Engineered Citrate Synthase (CS*) sub->enz int Enzyme-Bound Intermediate (S)-Citramalyl-CoA enz->int C-C Bond Formation (Stereoselective Condensation) prod Product: (S)-2-Hydroxy-2- methylsuccinic acid int->prod Hydrolysis coa Coenzyme A (recycled) int->coa

Figure 1: Conceptual workflow for the enzymatic synthesis of this compound.

Materials and Reagents

  • Enzyme: Engineered Citrate Synthase (recombinantly expressed in E. coli, specific activity ≥ 10 U/mg).

  • Substrates:

    • Sodium Pyruvate (CAS: 113-24-6, ≥99% purity)

    • Acetyl-Coenzyme A Lithium Salt (Acetyl-CoA, CAS: 102029-73-2, ≥95% purity)

  • Buffer and Reagents:

    • Tris-HCl (CAS: 1185-53-1)

    • Magnesium Chloride (MgCl₂, CAS: 7786-30-3)

    • Hydrochloric Acid (HCl), 5 M for pH adjustment

    • Sodium Hydroxide (NaOH), 5 M for pH adjustment

    • Ethyl Acetate (CAS: 141-78-6, HPLC grade)

    • Deionized Water (18.2 MΩ·cm)

  • Analytical Standards:

    • Racemic 2-Hydroxy-2-methylsuccinic acid (CAS: 597-44-4)[2]

  • Equipment:

    • Thermostatted reaction vessel or incubator shaker

    • pH meter

    • Magnetic stirrer and stir bars

    • Centrifuge and appropriate tubes

    • Rotary evaporator

    • Lyophilizer (optional)

    • HPLC system with a Chiral Stationary Phase (CSP) column and UV detector

Detailed Experimental Protocol

This protocol is designed for a 100 mL reaction volume, yielding gram-scale quantities of the product.

Step 1: Preparation of Reaction Buffer

  • Prepare 500 mL of 100 mM Tris-HCl buffer.

  • Add MgCl₂ to a final concentration of 10 mM.

  • Adjust the pH of the buffer to 8.0 at 25°C using 5 M HCl or 5 M NaOH.

  • Filter the buffer through a 0.22 µm filter.

Step 2: Enzymatic Reaction Setup

  • In a 250 mL baffled flask or reaction vessel, add 100 mL of the prepared Tris-HCl buffer.

  • Dissolve Sodium Pyruvate to a final concentration of 200 mM (2.20 g).

  • Dissolve Acetyl-CoA Lithium Salt to a final concentration of 150 mM (12.5 g).

    • Causality Note: A slight excess of the pyruvate substrate is used to ensure the complete conversion of the more expensive Acetyl-CoA.

  • Place the vessel in an incubator shaker or water bath set to 37°C and allow the solution to equilibrate for 15 minutes.

  • Initiate the reaction by adding the engineered Citrate Synthase to a final concentration of 200 U/mL (e.g., 200 mg of a 10 U/mg enzyme preparation).

  • Maintain the reaction at 37°C with gentle agitation (e.g., 150 rpm) for 12-24 hours.

Step 3: Reaction Monitoring

  • Periodically (e.g., at 2, 4, 8, 12, and 24 hours), withdraw a small aliquot (100 µL) of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding 10 µL of 5 M HCl.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet the enzyme.

  • Analyze the supernatant for substrate consumption and product formation using HPLC. (See Section 5).

    • Self-Validation: The reaction is considered complete when the concentration of Acetyl-CoA plateaus or is below the limit of detection.

Step 4: Product Work-up and Purification

  • Once the reaction is complete, terminate the process by acidifying the entire reaction mixture to pH 2.0 with 5 M HCl. This step also protonates the carboxylate groups of the product, making it extractable.

  • Centrifuge the mixture at 5,000 x g for 20 minutes to remove the precipitated enzyme.

  • Transfer the supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction with ethyl acetate (3 x 100 mL). The product will partition into the organic phase.[11]

    • Causality Note: Ethyl acetate is chosen for its ability to efficiently extract small organic acids while having limited miscibility with water.

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be a viscous oil or a semi-solid. For higher purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or purification via column chromatography can be performed.[12]

Data Analysis and Expected Results

Analytical Method: Product titer and enantiomeric excess (ee) are determined by High-Performance Liquid Chromatography (HPLC).

  • System: HPLC with UV detector (210 nm)

  • Column: Chiral Stationary Phase Column (e.g., polysaccharide-based)

  • Mobile Phase: Isocratic elution with a mixture of hexane, isopropanol, and trifluoroacetic acid (TFA). The exact ratio must be optimized for the specific column used.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25°C

  • Quantification: A standard curve is generated using a racemic standard of 2-Hydroxy-2-methylsuccinic acid. Enantiomeric excess is calculated using the peak areas of the (S) and (R) enantiomers:

    • ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Table 1: Expected Quantitative Results

Parameter Target Value Notes
Substrate Conversion > 95% Based on limiting reagent (Acetyl-CoA).
Product Titer ~20 g/L Corresponds to ~135 mM product concentration.
Isolated Yield 75-85% Post-extraction and purification.
Enantiomeric Excess (ee) > 99% (S) A key advantage of the biocatalytic method.

| Purity (by HPLC) | > 98% | After final purification step. |

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Rate 1. Inactive or inhibited enzyme.2. Suboptimal pH or temperature.3. Substrate degradation.1. Verify enzyme activity with a standard assay. Ensure no inhibitory contaminants are present.2. Re-calibrate pH meter and thermostat. Perform small-scale optimizations if necessary.3. Use fresh, high-purity substrates.
Low Enantiomeric Excess (ee) 1. Racemization of product under work-up conditions.2. Poor chiral separation on HPLC.1. Avoid excessively high temperatures or extreme pH during purification.2. Optimize the chiral HPLC method (mobile phase composition, flow rate, column temperature).
Poor Extraction Yield 1. Incomplete acidification of the product.2. Insufficient volume or number of extractions.1. Ensure the aqueous phase pH is robustly at or below 2.0 before extraction.2. Increase the number of extractions (e.g., to 5 x 100 mL).
Product Contamination Residual substrates or buffer components in the final product.Improve purification protocol, e.g., by including a water wash of the combined organic extracts or employing column chromatography.

References

  • Chen, X., Wu, Q., & Zhu, D. (2015). Enzymatic synthesis of chiral 2-hydroxy carboxylic acids. Process Biochemistry, 50(5), 759–770.

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology.

  • American Chemical Society. (2024). Synthesis of disubstituted beta-hydroxy acids for the enzymatic synthesis of chiral beta-lactones. ACS Fall 2025.

  • Li, F., et al. (2018). Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. Metabolic Engineering, 46, 39-47.

  • Wikipedia contributors. (2023). Citrate synthase. Wikipedia, The Free Encyclopedia.

  • Gaucher, F., et al. (1998). Chemo-enzymatic synthesis of chiral 2-substituted succinic acid derivatives. Tetrahedron: Asymmetry, 9(14), 2579-2586.

  • ChemBK. (n.d.). (2R)-2-Hydroxy-2-methylsuccinic acid. ChemBK.com.

  • ChemicalBook. (n.d.). (±)-2-hydroxy-2-methylsuccinic acid. ChemicalBook.com.

  • M-CSA. (n.d.). Citrate (Si)-synthase. Mechanism and Catalytic Site Atlas.

  • Proteopedia. (2023). Citrate Synthase. Proteopedia, life in 3D.

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone. BenchChem.

  • Chemistry LibreTexts. (2022). How do Enzymes Work? Citrate Synthase. Chemistry LibreTexts.

  • Taylor & Francis Online. (n.d.). Citrate synthase – Knowledge and References. Taylor & Francis.

  • Kuznetsov, D.N., et al. (2025). Development of succinic acid quantitative determination method in the substance of the original compound with antiarrhythmic activity ALM-802S by HPLC. Eco-Vector Journals Portal.

  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 7425-7436.

  • Google Patents. (n.d.). Processes for purification of succinic acid via distillation. Google Patents.

  • Google Patents. (n.d.). Purification of succinic acid. Google Patents.

  • Google Patents. (n.d.). Method for purifying succinic acid from fermentation broth. Google Patents.

  • Google Patents. (n.d.). Method for purifying succinic acid by crystallization of culture broth. Google Patents.

Sources

Asymmetric Synthesis of (S)-Citramalic Acid: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(S)-Citramalic acid, a chiral α-hydroxy dicarboxylic acid, stands as a valuable building block in the synthesis of complex molecules, including pharmaceuticals and specialty polymers. Its stereocenter and dual carboxylic acid functionalities make it a versatile synthon for introducing chirality and functionality in drug development and materials science. Notably, it serves as a key precursor for the bio-based production of methacrylic acid, the monomer for high-performance acrylic plastics like Perspex. This guide provides an in-depth exploration of scientifically robust methods for the asymmetric synthesis of (S)-citramalic acid, designed for researchers, scientists, and professionals in drug development.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings and strategic considerations behind three distinct and powerful approaches: Chemoenzymatic Synthesis via Metabolic Engineering, Chiral Auxiliary-Mediated Asymmetric Synthesis, and a representative protocol for Asymmetric Hydrogenation. Each section is crafted to provide not only the "how" but also the critical "why," ensuring a deeper understanding and facilitating adaptation and troubleshooting.

Chemoenzymatic Synthesis: Harnessing Microbial Power

Metabolic engineering offers an elegant and sustainable route to (S)-citramalic acid by programming microorganisms to convert simple feedstocks like glucose or glycerol into the desired chiral product. This approach is characterized by high enantioselectivity, mild reaction conditions, and the potential for large-scale, cost-effective production. The core of this strategy is the overexpression of a key enzyme, citramalate synthase, within a microbial host, typically Escherichia coli.

Scientific Rationale and Strategy

The biosynthesis of citramalic acid is achieved through the condensation of two central metabolites: pyruvate and acetyl-CoA. This reaction is catalyzed by the enzyme citramalate synthase (CimA).[1][2] In wild-type E. coli, the flux of acetyl-CoA is predominantly directed towards the tricarboxylic acid (TCA) cycle via citrate synthase (GltA), which condenses acetyl-CoA with oxaloacetate to form citrate.[1][3]

Successful metabolic engineering for citramalate production hinges on redirecting carbon flux from the TCA cycle towards the desired product. This is achieved through a synergistic combination of genetic modifications:

  • Overexpression of Citramalate Synthase (CimA): Introducing a plasmid containing a potent, codon-optimized cimA gene, such as the one from Methanococcus jannaschii, ensures high-level expression of the key catalyst.[4][5][6]

  • Downregulation of Competing Pathways: To maximize the availability of acetyl-CoA for citramalate synthesis, the activity of the competing citrate synthase (GltA) is often reduced. This can be accomplished by engineering point mutations in the gltA gene to decrease its affinity for acetyl-CoA without completely abolishing its function, which is essential for cell growth.[1][3]

  • Elimination of Byproduct Formation: Deletion of genes responsible for the production of unwanted byproducts, such as lactate (ldhA) and formate (pflB), further channels metabolic intermediates towards citramalate.[6]

The overall strategy is to create a "metabolic funnel" that efficiently converts the carbon source into (S)-citramalic acid.

Workflow for Engineered E. coli Fermentation

chemoenzymatic_workflow cluster_strain Strain Engineering cluster_fermentation Fed-Batch Fermentation cluster_dsp Downstream Processing Strain Host E. coli Strain Transformation Transformation & Selection Strain->Transformation Plasmid Plasmid with cimA3.7 gene Plasmid->Transformation EngineeredStrain Engineered E. coli (e.g., cimA+, gltA(mut), ldhA-, pflB-) Transformation->EngineeredStrain Inoculum Inoculum Preparation EngineeredStrain->Inoculum Bioreactor Bioreactor Setup (Mineral Salts Medium + Glucose) Inoculum->Bioreactor Induction Induction of cimA Expression (e.g., with L-arabinose) Bioreactor->Induction FedBatch Fed-Batch Culture (Controlled Glucose Feed) Induction->FedBatch Harvest Harvest & Cell Separation FedBatch->Harvest Supernatant Cell-Free Supernatant Harvest->Supernatant Purification Purification (e.g., Chromatography) Supernatant->Purification Product (S)-Citramalic Acid Purification->Product

Caption: Workflow for chemoenzymatic synthesis of (S)-citramalic acid.

Detailed Protocol: Fed-Batch Fermentation

This protocol is based on highly successful fed-batch processes developed for high-titer citramalate production.[6]

  • Strain Preparation: Utilize an engineered E. coli strain, for example, one with deletions in ldhA and pflB, carrying a plasmid with an inducible cimA gene (e.g., a variant from Methanococcus jannaschii).

  • Inoculum Culture: Grow a seed culture overnight in a rich medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

  • Bioreactor Setup: Prepare a bioreactor with a defined mineral salts medium supplemented with an initial glucose concentration (e.g., 10-20 g/L) and trace elements.

  • Batch Phase: Inoculate the bioreactor with the seed culture. Grow the cells at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen levels. Allow the culture to consume the initial glucose batch.

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp rise in dissolved oxygen), initiate a continuous, growth-limiting feed of a concentrated glucose solution. The feed rate is gradually increased to maintain pseudo-exponential growth while preventing the accumulation of acetate.

  • Induction: When the culture reaches a high cell density (e.g., OD600 of ~50), induce the expression of the cimA gene by adding the appropriate inducer (e.g., L-arabinose).

  • Production Phase: Continue the fed-batch fermentation, monitoring cell growth, glucose consumption, and citramalate production. The fermentation is typically run for 60-70 hours.

  • Harvest and Analysis: At the end of the fermentation, harvest the culture broth. Separate the cells from the supernatant by centrifugation. The concentration of citramalic acid in the supernatant can be quantified using HPLC.

Performance Data
ParameterReported ValueReference
Final Titer>80 g/L[6]
Productivity1.85 g/L/h[6]
Yield0.48 g citramalate / g glucose[6]
Enantiomeric PurityAssumed >99% (enzymatic)N/A

Chiral Auxiliary-Mediated Asymmetric Synthesis

For applications requiring high-purity (S)-citramalic acid on a laboratory scale, chemical synthesis using a chiral auxiliary offers a reliable and diastereoselective approach.[7] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[8][9] After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

Scientific Rationale and Strategy

This strategy employs a chiral 1,3-oxathiane derived from (+)-pulegone as the chiral auxiliary. The key transformation is the highly diastereoselective addition of a Grignard reagent to a chiral α-keto ester derivative.

The rationale behind this approach is as follows:

  • Auxiliary Attachment: The chiral 1,3-oxathiane is attached to a glyoxylate derivative to form a chiral α-keto-1,3-oxathiane.

  • Diastereoselective Addition: The rigid, chair-like conformation of the oxathiane ring, combined with the steric bulk of its substituents, effectively blocks one face of the ketone carbonyl group. This steric hindrance directs the incoming nucleophile (a methyl Grignard reagent) to attack from the less hindered face, leading to the formation of one diastereomer in high excess.

  • Auxiliary Removal and Product Formation: The newly formed tertiary alcohol is protected (e.g., as an acetate), and the oxathiane auxiliary is cleaved. Subsequent oxidation of a precursor phenyl group to a carboxylic acid completes the synthesis.

Reaction Scheme

chiral_auxiliary_synthesis Start Chiral 2-Keto-1,3-oxathiane Step1 1. MeMgBr 2. Ac₂O, Pyridine Start->Step1 Diastereoselective Addition Intermediate Diastereomerically Pure Acetate Adduct Step1->Intermediate Step2 Oxidation (RuO₄) & Esterification (CH₂N₂) Intermediate->Step2 Oxidative Cleavage & Derivatization Product (S)-Dimethyl-2-acetoxycitramalate Step2->Product Step3 Hydrolysis Product->Step3 FinalProduct (S)-Citramalic Acid Step3->FinalProduct asymmetric_hydrogenation Substrate Citraconic Acid (or Mesaconic Acid) Catalyst [Rh(COD)(S,S-Ligand)]BF₄ + H₂ (pressure) Substrate->Catalyst Enantioselective Hydrogenation Product (S)-Citramalic Acid Catalyst->Product

Sources

Application Notes and Protocols for the Fermentative Production of (S)-2-Hydroxy-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Significance of (S)-2-Hydroxy-2-methylsuccinic Acid

This compound, more commonly known as (S)-citramalic acid, is a C5 α-hydroxy dicarboxylic acid of significant industrial interest.[1] Its chiral nature and functional groups make it a valuable precursor for the synthesis of specialty polymers, pharmaceuticals, and other fine chemicals.[2][3] Notably, it serves as a bio-based feedstock for the production of methacrylic acid, a key monomer in the manufacturing of transparent plastics like Plexiglas.[4][5][6] The fermentative production of (S)-citramalic acid from renewable resources presents a sustainable alternative to conventional petrochemical-based manufacturing processes, aligning with the principles of green chemistry.[7][8]

This guide provides a comprehensive overview of the principles and protocols for the fermentative production of (S)-citramalic acid, targeting researchers, scientists, and professionals in drug development and biotechnology. We will delve into the metabolic engineering of microbial hosts, detail fermentation strategies for maximizing titer and yield, and outline robust downstream processing and analytical methodologies.

Part 1: The Biosynthetic Engine - Microbial Strain Development

The cornerstone of a successful fermentation process is a robust and efficient microbial cell factory. For (S)-citramalic acid production, Escherichia coli has emerged as a workhorse, amenable to genetic manipulation to channel carbon flux towards the desired product.

1.1 The Core Biosynthetic Pathway

The central reaction in the biosynthesis of (S)-citramalic acid is the condensation of two key metabolites from central carbon metabolism: pyruvate and acetyl-CoA. This reaction is catalyzed by the enzyme (S)-citramalate synthase (CimA).[1][5][9]

Biosynthetic_Pathway cluster_0 Citramalate Synthase (CimA) Pyruvate Pyruvate Citramalate (S)-Citramalic Acid Pyruvate->Citramalate CitramalateSynthase CimA AcetylCoA Acetyl-CoA AcetylCoA->Citramalate CitramalateSynthase->Citramalate Condensation

Caption: Core enzymatic reaction for (S)-citramalic acid synthesis.

The most effective and well-characterized citramalate synthase for this purpose originates from the thermophilic archaeon Methanococcus jannaschii.[5][10] Expression of the corresponding cimA gene in E. coli is the foundational step in engineering a production strain.

1.2 Metabolic Engineering Strategies for Enhanced Production

To achieve high titers and yields, it is crucial to redirect carbon flux from competing pathways towards the synthesis of (S)-citramalic acid. This is accomplished through targeted gene knockouts and modifications.

Key Metabolic Engineering Targets:

  • Eliminating Competing Pathways: The primary competing enzyme for the acetyl-CoA pool is citrate synthase (GltA), which catalyzes the first step of the tricarboxylic acid (TCA) cycle.[4][6] Deleting the gltA gene significantly enhances citramalate production by increasing the availability of acetyl-CoA.[11][12] However, a gltA deletion mutant is auxotrophic for glutamate, necessitating its supplementation in the growth medium.[4][6] An alternative, more advanced strategy involves engineering the GltA enzyme through point mutations (e.g., GltA[F383M]) to reduce its affinity for acetyl-CoA without completely abolishing its activity, thereby allowing cell growth without glutamate supplementation while still boosting citramalate production.[4][6]

  • Minimizing Byproduct Formation: During fermentation, especially under glucose-rich conditions, E. coli tends to produce unwanted byproducts such as lactate, acetate, and ethanol. Deleting the genes responsible for their synthesis is critical.

    • Lactate: Knockout of lactate dehydrogenase (ldhA).[5]

    • Acetate: Deletion of acetate kinase (ackA), phosphate acetyltransferase (pta), and pyruvate oxidase (poxB) is necessary to minimize acetate formation.[10]

    • Formate/Ethanol: Deletion of pyruvate formate-lyase (pflB).[5]

A schematic of an engineered E. coli strain for (S)-citramalic acid production is presented below.

Metabolic_Engineering_Workflow cluster_Host E. coli Host cluster_EngineeredPathway Engineered Pathway cluster_Knockouts Gene Knockouts Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CimA Express cimA (M. jannaschii) Pyruvate->CimA Byproducts Byproducts (ldhA, pflB, ackA-pta, poxB deletions) Pyruvate->Byproducts AcetylCoA->CimA TCA TCA Cycle (gltA deletion/mutation) AcetylCoA->TCA Citramalate (S)-Citramalic Acid CimA->Citramalate

Caption: Metabolic engineering strategy in E. coli.

Part 2: Fermentation Protocol

The fermentation process is where the engineered microbial catalyst is put to work. A well-designed fermentation strategy is critical for achieving high productivity and product concentration. A fed-batch process is highly recommended to control substrate levels and avoid the accumulation of inhibitory byproducts.[5][11]

2.1 Media Composition

A defined mineral salts medium is preferable for reproducibility and to simplify downstream processing.

ComponentConcentrationPurpose
Batch Medium
Glucose10-20 g/LInitial carbon source
KH₂PO₄3 g/LPhosphorus source, buffer
K₂HPO₄6 g/LPhosphorus source, buffer
(NH₄)₂SO₄2 g/LNitrogen source
MgSO₄·7H₂O0.24 g/LMagnesium source
Trace Metal Solution1 mL/LEssential micronutrients
Thiamine10 mg/LVitamin supplement
L-Glutamate2-5 g/LRequired for gltA knockout strains
Feed Medium
Glucose500-700 g/LConcentrated carbon source
MgSO₄·7H₂O20 g/LMagnesium source
2.2 Step-by-Step Fermentation Protocol
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking (250 rpm).

    • Transfer the overnight culture to 100 mL of the defined batch medium in a 500 mL shake flask.

    • Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 2-4.

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with the defined batch medium. Sterilize by autoclaving.

    • Aseptically add sterile solutions of glucose, trace metals, thiamine, and glutamate (if required).

    • Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.1.

    • Control the fermentation parameters:

      • Temperature: 37°C

      • pH: 6.5-7.0 (Control with NH₄OH or NaOH)[8][13]

      • Dissolved Oxygen (DO): Maintain at 20-30% saturation by controlling agitation and aeration.

  • Induction and Fed-Batch Phase:

    • When the initial glucose in the batch phase is nearly depleted (as indicated by a sharp increase in DO), induce the expression of the cimA gene. If using an arabinose-inducible promoter, add L-arabinose to a final concentration of 0.2 g/L.[5]

    • Simultaneously, begin the fed-batch phase by starting the continuous, growth-limiting feed of the concentrated glucose solution.[5]

    • The feed rate should be carefully controlled to maintain a low glucose concentration in the fermenter, thereby preventing acetate accumulation.[5] An exponential feeding strategy can be employed initially to support cell growth, followed by a constant feed rate during the production phase.

  • Monitoring and Sampling:

    • Regularly draw samples to monitor cell growth (OD₆₀₀), substrate consumption (glucose), and product formation ((S)-citramalic acid and any byproducts) using HPLC.[13]

  • Harvesting:

    • Continue the fermentation for 60-140 hours, or until the production rate plateaus.[4][5]

    • Harvest the fermentation broth for downstream processing.

Part 3: Downstream Processing - Purification of (S)-Citramalic Acid

The recovery and purification of organic acids from a complex fermentation broth represent a significant portion of the overall production cost.[7] The high water solubility of (S)-citramalic acid and the presence of salts and other impurities necessitate a multi-step purification strategy.[14]

Downstream_Processing Broth Fermentation Broth Clarification Cell Removal (Centrifugation/Filtration) Broth->Clarification Purification Purification Steps (e.g., Adsorption, Ion Exchange) Clarification->Purification Concentration Concentration (Evaporation/Nanofiltration) Purification->Concentration Crystallization Crystallization Concentration->Crystallization Product Pure (S)-Citramalic Acid Crystallization->Product

Caption: General workflow for downstream processing.

3.1 Protocol for Purification
  • Cell Removal:

    • Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the cells.

    • Alternatively, use microfiltration (MF) or ultrafiltration (UF) to separate the cells from the supernatant.[15][16]

  • Initial Purification and Decolorization:

    • Treat the cell-free supernatant with activated carbon (0.5-1.0% w/v) to remove color and other organic impurities. Stir for 1-2 hours at room temperature, then filter to remove the carbon.

  • Ion Exchange Chromatography:

    • This is a key step for separating the negatively charged (S)-citramalic acid from other components.[15]

    • Cation Exchange: Pass the supernatant through a strong acid cation exchange resin to remove positively charged ions (e.g., metal cations, residual ammonium).

    • Anion Exchange: Load the effluent from the cation exchange column onto a weak base anion exchange resin. Wash the column with deionized water to remove neutral compounds like residual sugars. Elute the bound organic acids with a suitable base (e.g., 0.5 M NaOH).

  • Concentration and Crystallization:

    • The eluted fraction containing the sodium salt of citramalic acid can be concentrated under vacuum.

    • Acidify the concentrated solution with a strong acid (e.g., H₂SO₄) to protonate the citramalic acid.

    • Induce crystallization by cooling the solution. The precipitated crystals of (S)-citramalic acid can be recovered by filtration, washed with cold water, and dried.[15]

Alternative Purification Technologies:

  • Solvent Extraction: Involves adjusting the pH of the broth to protonate the acid, followed by extraction into an organic solvent.[14][17]

  • Membrane Separation: Nanofiltration can be used to concentrate the organic acid and separate it from monovalent salts.[16]

  • Electrodialysis: Uses ion-exchange membranes and an electric field to separate ionic species.[14]

Part 4: Analytical Methods

Accurate and reliable analytical methods are essential for process monitoring and quality control.

4.1 Quantification of (S)-Citramalic Acid

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying organic acids in fermentation samples.[18][19]

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., Zorbax SB-C18) or a dedicated organic acid analysis column.
Mobile Phase Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄) or a phosphate buffer at a low pH (e.g., pH 2.5).
Flow Rate 0.5-1.0 mL/min
Temperature 30-50°C
Detection UV detector at 210 nm or a Refractive Index (RI) detector.[18]
Sample Preparation Centrifuge the sample to remove cells and filter through a 0.22 µm syringe filter before injection.
4.2 Chiral Analysis

To confirm the enantiomeric purity of the product, a chiral analytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with pre-column derivatization using a chiral reagent is a highly effective technique.[20][21][22] This method allows for the separation and quantification of the (S) and (R) enantiomers.

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  • PubMed Central. (n.d.). Culture media influences Candida parapsilosis growth, susceptibility, and virulence. Retrieved from [Link]

  • PubMed Central. (n.d.). Fermentative Succinate Production: An Emerging Technology to Replace the Traditional Petrochemical Processes. Retrieved from [Link]

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Application Note: A Validated Chiral HPLC Method for the Enantioselective Analysis of (S)-2-Hydroxy-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as enantiomers of the same compound can exhibit markedly different pharmacological and toxicological profiles[1]. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the robust and reproducible separation and quantification of the enantiomers of 2-Hydroxy-2-methylsuccinic acid. The focus is on providing a direct chiral separation methodology using a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad enantiorecognition capabilities for a diverse range of compounds, including acidic analytes[1]. This document provides a comprehensive protocol, from sample preparation to data analysis, intended for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Significance of Chiral Separation

2-Hydroxy-2-methylsuccinic acid, a chiral carboxylic acid, possesses a single stereocenter, leading to the existence of (R)- and (S)-enantiomers. In drug development, the therapeutic efficacy often resides in one enantiomer, while the other may be inactive or, in some cases, contribute to adverse effects[2]. Regulatory bodies, therefore, mandate strict control over the enantiomeric composition of chiral drug substances[3]. Consequently, the development of reliable and accurate analytical methods for the separation and quantification of enantiomers is a cornerstone of pharmaceutical analysis[4][5].

High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is a predominant technique for enantioselective analysis[6][7]. The fundamental principle of this method lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with varying stabilities[7][8]. This difference in interaction energy results in different retention times for each enantiomer, enabling their separation[7]. This application note details a direct HPLC method that leverages a modern, high-efficiency chiral stationary phase for the analysis of 2-Hydroxy-2-methylsuccinic acid enantiomers.

Experimental Workflow Overview

The overall process for the chiral analysis of 2-Hydroxy-2-methylsuccinic acid is outlined below. The workflow is designed to ensure sample integrity, achieve optimal chromatographic separation, and provide accurate quantification.

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Raw Sample (Bulk Drug or Formulation) Dissolution Dissolution in Mobile Phase Sample->Dissolution Accurate Weighing Filtration Filtration (0.45 µm PTFE) Dissolution->Filtration Vortex & Sonicate Injection Autosampler Injection Filtration->Injection Transfer to HPLC Vial Separation Chiral Column Separation Injection->Separation Mobile Phase Flow Detection UV Detection (210 nm) Separation->Detection Elution Chromatogram Chromatogram Generation Detection->Chromatogram Signal Acquisition Integration Peak Integration & Analysis Chromatogram->Integration Software Processing Report Quantification Report (% Enantiomeric Purity) Integration->Report Calculation

Figure 1: General workflow for the chiral HPLC analysis of 2-Hydroxy-2-methylsuccinic acid.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chiral Column: A polysaccharide-based chiral column is recommended. For this application, a column such as the CHIRALPAK® IA-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel) is an excellent choice due to its versatility with acidic compounds[9].

  • Reagents: All solvents and reagents should be of HPLC grade or higher.

    • n-Hexane

    • 2-Propanol (IPA)

    • Trifluoroacetic Acid (TFA)

    • (S)-2-Hydroxy-2-methylsuccinic acid reference standard

    • Racemic 2-Hydroxy-2-methylsuccinic acid

Chromatographic Conditions

The selection of the mobile phase is critical for achieving optimal separation. A normal-phase elution mode is often effective for polysaccharide-based CSPs[10]. The addition of a small amount of a strong acid, like TFA, is crucial for protonating the acidic analyte and minimizing peak tailing[1].

ParameterCondition
Column CHIRALPAK® IA-3 (4.6 x 250 mm, 3 µm) or equivalent
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Rationale for Parameter Selection:

  • Mobile Phase: The ratio of n-Hexane (a non-polar solvent) to 2-Propanol (a polar modifier) is optimized to balance retention time and resolution. A higher percentage of the polar modifier generally reduces retention time[6].

  • Trifluoroacetic Acid (TFA): At a concentration of 0.1%, TFA acts as an acidic modifier to suppress the ionization of the carboxyl groups on the analyte, leading to sharper, more symmetrical peaks and improved resolution[11].

  • Detection Wavelength: Organic acids containing a carboxyl group typically exhibit UV absorbance in the short-wavelength region, around 210 nm[12]. While this provides a means of detection, it is important to use a high-purity mobile phase to minimize baseline noise.

Detailed Protocols

Standard and Sample Preparation

Proper sample preparation is essential for accurate and reproducible results and for protecting the HPLC column from particulate matter[13][14].

Protocol 1: Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 2-Hydroxy-2-methylsuccinic acid and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of the mobile phase (n-Hexane/IPA/TFA 90:10:0.1) to the flask. Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This solution will be used for system suitability and method development.

  • Preparation of (S)-enantiomer Standard: Repeat steps 1-4 using the pure (S)-enantiomer reference standard to confirm peak identity.

Protocol 2: Preparation of Test Sample

  • Weighing: Accurately weigh an amount of the test sample (e.g., bulk drug substance) expected to contain approximately 10 mg of 2-Hydroxy-2-methylsuccinic acid and transfer it to a 10 mL volumetric flask.

  • Dissolution & Dilution: Follow steps 2 and 3 from Protocol 1.

  • Final Concentration: Prepare the final test solution at a concentration of approximately 50 µg/mL by diluting the stock solution with the mobile phase.

  • Filtration: Prior to injection, filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulates[14].

System Suitability Testing (SST)

Before analyzing any test samples, the performance of the chromatographic system must be verified. This is achieved by performing system suitability tests as mandated by regulatory guidelines[10][15].

System_Suitability cluster_sst System Suitability Protocol cluster_criteria Acceptance Criteria InjectRacemic Inject Racemic Standard (5 replicates) Resolution Resolution (Rs) > 2.0 InjectRacemic->Resolution Tailing Tailing Factor (T) < 1.5 InjectRacemic->Tailing RSD Area %RSD < 2.0% InjectRacemic->RSD InjectS Inject (S)-Enantiomer Standard (1 replicate) PeakID Peak Identification InjectS->PeakID Confirm (S)-peak

Figure 2: Protocol for System Suitability Testing (SST).

SST Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform one blank injection (mobile phase) to ensure no carryover or system contamination.

  • Make five replicate injections of the racemic standard solution (50 µg/mL).

  • Make one injection of the (S)-enantiomer standard solution to identify the elution order.

Acceptance Criteria:

ParameterAcceptance LimitRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation between the two enantiomeric peaks.
Tailing Factor (T) ≤ 1.5Indicates good peak shape, which is crucial for accurate integration.
%RSD of Peak Areas ≤ 2.0% for 5 replicatesDemonstrates the precision and reproducibility of the system.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines[11][15].

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the enantiomers from each other and from any potential impurities.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., from the Limit of Quantification to 150% of the target concentration).

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking a sample matrix with known quantities of the enantiomers at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ)[11].

Data Analysis and Calculation

The amount of the undesired enantiomer is typically expressed as a percentage of the total area of both enantiomers.

Calculation of Enantiomeric Purity: The percentage of the (S)-enantiomer is calculated using the following formula:

% (S)-Enantiomer = (Area of (S)-peak / (Area of (S)-peak + Area of (R)-peak)) * 100

The enantiomeric excess (% ee) can also be calculated if required:

% ee = |(% (S)-Enantiomer) - (% (R)-Enantiomer)|

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the chiral separation of 2-Hydroxy-2-methylsuccinic acid enantiomers. By utilizing a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase, this method achieves excellent resolution and peak shape. The detailed protocols for sample preparation, system suitability, and method validation provide a clear path for implementation in a research or quality control laboratory setting. Adherence to these protocols will ensure the generation of accurate, reliable, and reproducible data, which is essential for the development and release of safe and effective pharmaceutical products.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Scirp.org. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

  • LCGC North America. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation Of Glycidyl Butyrate on Cellulose Based Stationary Phase. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • PubMed. (2024). Preparation of novel chiral stationary phases based on chiral metal-organic cages enable extensive HPLC enantioseparation. Retrieved from [Link]

  • Kansas Bio. (n.d.). Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • ResearchGate. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • ACS Publications. (1984). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • MDPI. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

  • SpringerLink. (2020). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ElectronicsAndBooks.com. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). Retrieved from [Link]

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • MDPI. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • MDPI. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Retrieved from [Link]

  • PubMed. (2008). Enantioselective chromatography in drug discovery. Retrieved from [Link]

  • ResearchGate. (2015). Enantioselective HPLC analysis and biodegradation of atenolol, metoprolol and fluoxetine. Retrieved from [Link]

  • MDPI. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Retrieved from [Link]

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Application Notes and Protocols for Gas Chromatography-Based Detection of (S)-Citramalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of (S)-citramalic acid using gas chromatography (GC), primarily coupled with mass spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and metabolic research. The protocols herein detail robust methodologies for sample preparation, derivatization, and chromatographic separation, including considerations for chiral analysis. The underlying principles and rationale for each step are explained to ensure both technical proficiency and a deep understanding of the analytical process.

Introduction: The Significance of (S)-Citramalic Acid

(S)-citramalic acid is a C5-dicarboxylic acid that plays a role in various metabolic pathways. Its detection and quantification are of increasing interest in fields ranging from metabolic disorder diagnostics to biotechnology and pharmaceutical development. As an intermediate in certain metabolic routes, its concentration can serve as a biomarker for specific enzymatic deficiencies or metabolic fluxes. Gas chromatography, with its high resolving power and sensitivity, especially when coupled with mass spectrometry, offers a powerful tool for the analysis of this and other organic acids in complex biological matrices.

Due to the polar nature and low volatility of organic acids like citramalic acid, direct GC analysis is challenging.[1] Therefore, chemical derivatization is a critical prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[2] This application note will focus on silylation-based derivatization, a widely adopted and effective strategy.

Core Principles of GC Analysis for Organic Acids

The successful GC analysis of (S)-citramalic acid hinges on a series of well-optimized steps, from sample extraction to data interpretation. The overall workflow is designed to isolate the analyte from the sample matrix, chemically modify it for volatility, separate it from other components, and then detect and quantify it.

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is dictated by the sample matrix (e.g., urine, plasma, cell culture media). Urine is often the preferred matrix for organic acid analysis due to its relatively low protein content and the concentrating effect of the kidneys.[3]

Key objectives of sample preparation include:

  • Removal of interfering substances: Proteins, salts, and other high molecular weight compounds can interfere with derivatization and chromatography.

  • Concentration of the analyte: To achieve the required sensitivity, it is often necessary to concentrate the organic acids from a larger sample volume.

  • pH adjustment: Acidification of the sample is crucial for efficient extraction of organic acids into an organic solvent.[4]

A common and effective method involves a combination of cation-exchange chromatography and liquid-liquid extraction.[4]

Derivatization: Enabling Volatility

Derivatization is the cornerstone of GC analysis for non-volatile compounds like (S)-citramalic acid. The process involves chemically modifying the polar functional groups (carboxyl and hydroxyl groups) to create a less polar, more volatile, and thermally stable derivative.

Silylation is the most common derivatization technique for organic acids.[1] This involves replacing the active hydrogen atoms in the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.

  • Common Silylating Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent often used with a catalyst like trimethylchlorosilane (TMCS).[5]

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective reagent for creating TMS derivatives.[6]

The choice of reagent and reaction conditions (temperature and time) must be optimized to ensure complete derivatization.

Chromatographic Separation and Detection

The derivatized sample is then introduced into the gas chromatograph. The separation is achieved on a capillary column, where compounds are partitioned between a mobile phase (an inert carrier gas, typically helium) and a stationary phase (a high-boiling point liquid coated on the inside of the column).

Key GC-MS parameters to optimize include:

  • Column Selection: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally suitable for separating TMS-derivatized organic acids.

  • Temperature Program: A carefully controlled temperature gradient (ramp) is essential to achieve good separation of a wide range of organic acids with varying boiling points.[4]

  • Mass Spectrometry Detection: Mass spectrometry provides both qualitative (identification based on fragmentation patterns) and quantitative (based on ion abundance) information. Operating in full scan mode allows for the identification of unknown compounds, while selected ion monitoring (SIM) mode offers higher sensitivity for targeted analysis.[4]

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the analysis of (S)-citramalic acid in a biological matrix, such as urine.

Visualizing the Workflow

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Urine Sample pH_Adjust Acidification (pH < 1) Sample->pH_Adjust Adjust pH Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) pH_Adjust->Extraction Extract Evaporation Evaporation to Dryness Extraction->Evaporation Dry Derivatization Silylation (e.g., BSTFA/TMCS) Evaporation->Derivatization Reconstitute & Add Reagent Heating Incubation (e.g., 60-90°C) Derivatization->Heating Heat Injection GC Injection Heating->Injection Analyze Separation Chromatographic Separation Injection->Separation Separate Detection Mass Spectrometry Detection Separation->Detection Detect & Quantify

Caption: Workflow for GC-MS analysis of (S)-citramalic acid.

Protocol 1: Sample Preparation from Urine

This protocol is adapted from established methods for organic acid analysis from urine.[4][5]

Materials:

  • Urine sample

  • Internal standard solution (e.g., a stable isotope-labeled organic acid not expected in the sample)

  • 6 M HCl

  • Sodium chloride (NaCl)

  • Ethyl acetate (HPLC grade)

  • Centrifuge

  • Nitrogen evaporator or SpeedVac

Procedure:

  • Sample Collection and Normalization: Collect a random urine sample. To account for variations in urine dilution, it is best practice to normalize the sample volume to creatinine concentration.[3] For example, use a volume of urine equivalent to 1 µmole of creatinine.[5]

  • Internal Standard Addition: Add a known amount of the internal standard to the urine sample.

  • Acidification: Adjust the pH of the urine sample to <1 by adding 6 M HCl.[4] This protonates the organic acids, making them less water-soluble and more amenable to extraction into an organic solvent.

  • Salting Out: Add solid NaCl to saturate the aqueous solution. This "salting out" effect increases the partitioning of organic acids into the organic phase.[3]

  • Liquid-Liquid Extraction:

    • Add an equal volume of ethyl acetate to the acidified urine sample.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at a moderate speed (e.g., 1000 x g) for 5 minutes to separate the aqueous and organic layers.[7]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process with a fresh portion of ethyl acetate and combine the organic extracts.[7]

  • Evaporation: Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen or using a SpeedVac concentrator.[7] The resulting residue contains the extracted organic acids.

Protocol 2: Silylation Derivatization

This protocol outlines the formation of trimethylsilyl (TMS) derivatives.

Materials:

  • Dried organic acid extract from Protocol 1

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5][6]

  • Pyridine (optional, as a catalyst and solvent)[2]

  • Heating block or oven

Procedure:

  • Reagent Addition: To the dried extract, add a small volume (e.g., 50-100 µL) of the silylating reagent (e.g., BSTFA + 1% TMCS).[5]

  • Incubation: Tightly cap the vial and heat at 60-90°C for 15-30 minutes to facilitate the derivatization reaction.[7]

  • Cooling: Allow the sample to cool to room temperature before injection into the GC-MS system.

Protocol 3: GC-MS Analysis

Instrumentation and Conditions: The following are typical starting conditions that should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Port Temp250-280°CEnsures rapid volatilization of the derivatized analytes.
Injection ModeSplit or SplitlessSplit mode is suitable for concentrated samples, while splitless is used for trace analysis to enhance sensitivity.
Carrier GasHeliumProvides good efficiency and is inert.
Flow Rate1.0-1.5 mL/min (constant flow)Optimal for most capillary columns.
GC Column
Stationary Phase5% Phenyl-methylpolysiloxaneA robust, general-purpose phase for separating a wide range of organic acids.
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering a good balance of resolution and analysis time.
Oven Temperature Program
Initial Temperature80-100°C, hold for 1-2 minAllows for focusing of the analytes at the head of the column.
Ramp 13-5°C/min to 200°CA slower ramp provides better separation of early-eluting compounds.
Ramp 26-10°C/min to 280-300°CA faster ramp speeds up the elution of later, higher-boiling point compounds.
Final Hold5-10 minEnsures all compounds have eluted from the column.
Mass Spectrometer
Ionization ModeElectron Impact (EI)Standard ionization technique that produces reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for creating extensive and well-characterized mass spectra.
Mass Rangem/z 50-600A typical range that will encompass the molecular ions and characteristic fragments of most TMS-derivatized organic acids.
Source Temperature200-230°COptimized to prevent condensation and fragmentation.
Transfer Line Temp270-290°CMust be hot enough to prevent condensation of analytes as they pass from the GC to the MS.[4]

Chiral Separation of Citramalic Acid Enantiomers

Standard GC columns will not separate enantiomers like (S)- and (R)-citramalic acid. For chiral analysis, a specialized chiral stationary phase is required.

Principles of Chiral GC

Chiral stationary phases contain a chiral selector, often a derivatized cyclodextrin, which forms transient diastereomeric complexes with the enantiomers of the analyte.[8][9] The different stabilities of these complexes lead to different retention times, allowing for their separation.

Methodological Adjustments for Chiral Analysis
  • Column Selection: A column with a chiral stationary phase, such as a derivatized β-cyclodextrin column, is necessary.[8]

  • Derivatization: The same silylation derivatization protocol can typically be used.

  • Temperature Program: The temperature program often needs to be optimized, sometimes requiring lower temperatures and slower ramps to enhance the enantioselective interactions and achieve baseline separation.

A study has demonstrated the separation of citramalic acid enantiomers using a chiral capillary GC column (G-TA Chiraldex), indicating the feasibility of this approach.[10]

Data Analysis and Interpretation

Compound Identification
  • Retention Time: The retention time of a peak in the sample chromatogram should match that of a known (S)-citramalic acid standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the peak of interest should be compared to a reference spectrum from a library (e.g., NIST) or a spectrum obtained from a pure standard. The TMS derivative of citramalic acid will produce a characteristic fragmentation pattern.

Quantification

Quantification is typically performed using the peak area of a characteristic ion of the analyte relative to the peak area of a characteristic ion of the internal standard. A calibration curve should be generated using standards of known concentrations to ensure linearity and accuracy.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Blanks: Analyze a blank sample (a sample without the analyte that has gone through the entire preparation and analysis process) to check for contamination.

  • Quality Control (QC) Samples: Analyze a QC sample with a known concentration of (S)-citramalic acid with each batch of samples to monitor the accuracy and precision of the method.[7]

  • Calibration Checks: Periodically run a calibration standard to verify the stability of the instrument's response.

  • Replicates: Analyze replicate samples to assess the reproducibility of the entire method.

Conclusion

The gas chromatography-based methods detailed in this application note provide a robust and reliable framework for the detection and quantification of (S)-citramalic acid in various matrices. The key to successful analysis lies in meticulous sample preparation, complete derivatization, and careful optimization of the GC-MS parameters. For enantiomer-specific analysis, the use of a chiral stationary phase is essential. By adhering to the principles and protocols outlined, researchers can achieve accurate and reproducible results, advancing our understanding of the role of (S)-citramalic acid in biological systems.

References

  • GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. SciSpace. [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link]

  • GC-MS Sample Preparation Protocol for Organic Acids in Urine. Aurametrix. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. SpringerLink. [Link]

  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. MDPI. [Link]

  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry w. Semantic Scholar. [Link]

  • Acids: Derivatization for GC Analysis.
  • Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). PubMed. [Link]

  • Organic Acids Qualitative Analysis in Urine by GCMS. Erndim. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

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Application Note: A Validated GC-MS Method for the Quantitative Analysis of (S)-2-Hydroxy-2-methylsuccinic Acid in Human Urine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-2-Hydroxy-2-methylsuccinic Acid

This compound, also known as (S)-Citramalic acid, is a C5-dicarboxylic acid that serves as an intermediate in various metabolic pathways.[1] Its quantification in biological matrices is of growing interest due to its potential role as a biomarker for metabolic status and certain inborn errors of metabolism.[2][3] For instance, altered levels of related organic acids are indicative of metabolic dysregulation, such as in metabolic syndrome or ethylmalonic encephalopathy.[2][3] Accurate and robust quantification is therefore critical for understanding its physiological roles and exploring its diagnostic potential.

This application note provides a comprehensive, field-proven protocol for the quantification of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, ensuring a self-validating and reproducible workflow.

Analytical Strategy: Why GC-MS?

The analysis of small, polar, and non-volatile organic acids like this compound in complex biological fluids presents a significant analytical challenge. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity, GC-MS remains a gold-standard technique for comprehensive organic acid profiling due to its high chromatographic resolution and extensive, well-established spectral libraries.[4][5]

The primary hurdle for GC analysis of such compounds is their low volatility. This is overcome by a crucial chemical derivatization step, which converts the polar carboxyl and hydroxyl functional groups into non-polar, volatile trimethylsilyl (TMS) esters.[6][7] This process not only enables gas-phase analysis but also improves thermal stability and chromatographic peak shape.[8] The protocol detailed below employs a trimethylsilylation strategy, which is widely recognized for its efficiency and reliability in organic acid analysis.[4][6]

Experimental Workflow Overview

The analytical workflow is designed to ensure maximum recovery, precision, and accuracy. It involves the isolation of organic acids from the urine matrix, chemical derivatization to enhance volatility, and subsequent analysis by GC-MS.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Urine Sample Collection (& Storage at -80°C) s2 Thawing & pH Check s1->s2 s3 Internal Standard Spiking s2->s3 s4 Liquid-Liquid Extraction (e.g., with Ethyl Acetate) s3->s4 s5 Evaporation to Dryness s4->s5 d1 Reconstitution in Solvent s5->d1 d2 Addition of Silylating Reagent (e.g., BSTFA + 1% TMCS) d1->d2 d3 Incubation at 70°C d2->d3 a1 GC-MS Injection d3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (Scan or SIM mode) a2->a3 a4 Data Acquisition & Processing a3->a4

Caption: High-level workflow for urinary this compound analysis.

Detailed Application Protocol: GC-MS Quantification

Materials and Reagents
  • Standards: this compound, Isotopic Internal Standard (e.g., (2,2,3,3-2H4)succinic acid).

  • Solvents: Ethyl Acetate, Methanol, Acetonitrile (all HPLC or chromatography grade).[9]

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[4], Pyridine, Hydrochloric Acid (HCl), Anhydrous Sodium Sulfate.

  • Consumables: 15 mL polypropylene centrifuge tubes, glass GC vials with inserts, micro-syringes.

  • Equipment: Centrifuge, nitrogen evaporator or vacuum concentrator, heating block, vortex mixer, analytical balance, GC-MS system.

Sample Preparation & Extraction

Causality Check: Urine is the preferred matrix for organic acid analysis as it contains minimal protein, simplifying sample preparation, and organic acids are often concentrated by the kidneys.[9] The extraction step is critical to isolate the analytes from interfering salts and other matrix components. Ethyl acetate is a commonly used solvent for this purpose.[10]

  • Sample Handling: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Check the pH; samples with a pH > 8.5 may indicate bacterial contamination and are potentially unsuitable for analysis.[9]

  • Normalization: To account for variations in urine dilution, results are typically normalized to creatinine concentration. Aliquot a portion of the sample for a separate creatinine assay.

  • Aliquoting & Spiking: Transfer 1 mL of urine into a 15 mL centrifuge tube. Add a known amount of the isotopic internal standard. The internal standard is crucial for correcting variations in extraction efficiency and instrument response.[10]

  • Acidification: Acidify the sample to a pH of ~1-2 by adding concentrated HCl dropwise. This step protonates the carboxylic acids, making them less water-soluble and more amenable to extraction into an organic solvent.

  • Extraction: Add 5 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction (steps 5-7) on the remaining aqueous layer and combine the organic extracts to maximize recovery.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water, which can interfere with the derivatization reaction.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.[11] It is critical to ensure the sample is completely dry.

Trimethylsilyl (TMS) Derivatization

Causality Check: Silylation replaces active hydrogens on hydroxyl and carboxyl groups with a non-polar TMS group. This reaction must be performed under anhydrous conditions. BSTFA is a powerful silylating agent, and the addition of a catalyst like TMCS ensures complete derivatization of sterically hindered groups. The reaction temperature and time are optimized to drive the reaction to completion without degrading the analytes.[6]

  • Reagent Addition: To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and a catalyst.

  • Reaction: Cap the vial tightly and vortex briefly. Heat the mixture at 70°C for 60 minutes in a heating block.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a GC vial with a glass insert for analysis. Derivatized samples should be analyzed promptly or stored at -20°C to prevent degradation.[6]

GC-MS Instrumental Analysis

The following parameters provide a validated starting point and should be optimized for the specific instrument in use.

GC Parameter Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)A standard non-polar column providing good separation for a wide range of metabolites.
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analytes.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 80°C, hold 2 min; Ramp 5°C/min to 280°C; Hold 5 minA temperature gradient is essential to separate compounds with different boiling points.
Injection Mode Splitless (1 µL injection)Maximizes the amount of analyte transferred to the column for trace-level detection.
MS Parameter Setting Rationale
Ion Source Temp. 230°COptimal temperature for ionization while minimizing thermal degradation.
Interface Temp. 280°CPrevents condensation of analytes between the GC and MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-600) & Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring specific ions.
Quantifier Ion To be determined empirically from the mass spectrum of the derivatized standard.The most abundant and specific fragment ion used for quantification.
Qualifier Ions At least two other characteristic ions.Used to confirm the identity of the analyte by maintaining specific ion ratios.

Data Analysis and Quality Control

  • Calibration: Prepare a series of calibration standards of this compound in a blank matrix (e.g., synthetic urine or water) and process them alongside the unknown samples. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Include blank samples to monitor for contamination and Quality Control (QC) samples at low, medium, and high concentrations in each analytical batch to assess the accuracy and precision of the run.

Method Performance Characteristics

The performance of organic acid assays can vary, but a well-validated method should achieve the following targets.

Parameter Typical Value Description
Linearity (R²) > 0.995Indicates a strong correlation between instrument response and concentration.[12]
Limit of Detection (LOD) 0.03 - 0.5 mmol/mol creatinineThe lowest concentration that can be reliably detected.[6]
Limit of Quantification (LOQ) 0.1 - 1.0 mmol/mol creatinineThe lowest concentration that can be accurately quantified with acceptable precision.[12]
Precision (%RSD) < 15%Measures the closeness of repeated measurements (both within-day and between-day).[6]
Accuracy/Recovery 85 - 115%Measures the agreement between the measured value and the true value.

Alternative Methodology: LC-MS/MS

For laboratories requiring higher throughput or wishing to avoid derivatization, LC-MS/MS presents a powerful alternative.

  • Principle: LC-MS/MS separates analytes using reverse-phase liquid chromatography and detects them with a tandem mass spectrometer, often in negative electrospray ionization (ESI) mode.[13]

  • Advantages: High sensitivity and specificity, reduced sample preparation time if derivatization is omitted.

  • Challenges: Poor retention of small polar acids on standard C18 columns can be an issue, sometimes necessitating specialized columns or derivatization to improve retention and ionization efficiency.[14][15][16] Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can significantly improve sensitivity for carboxylic acids in LC-MS/MS analysis.[13][17]

References

  • ACS Omega. (2025, October 16). A GC–MS-Based Urinary Metabolomic Profiling to Identify Potential Biomarkers of Metabolic Syndrome.
  • American Journal of Clinical Pathology. (2019, September 11). Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. Oxford Academic.
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  • NIH. (2021, July 24).
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  • PubMed. (2022, May 15). Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine.
  • SpringerLink. (n.d.). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
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  • PubMed. (2023, February 23). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor.
  • R-Biopharm. Constituents Precise determination of acid, sugar and alcohol content - Food & Feed Analysis.
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  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • PubMed Central. (2021, December 3). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance?.
  • ResearchGate. (2022, January). Improved Quantitation of Short-Chain Carboxylic Acids in Human Biofluids Using 3-Nitrophenylhydrazine Derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

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Applications of (S)-Citramalic Acid in Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Bio-based Chiral Monomer

In the pursuit of sustainable and functional biomaterials, researchers are increasingly turning to monomers derived from renewable resources. (S)-citramalic acid, a chiral five-carbon dicarboxylic acid, stands out as a promising building block for the synthesis of advanced polymers.[1][2] Its inherent chirality, biocompatibility, and multiple functional groups—two carboxylic acids and one hydroxyl group—offer a versatile platform for creating biodegradable and functional polyesters with tunable properties. These polymers are of significant interest for a range of biomedical applications, including drug delivery, tissue engineering, and the development of biocompatible elastomers.[3][4]

This technical guide provides an in-depth exploration of the applications of (S)-citramalic acid in polymer synthesis. We will delve into the fundamental polymerization techniques, provide detailed experimental protocols, and discuss the characterization and potential applications of these novel bio-based polymers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of (S)-citramalic acid in their work.

Polymerization Strategies for (S)-Citramalic Acid

The trifunctional nature of (S)-citramalic acid allows for several polymerization strategies. The most common and straightforward approach is polycondensation , where the carboxylic acid and hydroxyl groups react to form ester linkages. This can be achieved through melt polycondensation or solution polymerization. Another potential, though less explored, route is the ring-opening polymerization (ROP) of a lactone derivative of (S)-citramalic acid.

Melt Polycondensation: A Solvent-Free Approach

Melt polycondensation is an attractive method for synthesizing polyesters from (S)-citramalic acid as it avoids the use of solvents, aligning with the principles of green chemistry. In this process, (S)-citramalic acid is reacted with a diol at elevated temperatures, typically under an inert atmosphere and vacuum to facilitate the removal of the water byproduct and drive the reaction towards higher molecular weight polymers.

Application Note 1: Synthesis of a Biodegradable Polyester via Melt Polycondensation

This section details the synthesis of a polyester from (S)-citramalic acid and a long-chain aliphatic diol, 1,8-octanediol. The resulting polymer is expected to be a flexible and biodegradable material suitable for soft tissue engineering and controlled drug release applications.

Rationale and Experimental Design

The choice of 1,8-octanediol as the co-monomer is based on its proven use in creating flexible and biodegradable polyesters with citric acid.[5][6] The long aliphatic chain of the diol imparts hydrophobicity and flexibility to the polymer backbone, influencing its mechanical properties and degradation rate. The 1:1 molar ratio of (S)-citramalic acid to 1,8-octanediol is a common starting point for achieving a linear polyester, although the trifunctionality of (S)-citramalic acid can lead to branching and cross-linking at higher temperatures and longer reaction times.

Experimental Workflow: Melt Polycondensation

melt_polycondensation cluster_reactants Reactant Preparation cluster_reaction Polycondensation Reaction cluster_purification Purification and Drying Reactants 1. Weigh (S)-citramalic acid and 1,8-octanediol (1:1 molar ratio) Reactor 2. Combine in a three-neck flask with a mechanical stirrer and nitrogen inlet Reactants->Reactor Transfer Heating 3. Heat to 140-160°C under a gentle nitrogen flow Reactor->Heating Heating Vacuum 4. Apply vacuum (e.g., <1 Torr) to remove water byproduct Heating->Vacuum Apply Vacuum Polymerization 5. Continue reaction for 24-48 hours until a viscous polymer forms Vacuum->Polymerization Polymerize Dissolution 6. Dissolve the crude polymer in a suitable solvent (e.g., THF, Chloroform) Polymerization->Dissolution Purify Precipitation 7. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane) Dissolution->Precipitation Precipitate Drying 8. Collect and dry the purified polymer under vacuum Precipitation->Drying Dry

Caption: Workflow for the melt polycondensation of (S)-citramalic acid and 1,8-octanediol.

Detailed Protocol: Synthesis of Poly((S)-citramalate-co-octanediol)

Materials:

  • (S)-Citramalic acid (≥98%)

  • 1,8-Octanediol (≥98%)

  • Nitrogen gas (high purity)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, cold

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.

Procedure:

  • Reactant Preparation: In a clean and dry three-neck round-bottom flask, combine equimolar amounts of (S)-citramalic acid and 1,8-octanediol. For example, for a 10 g batch, use X g of (S)-citramalic acid and Y g of 1,8-octanediol based on their molecular weights.

  • Initial Reaction: Equip the flask with a mechanical stirrer and a nitrogen inlet. Place the flask in a heating mantle and begin stirring. Heat the mixture to 140-160°C under a slow stream of nitrogen to melt the reactants and initiate the esterification reaction. Water will begin to distill off.

  • Polycondensation under Vacuum: After the initial evolution of water ceases (typically 2-4 hours), gradually apply a vacuum (e.g., <1 Torr) to the system. Continue the reaction at 140-160°C under vacuum with constant stirring for 24-48 hours. The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.

  • Polymer Isolation: Once the desired viscosity is achieved, cool the reaction mixture to room temperature. The resulting crude polymer will be a viscous liquid or a solid.

  • Purification: Dissolve the crude polymer in a minimal amount of a suitable solvent such as THF or chloroform. Slowly pour the polymer solution into a large volume of a non-solvent like cold methanol or hexane while stirring vigorously to precipitate the purified polymer.

  • Drying: Collect the precipitated polymer by filtration or decantation and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of (S)-Citramalic Acid-Based Polyesters

A thorough characterization of the synthesized polymers is crucial to understand their structure, properties, and suitability for specific applications.

Structural Characterization
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the formation of the polyester. Key spectral features to look for include the appearance of a strong ester carbonyl (C=O) stretching band around 1730-1750 cm⁻¹ and the disappearance or significant reduction of the broad O-H stretching band from the carboxylic acid groups of (S)-citramalic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the polymer structure, including the confirmation of ester bond formation, the ratio of the monomers in the copolymer, and the extent of branching.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. These thermal transitions are critical for understanding the material's physical state and processing conditions.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer. This is important for determining the upper temperature limit for processing and for understanding the degradation mechanism.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. These parameters are crucial as they significantly influence the mechanical properties and degradation behavior of the material.

PropertyTechniqueExpected Outcome for Poly((S)-citramalate-co-octanediol)
Structure FTIRAppearance of ester C=O stretch (~1740 cm⁻¹), reduction of carboxylic acid O-H stretch.
¹H NMRSignals corresponding to the protons of both (S)-citramalic acid and 1,8-octanediol units integrated in the polymer backbone.
Thermal Properties DSCA glass transition temperature (Tg) below room temperature, indicating an amorphous or semi-crystalline polymer with elastomeric properties.
TGAOnset of degradation temperature above 200°C, indicating good thermal stability for processing.[7]
Molecular Weight GPC/SECMn in the range of 10,000 - 50,000 g/mol with a PDI of 1.5 - 3.0, typical for polycondensation reactions.

Application Note 2: Potential for Drug Delivery Systems

Polymers derived from (S)-citramalic acid are highly promising for drug delivery applications due to their biodegradability and the presence of pendant functional groups. The carboxylic acid groups along the polymer chain can be utilized for conjugating drugs or targeting moieties.

Formulation of Nanoparticles for Controlled Release

(S)-citramalic acid-based polyesters can be formulated into nanoparticles using techniques such as nanoprecipitation or emulsion-solvent evaporation. These nanoparticles can encapsulate therapeutic agents, protecting them from premature degradation and enabling their controlled release over time.

Workflow for Nanoparticle Formulation

nanoparticle_formulation cluster_preparation Preparation cluster_nanoprecipitation Nanoprecipitation cluster_purification Purification and Collection Polymer_Drug 1. Dissolve polymer and drug in a water-miscible organic solvent Addition 2. Add the organic solution dropwise to an aqueous phase with a surfactant Polymer_Drug->Addition Inject Formation 3. Nanoparticles form upon solvent displacement Addition->Formation Self-assembly Evaporation 4. Remove the organic solvent under reduced pressure Formation->Evaporation Purify Centrifugation 5. Collect nanoparticles by centrifugation or dialysis Evaporation->Centrifugation Isolate Lyophilization 6. Lyophilize to obtain a dry nanoparticle powder Centrifugation->Lyophilization Dry

Caption: General workflow for the formulation of drug-loaded nanoparticles using the nanoprecipitation method.

Biocompatibility and Degradation

The degradation products of polyesters based on (S)-citramalic acid are expected to be non-toxic and readily metabolized by the body.[3][4] In vitro and in vivo studies are necessary to confirm the biocompatibility and degradation profile of these polymers for specific drug delivery applications. Degradation typically occurs through the hydrolysis of the ester bonds, and the rate can be tailored by adjusting the polymer's hydrophobicity, molecular weight, and crystallinity.

Conclusion and Future Outlook

(S)-citramalic acid is a versatile and promising bio-based monomer for the synthesis of a new generation of biodegradable and functional polymers. The straightforward polycondensation chemistry allows for the creation of polyesters with a wide range of properties, making them suitable for various biomedical applications, particularly in drug delivery and tissue engineering. Further research into the ring-opening polymerization of (S)-citramalic acid derivatives and the exploration of co-polymers with other functional monomers will undoubtedly expand the scope and utility of this valuable bio-based building block. The protocols and information provided in this guide serve as a foundation for researchers to explore the exciting potential of (S)-citramalic acid in polymer science.

References

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Application Notes & Protocols: (S)-2-Hydroxy-2-methylsuccinic Acid as a Chiral Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Hydroxy-2-methylsuccinic acid, also known as (S)-citramalic acid, is a versatile C5 chiral building block of significant interest in the pharmaceutical industry. Its stereodefined tertiary alcohol and dicarboxylic acid functionalities make it an invaluable precursor for the asymmetric synthesis of complex molecular targets. This guide provides an in-depth exploration of its applications, detailing both chemo-enzymatic and biocatalytic synthesis protocols, and its utility in constructing key pharmaceutical intermediates. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this chiral synthon in their synthetic strategies.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its pharmacological activity, efficacy, and safety profile. Chiral pool synthesis, which utilizes readily available, enantiopure natural products as starting materials, remains a cornerstone of asymmetric synthesis.[1] this compound emerges from this pool as a highly functionalized and strategically valuable precursor.

It is a dicarboxylic acid, specifically a derivative of malic acid where the hydrogen at the C2 position is replaced by a methyl group.[2][3] This substitution creates a chiral center, yielding (S) and (R) enantiomers. The (S)-enantiomer, in particular, serves as a versatile starting point for introducing stereospecificity into a target molecule. Its utility is rooted in the ability to selectively manipulate its two carboxyl groups and the tertiary hydroxyl group to build molecular complexity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Systematic Name (2S)-2-Hydroxy-2-methylbutanedioic acid[4][5]
Common Names (S)-(+)-Citramalic acid, L-Citramalic acid[4][5]
CAS Number 6236-09-5[4]
Molecular Formula C₅H₈O₅[5][6][7]
Molecular Weight 148.11 g/mol [6][7]
Appearance White crystalline solid[8]
Melting Point 112-113 °C[6]
Optical Rotation [α]D²⁰ -23.4° (c=3 in H₂O)[6]
Solubility Freely soluble in water, acetone; Soluble in ethyl acetate, ether[6][8]

Core Applications in Pharmaceutical Synthesis

The primary application of this compound is as a chiral synthon . This term refers to a building block whose inherent chirality is used to control the stereochemical outcome of a synthetic sequence. The molecule's value is demonstrated in its application for synthesizing complex molecules like prostaglandins and as a general precursor for chiral aliphatic sulfones, which are important motifs in medicinal chemistry.[9][10]

Case Study: Synthesis of Prostaglandin Intermediates

Prostaglandins are potent, hormone-like substances involved in a wide array of physiological functions, making their synthetic analogues important therapeutic agents. A key challenge in their synthesis is the precise control of multiple stereocenters. This compound has been effectively used as a chiral starting material for the synthesis of 15-deoxy-16(S)-hydroxy-16-methylprostaglandins.[9] The synthesis leverages the molecule's existing stereocenter to establish the desired chirality in the final product, bypassing the need for complex asymmetric induction steps or chiral resolutions later in the sequence.

G cluster_0 Conceptual Workflow: Chiral Pool Synthesis A This compound (Chiral Pool Precursor) B Selective Functional Group Manipulation (e.g., Esterification, Reduction) A->B Preserves Stereocenter C Key Chiral Intermediate B->C D Coupling with Other Fragments C->D E Final Pharmaceutical Target (e.g., Prostaglandin Analogue) D->E G cluster_1 Asymmetric Chemical Synthesis Pathway A Achiral Starting Materials (e.g., Pyruvic ester, Acetic ester) B Asymmetric Aldol Reaction (Chiral Catalyst or Auxiliary) A->B Creates Chiral Center C Diastereoselective Reduction (If applicable) B->C D Chiral Ester Intermediate C->D E Hydrolysis D->E F This compound E->F

Caption: Conceptual pathway for asymmetric chemical synthesis.

Step-by-Step Methodology (Conceptual):

  • Ester Formation: Begin with a suitable precursor like pyruvic acid or an α-keto ester.

  • Asymmetric Addition: Perform an enantioselective Reformatsky reaction or a related nucleophilic addition of an enolate (derived from an acetate equivalent) to the ketone. This step is the key to setting the stereochemistry and requires a chiral ligand or catalyst.

  • Workup and Purification: After the reaction, perform an aqueous workup to quench the reaction and remove inorganic salts. The resulting chiral hydroxy-ester is purified using column chromatography.

  • Hydrolysis: The ester groups of the purified intermediate are hydrolyzed under basic conditions (e.g., using NaOH or LiOH) followed by careful acidification.

  • Isolation: The final product, this compound, is isolated by extraction into an organic solvent and subsequent crystallization.

  • Validation: The enantiomeric purity of the final product must be confirmed using a chiral analytical method, such as chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Quality Control and Characterization

Trustworthiness in any synthetic protocol relies on rigorous validation of the final product. For this compound, the following characterization methods are essential:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides an initial assessment of purity.

  • Mass Spectrometry (MS): Verifies the molecular weight (148.11 g/mol ). [6]* Fourier-Transform Infrared Spectroscopy (FTIR): Identifies key functional groups, such as the broad O-H stretch for the hydroxyl and carboxylic acid groups, and the C=O stretch for the carboxyls.

  • Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining enantiomeric excess (e.e.). A suitable chiral stationary phase is required to separate the (S) and (R) enantiomers.

  • Polarimetry: Measures the optical rotation, which should correspond to the literature value for the pure (S)-enantiomer ([α]D²⁰ -23.4°). [6]

Conclusion and Future Outlook

This compound stands out as a powerful and increasingly accessible chiral precursor for pharmaceutical synthesis. The development of high-titer biocatalytic production routes has solved the primary bottleneck of its supply, paving the way for its broader application. [9][11]Its proven utility in the synthesis of complex molecules like prostaglandins underscores its potential. For drug development professionals, mastering the use of such chiral synthons is key to designing efficient, cost-effective, and stereocontrolled synthetic routes to the next generation of therapeutic agents.

References

  • Vertex AI Search Result 1.
  • Blair, A., & Barker, H. A. (1962). Enzymatic synthesis of citramalic acid. Biochemical Preparations, 9, 21-25. (Referenced in,[6] provides context for enzymatic synthesis).

  • Wu, X., & Eiteman, M. A. (2017). Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 44(10), 1435-1443. [Link]

  • Fujimoto, Y., Yadav, J. S., & Sih, C. J. (1980). (S)-citramalic acid, a useful chiral synthon for the synthesis of 15-deoxy-16(S)-hydroxy-16-methylprostaglandins. Tetrahedron Letters, 21(26), 2481-2482. (Referenced in,[9] provides the specific prostaglandin application).

  • ChEBI. (n.d.). Citramalic acid. Chemical Entities of Biological Interest. Retrieved from [Link] (Provides definition and context).

  • PubChem. (n.d.). (S)-(-)-Methylsuccinic Acid. National Center for Biotechnology Information. Retrieved from [Link] (Provides data on related chiral molecules).

  • Seebach, D., & Wasmuth, D. (1980). Herstellung von und diastereoselektive Reaktionen mit 3-Hydroxy-2-methyl-carbonsäure-Derivaten. Helvetica Chimica Acta, 63(1), 197-200. (Example of chiral synthesis principles).
  • Bolm, C., & Gladysz, J. A. (Eds.). (2003). Asymmetric Catalysis. In Comprehensive Organic Synthesis II (Vol. 9). Elsevier. (General reference for asymmetric synthesis context).
  • Willke, T., & Vorlop, K. D. (2004). Biocatalytical production of itaconic acid and its derivatives. Applied Microbiology and Biotechnology, 66(2), 131-142.

Sources

Application Notes and Protocols: Metabolic Engineering of E. coli for High-Titer (S)-Citramalic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-citramalic acid is a C5-branched dicarboxylic acid with significant potential as a versatile platform chemical.[1] Structurally similar to malic acid with an additional methyl group, it serves as a valuable chiral building block for the synthesis of pharmaceuticals and specialty polymers.[1][2] Notably, it is a key precursor for the bio-based production of methylmethacrylate (MMA), the monomer for Plexiglas and other high-performance acrylic materials.[2] This guide provides a detailed technical overview and step-by-step protocols for the metabolic engineering of Escherichia coli to achieve high-titer production of (S)-citramalic acid from simple sugars like glucose.

The core of this strategy involves redirecting the central carbon metabolism of E. coli towards the synthesis of (S)-citramalic acid by introducing a key enzyme, (S)-citramalate synthase (CimA), and eliminating competing metabolic pathways. The heterologous expression of a codon-optimized and evolved variant of the cimA gene from the archaeon Methanococcus jannaschii enables the condensation of the central metabolites pyruvate and acetyl-CoA to form (S)-citramalate.[2][3] To maximize the carbon flux towards (S)-citramalic acid, several genomic modifications are implemented to block the synthesis of major byproducts and to prevent the degradation of the target molecule.

This document will detail the design principles, strain construction methodologies, fermentation strategies, and analytical procedures to establish a robust and efficient microbial cell factory for (S)-citramalic acid production.

Metabolic Pathway Design and Engineering Strategy

The production of (S)-citramalic acid in E. coli is centered around the introduction of the citramalate synthase (CimA) enzyme, which catalyzes the condensation of acetyl-CoA and pyruvate.[2][3] To enhance the efficiency of this engineered pathway, a multi-faceted metabolic engineering approach is employed to channel the carbon flux from glucose towards the desired product.

Core Engineering Principles:
  • Introduction of the Production Pathway: A codon-optimized, mesophilic variant of the cimA gene from Methanococcus jannaschii (CimA3.7) is expressed in E. coli.[2][3] This enzyme directly converts the central metabolites pyruvate and acetyl-CoA into (S)-citramalic acid.

  • Elimination of Competing Pathways: To maximize the availability of the precursors, acetyl-CoA and pyruvate, for citramalate synthesis, key competing pathways are knocked out. This includes:

    • Acetate Production: Deletion of genes involved in acetate formation, such as ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase), is crucial to prevent the diversion of acetyl-CoA to acetate, a common byproduct in E. coli fermentations.[4][5][6]

    • Lactate Production: Deletion of ldhA (lactate dehydrogenase) prevents the conversion of pyruvate to lactate, especially under oxygen-limiting conditions.[3]

    • TCA Cycle Flux Reduction: The entry point of acetyl-CoA into the tricarboxylic acid (TCA) cycle is a major competing pathway. Deleting the gltA gene, which encodes citrate synthase, significantly increases the acetyl-CoA pool available for citramalate synthesis.[5][6][7] However, a gltA deletion leads to glutamate auxotrophy, which can be addressed by supplementing the growth medium with glutamate or by engineering the citrate synthase to have reduced activity.[8]

    • Ethanol Production: Deletion of pflB (pyruvate formate-lyase) can further prevent pyruvate conversion to formate and subsequently ethanol under anaerobic conditions.[3]

  • Prevention of Product Degradation: The native isoleucine biosynthesis pathway in E. coli can potentially degrade citramalate. The enzyme 3-isopropylmalate dehydratase, encoded by leuC and leuD, can act on citramalate.[2][4] Deleting leuC prevents this unwanted side reaction.

The overall engineered metabolic pathway is depicted in the diagram below.

Metabolic_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P PEP PEP G6P->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Lactate Lactate Pyruvate->Lactate CimA CimA (expressed) Pyruvate->CimA Acetate Acetate Acetyl_CoA->Acetate Citrate Citrate Acetyl_CoA->Citrate Acetyl_CoA->CimA Citramalate (S)-Citramalic Acid Degradation_Product Degradation Product Citramalate->Degradation_Product ackA_pta ackA, pta, poxB (deleted) ldhA ldhA (deleted) TCA_Cycle TCA Cycle Citrate->TCA_Cycle gltA gltA (deleted) Biomass Biomass TCA_Cycle->Biomass leuC leuC (deleted) Glycolysis Glycolysis CimA->Citramalate

Caption: Engineered metabolic pathway for (S)-citramalic acid production in E. coli.

Strain and Plasmid Summary

The following table summarizes the key genetic features of the engineered E. coli strain and the expression plasmid used for (S)-citramalic acid production.

ComponentGenotype/FeaturesRationale
Host Strain E. coli BW25113A well-characterized and robust laboratory strain suitable for metabolic engineering.
ΔackA-ptaBlocks the primary pathway for acetate formation from acetyl-CoA.
ΔpoxBDeletes an alternative pathway for acetate production from pyruvate.
ΔldhAPrevents the formation of lactate from pyruvate.
ΔgltABlocks the entry of acetyl-CoA into the TCA cycle, increasing its availability.
ΔleuCPrevents the degradation of (S)-citramalic acid.
Expression Plasmid pET-based vector (e.g., pET28a)High copy number plasmid with a strong, inducible T7 promoter for robust gene expression.
cimA3.7 (codon-optimized)Encodes a mesophilic variant of citramalate synthase for efficient conversion of pyruvate and acetyl-CoA to (S)-citramalate at 37°C.[3]

Experimental Protocols

Part 1: Construction of the Engineered E. coli Strain

The construction of the production strain involves the sequential deletion of multiple genes from the E. coli chromosome. CRISPR/Cas9-mediated genome editing is a highly efficient method for this purpose.[9][10][11]

Experimental_Workflow start Start: E. coli BW25113 prepare_plasmids 1. Prepare CRISPR Plasmids (pCas9 and pgRNA) start->prepare_plasmids transform_cas9 2. Transform pCas9 plasmid into E. coli prepare_plasmids->transform_cas9 prepare_competent 3. Prepare competent cells of E. coli (pCas9) transform_cas9->prepare_competent transform_grna 4. Co-transform pgRNA plasmid and donor DNA prepare_competent->transform_grna selection 5. Select for transformants and induce Cas9 expression transform_grna->selection screening 6. Screen for gene deletion (Colony PCR) selection->screening curing 7. Cure plasmids screening->curing iterate 8. Repeat for subsequent gene deletions curing->iterate iterate->transform_grna Next gene final_strain Final Strain: ΔackA-pta, ΔpoxB, ΔldhA, ΔgltA, ΔleuC iterate->final_strain All genes deleted transform_cimA 9. Transform pET-cimA3.7 into the final strain final_strain->transform_cimA production_strain Production Strain Ready for Fermentation transform_cimA->production_strain

Caption: Workflow for the construction of the (S)-citramalic acid production strain.

Protocol 1.1: CRISPR/Cas9-Mediated Gene Deletion

Materials:

  • E. coli BW25113

  • pCas9 plasmid (expressing Cas9 nuclease)

  • pgRNA plasmid (for expressing the guide RNA)

  • Donor DNA (oligonucleotides with homology arms flanking the deletion site)

  • LB medium and agar plates with appropriate antibiotics

  • Reagents for competent cell preparation and transformation

Procedure:

  • Design gRNA and Donor DNA:

    • Design a 20-nucleotide guide RNA (gRNA) targeting the gene to be deleted. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

    • Synthesize donor DNA consisting of 50-100 bp homology arms corresponding to the regions upstream and downstream of the target gene.

  • Plasmid Construction:

    • Clone the designed gRNA sequence into the pgRNA plasmid.

  • Transformation and Gene Editing:

    • Transform the pCas9 plasmid into E. coli BW25113 and select for transformants.

    • Prepare electrocompetent cells of the pCas9-containing strain.

    • Co-transform the pgRNA plasmid and the corresponding donor DNA into the competent cells.

    • Plate the transformed cells on selective agar plates and incubate overnight at 37°C.

  • Screening and Verification:

    • Pick individual colonies and screen for the desired gene deletion by colony PCR using primers flanking the target region. A successful deletion will result in a smaller PCR product.

    • Sequence the PCR product to confirm the precise deletion.

  • Plasmid Curing:

    • Cure the pCas9 and pgRNA plasmids from the edited strain by growing the cells in non-selective medium.

  • Iterative Deletions:

    • Repeat steps 3-5 for each subsequent gene deletion to generate the final engineered host strain.

Part 2: (S)-Citramalic Acid Production in Shake Flasks

This protocol is for initial screening and characterization of the engineered strains.

Materials:

  • Engineered E. coli strain harboring the pET-cimA3.7 plasmid

  • M9 minimal medium supplemented with glucose (10 g/L), MgSO₄ (2 mM), CaCl₂ (0.1 mM), and glutamate (2 g/L, for gltA mutants)

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Shake flasks

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 220 rpm.

  • Production Culture:

    • Inoculate 50 mL of M9 minimal medium in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1.

    • Incubate at 37°C with shaking at 220 rpm.

  • Induction:

    • When the culture reaches an OD₆₀₀ of 0.6-0.8, induce the expression of CimA by adding IPTG to a final concentration of 0.1-1 mM.

  • Fermentation:

    • Continue the incubation for 48-72 hours.

    • Collect samples periodically to measure cell density (OD₆₀₀) and the concentration of (S)-citramalic acid and other metabolites.

Part 3: Fed-Batch Fermentation for High-Titer Production

For achieving high product titers, a fed-batch fermentation strategy is employed to maintain optimal growth conditions and substrate availability.[2][7]

Materials:

  • Engineered E. coli production strain

  • Bioreactor (e.g., 2 L) with controls for pH, temperature, and dissolved oxygen (DO)

  • Batch fermentation medium (e.g., defined minimal medium with 20 g/L glucose)

  • Feeding solution (e.g., concentrated glucose solution, 500 g/L)

  • pH control agents (e.g., NH₄OH)

  • IPTG for induction

Procedure:

  • Inoculum Development:

    • Prepare a seed culture as described in the shake flask protocol.

  • Bioreactor Setup and Inoculation:

    • Sterilize the bioreactor containing the batch medium.

    • Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of 0.1.

  • Batch Phase:

    • Maintain the temperature at 37°C and the pH at 7.0.

    • Control the dissolved oxygen (DO) level at >20% by adjusting the agitation and aeration rates.

    • Allow the cells to grow until the initial glucose is nearly depleted.

  • Induction and Fed-Batch Phase:

    • Induce CimA expression with IPTG.

    • Start the glucose feed to maintain a low glucose concentration in the bioreactor (e.g., < 1 g/L). A continuous, growth-limiting feed of glucose can help avoid the accumulation of acetate.[3]

    • Continue the fermentation for 60-90 hours, monitoring cell growth and product formation.

Part 4: Analytical Methods

Accurate quantification of (S)-citramalic acid and other metabolites is essential for process monitoring and optimization.

Protocol 4.1: Quantification of (S)-Citramalic Acid by HPLC

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or refractive index (RI) detector

  • Reversed-phase C18 column or an organic acid analysis column

  • Mobile phase (e.g., dilute sulfuric acid, 5 mM H₂SO₄)

  • (S)-citramalic acid standard

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system.

    • Run the analysis using an isocratic flow of the mobile phase.

    • Detect (S)-citramalic acid based on its retention time compared to the standard.

    • Quantify the concentration using a standard curve.

Expected Results and Troubleshooting

Following these protocols, it is possible to achieve high titers of (S)-citramalic acid. Published studies have reported titers exceeding 80 g/L in fed-batch fermentations.[2]

ParameterShake FlaskFed-Batch Fermentor
(S)-Citramalic Acid Titer 5-15 g/L> 80 g/L[2]
Yield (g/g glucose) 0.3-0.5 g/g> 0.4 g/g[2]
Productivity (g/L/h) 0.1-0.3 g/L/h> 1.0 g/L/h

Troubleshooting:

  • Low Titer:

    • Confirm the integrity of the engineered strain by PCR and sequencing.

    • Optimize the induction conditions (IPTG concentration, timing).

    • Check for the accumulation of inhibitory byproducts (e.g., acetate).

  • Acetate Accumulation:

    • Ensure complete deletion of acetate pathway genes.

    • In fed-batch fermentation, maintain a low glucose concentration to avoid overflow metabolism.

  • Poor Growth:

    • Supplement the medium with necessary nutrients (e.g., glutamate for gltA mutants).

    • Optimize fermentation conditions (pH, temperature, aeration).

Conclusion

The metabolic engineering of E. coli provides a powerful and sustainable platform for the production of (S)-citramalic acid. By systematically introducing the synthetic pathway and eliminating competing metabolic routes, it is possible to achieve high titers, yields, and productivities. The protocols outlined in this guide offer a comprehensive framework for researchers to develop and optimize their own (S)-citramalic acid production processes. Further improvements can be envisioned through advanced strategies such as dynamic metabolic control, biosensor-based screening, and optimization of the fermentation process.

References

  • Webb, J. P., Arnold, S. A., Baxter, S., Hall, S. J., Eastham, G., & Stephens, G. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbiology, 164(1), 56-66. [Link]

  • Wu, X., & Eiteman, M. A. (2020). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Biotechnology and Bioengineering, 117(9), 2781-2790. [Link]

  • Wu, X., & Eiteman, M. A. (2016). Eliminating acetate formation improves citramalate production by metabolically engineered Escherichia coli. Microbial Cell Factories, 15(1), 1-8. [Link]

  • March, J. C., Eiteman, M. A., & Altman, E. (2002). Expression of an anaplerotic enzyme, pyruvate carboxylase, improves recombinant protein production in Escherichia coli. Applied and environmental microbiology, 68(11), 5620-5624. [Link]

  • Wu, X., & Eiteman, M. A. (2016). Production of citramalate by metabolically engineered Escherichia coli. Biotechnology and Bioengineering, 113(12), 2670-2675. [Link]

  • Grokipedia. (2026, January 7). Citramalic acid. Grokipedia. [Link]

  • March, J. C., Eiteman, M. A., & Altman, E. (2002). Expression of an anaplerotic enzyme, pyruvate carboxylase, improves recombinant protein production in Escherichia coli. Applied and Environmental Microbiology, 68(11), 5620-5624. [Link]

  • Webb, J. P., Arnold, S. A., Baxter, S., Hall, S. J., Eastham, G., & Stephens, G. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbiology Society. [Link]

  • Wu, X., & Eiteman, M. A. (2017). Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli. Journal of industrial microbiology & biotechnology, 44(10), 1483-1490. [Link]

  • Atsumi, S., Hanai, T., & Liao, J. C. (2008). Directed evolution of Methanococcus jannaschii citramalate synthase for biosynthesis of 1-propanol and 1-butanol by Escherichia coli. Applied and environmental microbiology, 74(24), 7802-7808. [Link]

  • Wu, X., Tovilla-Coutiño, D. B., & Eiteman, M. A. (2020). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Biotechnology and Bioengineering, 117(9), 2781-2790. [Link]

  • Fiveable. (n.d.). Anaplerotic Reactions. Biochemistry Class Notes. [Link]

  • Chen, A., Xie, Y., Xie, S., Liu, Y., Liu, M., Shi, J., & Sun, J. (2022). Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production. bioRxiv. [Link]

  • Esposito, S., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. Proceedings of the National Academy of Sciences, 118(2). [Link]

  • Wikipedia. (2023, December 19). Pyruvate carboxylase. [Link]

  • Li, Y., Lin, Z., Huang, C., Zhang, Y., Wang, Z., Tang, Y. J., ... & Zhao, X. (2015). Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing. Metabolic engineering, 31, 13-21. [Link]

  • Vemuri, G. N., Eiteman, M. A., & Altman, E. (2002). Effects of growth mode and pyruvate carboxylase on succinic acid production by metabolically engineered strains of Escherichia coli. Applied and environmental microbiology, 68(4), 1715-1727. [Link]

  • Song, H., et al. (2018). Applications of CRISPR/Cas System to Bacterial Metabolic Engineering. International Journal of Molecular Sciences, 19(4), 1089. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Citramalic acid (HMDB0000426). [Link]

  • Li, Y., et al. (2015). Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing. Metabolic Engineering, 31, 13-21. [Link]

  • Wang, J., et al. (2023). Application of CRISPRi for metabolic engineering of E. coli. Planta, 258(2), 26. [Link]

  • van der Straat, L., et al. (2019). Identification of novel citramalate biosynthesis pathways in Aspergillus niger. BMC Biotechnology, 19(1), 1-13. [Link]

  • Addgene. (n.d.). Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing. [Link]

  • Choi, K. R., et al. (2019). Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis. Environmental Molecular Sciences Laboratory. [Link]

Sources

Application Notes and Protocols for the Purification of (S)-2-Hydroxy-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Hydroxy-2-methylsuccinic acid, also known as (S)-citramalic acid, is a C5-branched-chain dicarboxylic acid of significant interest as a bio-based platform chemical and a precursor for the synthesis of polymers and other valuable compounds.[1][2] Its production through microbial fermentation has gained considerable attention. However, achieving high purity of the desired (S)-enantiomer from a complex fermentation broth presents a significant challenge, accounting for a substantial portion of the overall production cost.[3] This document provides a comprehensive, in-depth guide to the purification of this compound, from initial recovery from the fermentation broth to final crystallization of the pure product. The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind each step to ensure robust and reproducible results.

Introduction: The Importance of Purifying this compound

This compound is a chiral molecule, and its enantiomeric purity is critical for its application in stereospecific chemical syntheses. The biological production of this acid, typically via fermentation with engineered Escherichia coli, yields a complex mixture containing the desired product, as well as biomass, residual nutrients, salts, and other metabolic byproducts.[2][4] The downstream processing, therefore, is a critical phase that dictates the economic viability and final quality of the product.[5]

This guide outlines a multi-step purification strategy designed to efficiently isolate and purify the (S)-enantiomer. The overall workflow involves:

  • Initial Recovery and Clarification: Removal of biomass and large macromolecules from the fermentation broth.

  • Bulk Purification and Concentration: Initial isolation of the organic acid fraction from the clarified broth.

  • Enantioselective Purification: Separation of the (S)-enantiomer from the racemic mixture using preparative chiral chromatography.

  • Final Purification and Product Formulation: Crystallization of the pure (S)-enantiomer.

  • Quality Control and Analysis: Verification of purity and identity.

Purification Workflow Overview

The purification of this compound from a fermentation source is a multi-stage process. The logical progression of this workflow is depicted in the diagram below.

Purification_Workflow cluster_0 Upstream cluster_1 Downstream Processing cluster_2 Initial Recovery cluster_3 Enantioselective Purification cluster_4 Final Product Formulation cluster_5 Quality Control Fermentation Fermentation Broth (E. coli) Centrifugation Centrifugation/ Microfiltration Fermentation->Centrifugation Biomass Removal Ion_Exchange Anion Exchange Chromatography Centrifugation->Ion_Exchange Clarified Broth Prep_SFC Preparative Chiral SFC Ion_Exchange->Prep_SFC Concentrated Racemic Acid Crystallization Crystallization Prep_SFC->Crystallization Enantiomerically Enriched Fraction Drying Drying Crystallization->Drying QC Purity and Identity Analysis (HPLC, NMR, etc.) Drying->QC Final_Product Pure (S)-2-Hydroxy- 2-methylsuccinic Acid QC->Final_Product

Caption: A logical workflow for the purification of this compound.

Detailed Protocols

Initial Recovery and Clarification from Fermentation Broth

The first step in the downstream processing is the removal of insoluble components, such as microbial cells and cell debris, from the fermentation broth.[6]

Protocol 3.1: Biomass Removal by Centrifugation and Microfiltration

  • Centrifugation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the supernatant, which contains the dissolved this compound and other soluble components.

  • Microfiltration: Pass the supernatant through a 0.22 µm microfiltration membrane to remove any remaining fine particles and ensure a clear filtrate for the subsequent chromatographic steps. This is crucial to prevent fouling of the chromatography columns.[6]

Bulk Purification and Concentration by Anion Exchange Chromatography

Anion exchange chromatography is an effective method for capturing and concentrating organic acids from dilute aqueous solutions like fermentation broths.[7][8]

Protocol 3.2: Anion Exchange Chromatography

  • Resin Selection: A strong base anion exchange resin is suitable for this application.

  • Column Equilibration: Equilibrate the anion exchange column with a low ionic strength buffer at a slightly basic pH (e.g., pH 8.0) to ensure the carboxylic acid groups of the target molecule are deprotonated and can bind to the positively charged resin.[9]

  • Loading: Load the clarified fermentation broth onto the equilibrated column. The negatively charged (S)-2-Hydroxy-2-methylsuccinate anions will bind to the resin, while neutral and positively charged impurities will pass through.

  • Washing: Wash the column with the equilibration buffer to remove any non-specifically bound impurities.

  • Elution: Elute the bound this compound using a high ionic strength solution (e.g., a linear gradient of 0 to 1 M NaCl) or by lowering the pH to protonate the carboxylic acid groups, which will then release from the resin.

  • Desalting: If a high salt concentration is used for elution, a desalting step (e.g., using a nanofiltration membrane) may be necessary before proceeding to the next step.[10]

Enantioselective Purification by Preparative Chiral Supercritical Fluid Chromatography (SFC)

The separation of the (S)- and (R)-enantiomers is the most critical step in this purification protocol. Preparative Supercritical Fluid Chromatography (SFC) is a highly efficient, fast, and environmentally friendly technique for chiral separations.[5][11] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving a wide range of chiral compounds, including acidic molecules.[7][8]

Protocol 3.3: Preparative Chiral SFC

ParameterRecommended ConditionRationale
Instrument Preparative SFC system with a suitable fraction collectorDesigned for large-scale separations.
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC, 250 x 20 mm i.d., 10 µm)These CSPs have demonstrated broad enantioselectivity for acidic compounds.[7][12]
Mobile Phase Supercritical CO₂ with a polar organic co-solvent (e.g., methanol)CO₂ is the primary mobile phase in SFC, offering low viscosity and high diffusivity for fast and efficient separations.[5]
Co-solvent Gradient Isocratic or a shallow gradient of methanol in CO₂ (e.g., 20-40% methanol)To be optimized for the best resolution and cycle time.
Flow Rate 50-70 mL/minTypical for preparative SFC on this column dimension.[13]
Back Pressure 100-150 barTo maintain the CO₂ in a supercritical state.
Temperature 35-40°CCan be optimized to improve selectivity and peak shape.
Sample Preparation Dissolve the concentrated and desalted product from the ion-exchange step in the mobile phase co-solvent (methanol) to a high concentration (e.g., 50-100 mg/mL).High sample concentration is desirable for high throughput in preparative chromatography.
Injection Volume To be determined based on column loading studies, typically in the range of 0.5-2 mL per injection.Maximize throughput without compromising resolution.
Detection UV at 210 nmFor monitoring the elution of the enantiomers.
Fraction Collection Collect the fractions corresponding to the (S)-enantiomer peak.Isolate the desired enantiomer.
Final Purification and Product Formulation by Crystallization

Crystallization is a powerful technique for the final purification of organic compounds, yielding a high-purity solid product.[14]

Protocol 3.4: Crystallization of this compound

A patent for the preparation of citramalic acid mentions crystallization from ethyl acetate, which serves as a good starting point for this protocol.[6]

  • Solvent Evaporation: Evaporate the methanol from the collected SFC fractions under reduced pressure.

  • Re-dissolution: Dissolve the resulting residue in a minimal amount of hot ethyl acetate.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool to 4°C to induce crystallization. The slow cooling process is crucial for the formation of well-defined, pure crystals.

  • Seeding (Optional): If crystallization does not initiate spontaneously, add a small seed crystal of pure this compound to induce nucleation.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Quality Control and Analysis

The purity and identity of the final product must be rigorously verified.

4.1. Purity Assessment

Analytical MethodPurposeTypical Conditions
Chiral HPLC Determination of enantiomeric purity (e.g., enantiomeric excess, ee%)Column: Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)Mobile Phase: Hexane/Ethanol with 0.1% Trifluoroacetic Acid (TFA)[7]Detection: UV at 210 nm
Reversed-Phase HPLC Determination of chemical purityColumn: C18 columnMobile Phase: Acetonitrile/Water with 0.1% Formic AcidDetection: UV at 210 nm

4.2. Identity Confirmation

Analytical MethodPurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of the compound.
Mass Spectrometry (MS) Determination of the molecular weight.

Conclusion

The protocol outlined in this application note provides a comprehensive and systematic approach to the purification of this compound from a fermentation broth. By following these detailed steps, researchers and scientists can achieve a high-purity product suitable for a wide range of applications. The combination of initial recovery by ion-exchange chromatography, enantioselective purification by preparative chiral SFC, and final purification by crystallization offers an efficient and scalable workflow. The emphasis on explaining the rationale behind each step empowers users to troubleshoot and adapt the protocol to their specific needs.

References

  • GEA. (n.d.). Purification of Organic Chemicals. Retrieved from [Link]

  • WIPO. (2002). Method for the purification of α-hydroxi on industrial scale. WO/2002/022545. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying α-hydroxy acids on an industrial scale.
  • Dong, M. W. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America, 34(4), 246-259.
  • Zhang, T., et al. (2018). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. American Pharmaceutical Review.
  • ACS Publications. (2012). Integrated Membrane Processes for Separation and Purification of Organic Acid from a Biomass Fermentation Process. Industrial & Engineering Chemistry Research, 51(26), 9034-9043.
  • Google Patents. (1977). Citric acid and citramalic acid preparation. US4022823A.
  • Chromatography Today. (2012). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • ACS Publications. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. Organometallics, 37(24), 4619-4623.
  • Chromatography Today. (2019). Walk-up SFC-MS for Fast Purification of reaction Mixtures within Discovery Chemistry. Retrieved from [Link]

  • ACS Omega. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles.
  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ACS Publications. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • ResearchGate. (2005). Enantioselective Sensing of Chiral Carboxylic Acids.
  • TCI Chemicals. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • GEA. (n.d.).
  • ResearchGate. (2012).
  • European Patent Office. (2003). PROCESS FOR PRODUCTION OF HIGH-PURITY CRYSTALS OF GLYCOLIC ACID. EP 1471048 A1.
  • Google Patents. (1993). Crystallization method for organic acid or organic acid ester. JPH0592102A.
  • Howell, D. M., et al. (1998). (R)-Citramalate Synthase in Methanogenic Archaea. Journal of Bacteriology, 180(13), 3319-3324.
  • Webb, J. P., et al. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbiology, 164(1), 133-141.
  • ResearchGate. (2017). Efficient bio-production of citramalate using an engineered Escherichia coli strain.
  • Su, H., et al. (2024). Production of (R)-citramalate by engineered Saccharomyces cerevisiae. Journal of Bioscience and Bioengineering.
  • Google Patents. (1900). Process for the preparation of crystallized citric acid. DE680595C.
  • MDPI. (2023).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Hydroxy-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Hydroxy-2-methylsuccinic acid, also known as (S)-citramalic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your experimental outcomes.

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its stereospecific synthesis is crucial, and achieving high yields and enantiomeric purity can be challenging. This guide is structured to provide direct answers to specific issues you may encounter.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound, providing step-by-step solutions and the scientific reasoning behind them.

Issue 1: Low Yield of this compound in Biocatalytic Synthesis

Question: We are using an engineered E. coli strain expressing a citramalate synthase to produce this compound from glucose, but our yields are consistently low. What are the potential causes and how can we improve them?

Answer: Low yields in microbial production of citramalate are often multifactorial. The primary areas to investigate are metabolic pathway competition, precursor availability, and fermentation conditions.

Underlying Causes and Explanations:

  • Competition for Precursors: The synthesis of citramalate from glucose relies on the condensation of pyruvate and acetyl-CoA, catalyzed by citramalate synthase (CimA).[2][3][4] These precursors are central metabolites in E. coli. A major competing pathway is the tricarboxylic acid (TCA) cycle, where citrate synthase (GltA) also utilizes acetyl-CoA to produce citrate.[5][6] If GltA activity is high, a significant portion of the acetyl-CoA pool is diverted away from citramalate production.

  • Formation of Byproducts: Acetate is a common byproduct in E. coli fermentations, especially under conditions of excess glucose.[7] The formation of acetate consumes acetyl-CoA, further reducing its availability for citramalate synthesis. Key enzymes in acetate formation include phosphate acetyltransferase (Pta) and acetate kinase (AckA).[6][7]

  • Sub-optimal Fermentation Conditions: Factors such as pH, temperature, oxygen levels, and nutrient concentrations can significantly impact enzyme activity and overall metabolic flux, thereby affecting the final product yield.

Troubleshooting Workflow:

A Low Yield of this compound B Step 1: Analyze Metabolic Flux - Quantify byproduct formation (e.g., acetate, citrate). - Assess precursor availability. A->B Identify Bottlenecks C Step 2: Genetic Engineering Strategies - Knockout competing pathway genes (gltA, pta, ackA). - Overexpress citramalate synthase (cimA). B->C Redirect Carbon Flux D Step 3: Optimize Fermentation Conditions - Control pH and temperature. - Optimize glucose feed rate. - Adjust aeration. C->D Enhance Enzyme Activity & Cell Health E Step 4: Evaluate Strain Performance - Compare yield and productivity of engineered strains. - Select the best-performing strain. D->E Validate Improvements F Improved Yield E->F Achieve Target

Caption: Troubleshooting workflow for low biocatalytic yield.

Detailed Protocol for Yield Improvement:

  • Strain Engineering to Reduce Byproduct Formation:

    • Objective: To redirect the carbon flux from competing pathways towards citramalate synthesis.

    • Methodology:

      • Gene Knockouts: Systematically delete genes encoding for enzymes in competing pathways. A common strategy is to create knockouts of gltA (citrate synthase) and genes involved in acetate production like pta and ackA.[7][8]

      • Overexpression of Key Enzyme: Ensure high-level expression of the citramalate synthase gene (cimA), often from a high-copy number plasmid with a strong promoter.[3][4] A mesophilic variant of CimA from Methanococcus jannaschii (CimA3.7) has shown exceptional efficiency.[2]

    • Rationale: Deleting gltA blocks the primary entry point of acetyl-CoA into the TCA cycle, making more of it available for citramalate synthase.[5] Knocking out pta and ackA significantly reduces acetate accumulation.[7]

  • Fermentation Process Optimization:

    • Objective: To maintain optimal physiological conditions for the engineered E. coli to maximize citramalate production.

    • Methodology:

      • Fed-Batch Fermentation: Implement a fed-batch strategy with a controlled, growth-limiting feed of glucose. This prevents the accumulation of excess glucose, which is known to trigger acetate formation.[2]

      • pH Control: Maintain the pH of the culture between 6.5 and 7.0 using automated addition of a base (e.g., NH4OH).

      • Aeration and Dissolved Oxygen (DO): Maintain DO levels at a set point (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate to ensure efficient aerobic respiration without causing excessive oxidative stress.

    • Rationale: A controlled glucose feed prevents overflow metabolism, a primary cause of acetate production.[2] Maintaining a stable pH and adequate oxygen supply is critical for optimal enzyme function and overall cell health.

Data Summary: Impact of Genetic Modifications on Citramalate Yield

Strain ModificationKey Genes TargetedTypical Yield ImprovementReference
Block TCA CyclegltA knockoutSignificant increase in acetyl-CoA availability for citramalate[5]
Reduce Acetate Formationpta, ackA, poxB knockoutsMinimizes acetate byproduct, increasing precursor pool[7]
Overexpress SynthaseHigh-copy cimA plasmidDrives the condensation of pyruvate and acetyl-CoA[3][4]
Combined ApproachgltA, pta, ackA knockouts + cimA overexpressionCan lead to yields approaching the theoretical maximum (up to 91%)[3][4]
Issue 2: Poor Enantioselectivity in Asymmetric Chemical Synthesis

Question: Our asymmetric synthesis of this compound using a chiral catalyst is resulting in a low enantiomeric excess (ee). How can we improve the stereocontrol of this reaction?

Answer: Achieving high enantioselectivity in asymmetric synthesis is critically dependent on the choice of chiral catalyst, reaction conditions, and substrate purity.

Underlying Causes and Explanations:

  • Ineffective Chiral Catalyst: The catalyst may not be creating a sufficiently differentiated energetic barrier between the transition states leading to the (S) and (R) enantiomers. The structure of the catalyst, including the chiral ligand and the metal center, is paramount.[9]

  • Sub-optimal Reaction Conditions: Temperature, solvent, pressure, and concentration can all influence the stereochemical outcome of a reaction. For instance, lower temperatures often lead to higher enantioselectivity by reducing the available thermal energy to overcome the higher energy transition state.

  • Racemization: The product may be undergoing racemization under the reaction or workup conditions. This can be promoted by acidic or basic conditions, or elevated temperatures.

Troubleshooting Workflow:

A Low Enantiomeric Excess (ee) B Step 1: Catalyst and Ligand Screening - Evaluate different chiral ligands. - Test various metal precursors. A->B Enhance Stereodifferentiation C Step 2: Reaction Condition Optimization - Vary temperature (often lower is better). - Screen different solvents. - Adjust substrate and catalyst concentrations. B->C Fine-tune Transition State Energies D Step 3: Analyze for Racemization - Monitor ee over time. - Test product stability under reaction and workup conditions. C->D Identify and Mitigate Product Degradation E Step 4: Purify Starting Materials - Ensure high purity of substrates and reagents. D->E Eliminate Competing Reactions F High Enantiomeric Excess E->F Achieve Target Stereopurity

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Protocol for Improving Enantioselectivity:

  • Systematic Catalyst Screening:

    • Objective: To identify a catalyst system that provides a highly ordered transition state, favoring the formation of the (S)-enantiomer.

    • Methodology:

      • Ligand Variation: If using a metal-based catalyst (e.g., Rhodium), screen a library of chiral phosphine ligands such as WingPhos or BINAP derivatives, which are known to be effective in asymmetric additions.[10]

      • Catalyst Type: Explore different classes of asymmetric catalysts, including chiral phosphoric acids or organocatalysts, which can offer unique stereochemical control.[11]

    • Rationale: The steric and electronic properties of the chiral ligand are the primary determinants of enantioselectivity. A systematic screen is often the most effective way to discover the optimal ligand for a specific transformation.[12][13]

  • Optimization of Reaction Parameters (Response Surface Methodology):

    • Objective: To fine-tune the reaction conditions to maximize the energy difference between the diastereomeric transition states.

    • Methodology:

      • Employ a statistical approach like Response Surface Methodology (RSM) to efficiently explore the effects of multiple variables (e.g., temperature, concentration, solvent polarity) on the enantiomeric excess.[14]

      • Typically, start by running reactions at a lower temperature (e.g., 0°C or -20°C) as this often enhances selectivity.

    • Rationale: RSM is a powerful tool for optimizing complex systems by identifying interactions between variables, which is often missed by one-factor-at-a-time optimization.[14]

Issue 3: Difficulty in Product Purification and Isolation

Question: We are struggling to purify this compound from our reaction mixture. What are effective methods for its isolation and purification?

Answer: The purification of a hydrophilic, dicarboxylic acid like citramalate requires methods that can effectively separate it from residual starting materials, byproducts, and, in the case of biocatalysis, fermentation media components.

Troubleshooting Protocol for Purification:

  • Initial Workup - Removal of Biomass and Proteins (for Biocatalytic Synthesis):

    • Method: Centrifuge the fermentation broth to pellet the cells. The supernatant can then be treated by ultrafiltration to remove soluble proteins and other high molecular weight impurities.

    • Rationale: A clear, cell-free, and protein-free starting material is essential for subsequent chromatographic or crystallization steps.

  • Purification by Crystallization:

    • Objective: To isolate the product in a highly pure, crystalline form.

    • Methodology:

      • Acidification: Lower the pH of the aqueous solution containing the citramalate salt to below its pKa (~3.5) with a strong acid (e.g., H2SO4). This will protonate the carboxylate groups, making the molecule less water-soluble.

      • Concentration: Concentrate the acidified solution under reduced pressure to induce crystallization.

      • Cooling: Cool the concentrated solution (e.g., to 4°C) to further decrease the solubility and maximize crystal formation.

      • Isolation and Washing: Collect the crystals by filtration and wash with a small amount of cold water to remove soluble impurities.

    • Rationale: Direct crystallization after acidification is an effective and scalable method for purifying organic acids.[15]

  • Chromatographic Purification (for high purity applications):

    • Method: Ion-exchange chromatography can be a powerful tool. Use a strong anion exchange resin. The product will bind to the resin and can be eluted with a salt gradient or by lowering the pH.

    • Rationale: This method provides excellent separation based on charge and is suitable for removing ionic impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary routes are:

  • Biocatalysis: Using whole-cell systems (e.g., engineered E. coli) or isolated enzymes (citramalate synthase) to convert simple carbon sources like glucose into (S)-citramalate.[2][3][4] This method is advantageous for its high stereospecificity and use of renewable feedstocks.

  • Asymmetric Chemical Synthesis: This involves the stereoselective addition of a nucleophile to a prochiral ketone or the asymmetric hydration of a C=C double bond, often mediated by a chiral catalyst.[16][17]

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Q2: How can I accurately determine the enantiomeric excess (ee) of my product?

A2: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) .

  • Methodology: Use a chiral stationary phase (e.g., a polysaccharide-based column) that can resolve the two enantiomers. The ratio of the peak areas for the (S) and (R) enantiomers is used to calculate the ee.

  • Detection: A UV detector is commonly used. For more sensitive and specific detection, a circular dichroism (CD) detector can be coupled with the HPLC system.[18][19]

  • Other Methods: While less common for this specific molecule, other techniques include gas chromatography (GC) on a chiral column (if the product is derivatized to be volatile), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[20]

Q3: What are the key precursors for the biocatalytic production of this compound?

A3: The key precursors are pyruvate and acetyl-CoA . In metabolically engineered E. coli, these are derived from the glycolysis of a primary carbon source, most commonly glucose.[2][3][4][21] The enzyme citramalate synthase catalyzes the condensation of these two molecules to form citramalate.[22]

Q4: Can side reactions impact the yield, and what are they?

A4: Yes, side reactions are a significant factor. In biocatalysis, the main side reactions are the formation of citrate via the TCA cycle and acetate through overflow metabolism.[5][6][7] Another potential side reaction is the dehydration of citramalate to citraconate, which can be catalyzed by enzymes like 3-isopropylmalate dehydratase.[2] In chemical synthesis, potential side reactions depend on the specific route but can include racemization, decomposition, or polymerization, especially under harsh conditions.

III. References

  • Webb, J. P., Arnold, S. A., Baxter, S., Hall, S. J., Eastham, G., & Stephens, G. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbiology, 164(2), 133–141. Available from: [Link]

  • Wu, X., Tovilla-Coutiño, D., & Eiteman, M. A. (2020). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Biotechnology and Bioengineering, 117(11), 3474-3484. Available from: [Link]

  • Jantama, K., et al. (2017). Synthesis of Citramalic Acid From Glycerol by Metabolically Engineered Escherichia Coli. Biotechnology for Biofuels, 10(1), 1-14. Available from: [Link]

  • Liu, Z., et al. (2019). Establishing a novel biosynthetic pathway for 2-methylsuccinic acid in E. coli. Metabolic Engineering, 56, 134-143. Available from: [Link]

  • Deng, Y., et al. (2021). Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate. ACS Engineering Au, 1(1), 29-38. Available from: [Link]

  • Deng, Y., et al. (2021). Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate. ACS Engineering Au, 1(1), 29-38. Available from: [Link]

  • Sánchez, M. J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A, 1269, 149-155. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Citramalic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved January 16, 2026, from [Link]

  • Li, Y., et al. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. Horticulturae, 8(2), 167. Available from: [Link]

  • Wu, X., & Eiteman, M. A. (2020). Biosynthesis of citramalate in Escherichia coli expressing the cimA gene coding citramalate synthase. Biotechnology and Bioengineering, 117(11), 3474-3484. Available from: [Link]

  • Jantama, K., et al. (2020). Metabolic pathways for citramalate synthesis in Escherichia coli expressing cimA coding citramalate synthase. International Journal of Molecular Sciences, 21(22), 8685. Available from: [Link]

  • Ye, D., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(12), 2919-2926. Available from: [Link]

  • Tanasova, M., & Canary, J. W. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 132(40), 14212–14221. Available from: [Link]

  • Wikipedia contributors. (2023, August 2). (R)-citramalate synthase. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Li, Z., & Anslyn, E. V. (2007). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Journal of the American Chemical Society, 129(18), 5966–5975. Available from: [Link]

  • ChemBK. (2024, April 9). (2R)-2-Hydroxy-2-methylsuccinic acid. Retrieved January 16, 2026, from [Link]

  • Grokipedia. (n.d.). Citramalic acid. Retrieved January 16, 2026, from [Link]

  • Lab Results Explained. (n.d.). Citramalic Acid - Metabolic Analysis Markers (Urine). Retrieved January 16, 2026, from [Link]

  • Vivek, N., et al. (2022). Process optimisation for production and recovery of succinic acid using xylose-rich hydrolysates by Actinobacillus succinogenes. Bioresource Technology, 344(Pt B), 126359. Available from: [Link]

  • Alfa Chemistry. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. Available from: [Link]

  • Zhang, W., et al. (2018). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 23(11), 2841. Available from: [Link]

  • Monash University. (n.d.). Rational design of chiral catalysts for asymmetric synthesis. Retrieved January 16, 2026, from [Link]

  • Wu, X., et al. (2017). Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli. Biotechnology for Biofuels, 10, 185. Available from: [Link]

  • KEGG. (n.d.). KEGG COMPOUND: C02614. Retrieved January 16, 2026, from [Link]

  • Wu, X., Tovilla-Coutiño, D., & Eiteman, M. A. (2020). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Biotechnology and Bioengineering, 117(11), 3474-3484. Available from: [Link]

  • LookChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Li, Q., et al. (2011). Optimization of succinic acid fermentation with Actinobacillus succinogenes by response surface methodology (RSM). African Journal of Biotechnology, 10(58), 12517-12524. Available from: [Link]

  • Wang, Y., et al. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4352. Available from: [Link]

  • Gotor-Fernández, V., et al. (2020). Building Up Quaternary Stereocenters Through Biocatalyzed Direct Insertion of Carbon Nucleophiles on Ketones. Frontiers in Chemistry, 8, 589. Available from: [Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. Available from: [Link]

  • Wang, C., et al. (2023). Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. Chemical Science, 14(3), 735–741. Available from: [Link]

  • Awogbemi, O., et al. (2021). Sustainable bio-succinic acid production: superstructure optimization, techno-economic, and lifecycle assessment. Energy & Environmental Science, 14(3), 1368-1393. Available from: [Link]

  • Benaglia, M. (2021). New Trends in Asymmetric Catalysis. Catalysts, 11(3), 329. Available from: [Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. Available from: [Link]

  • Liu, Z., et al. (2019). Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. Metabolic Engineering, 56, 134-143. Available from: [Link]

  • Wzorek, A., & Drabowicz, J. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 171-193. Available from: [Link]

  • Zhang, H., et al. (2022). Optimization of succinic acid production from xylose mother liquor (XML) by Actinobacillus succinogenes using response surface methodology. Biotechnology & Biotechnological Equipment, 36(1), 580-590. Available from: [Link]

  • Gruter, G. J. M., & Dautzenberg, F. (2018). Method for the production of methylsuccinic acid and the anhydride thereof from citric acid. Google Patents. Available from:

  • Abel, U., et al. (2002). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Organic & Biomolecular Chemistry, (22), 3745-3751. Available from: [Link]

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Overcoming challenges in the chiral separation of citramalic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the chiral separation of citramalic acid. This resource is designed for researchers, analytical scientists, and professionals in drug development who are navigating the complexities of resolving citramalic acid enantiomers. Citramalic acid, or 2-methylmalic acid, is a dicarboxylic acid with a single chiral center, making its separation a critical step in various fields, from food chemistry to pharmaceutical synthesis.[1][2]

This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address common challenges such as poor resolution, peak tailing, and method variability.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of citramalic acid challenging?

A1: The chiral separation of citramalic acid presents several challenges inherent to its structure as a small, polar, dicarboxylic acid[1][2]:

  • High Polarity: Its hydrophilic nature leads to poor retention on common reversed-phase columns, often requiring specialized stationary phases or ion-suppression techniques to achieve adequate retention.[3]

  • Lack of a Strong Chromophore: Citramalic acid does not have a strong UV chromophore, which can make detection difficult at low concentrations without derivatization or the use of more universal detectors like mass spectrometry (MS) or refractive index (RI).

  • Stereospecific Interactions: Achieving enantioselectivity requires a chiral stationary phase (CSP) or a chiral additive in the mobile phase that can form transient, diastereomeric complexes with the enantiomers.[4] The small size and conformational flexibility of citramalic acid can make it difficult to establish the stable, three-point interactions necessary for robust separation.[5]

Q2: What are the primary analytical techniques for separating citramalic acid enantiomers?

A2: Several techniques can be employed, each with its own advantages and disadvantages:

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the most common and direct approach. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad selectivity.[5][6] Anion-exchange and macrocyclic glycopeptide-based CSPs have also shown success for acidic compounds.[5][7]

  • Gas Chromatography (GC) after Derivatization: Due to its low volatility, citramalic acid must be derivatized before GC analysis.[8] This indirect method involves converting the carboxylic acid groups into more volatile esters (e.g., methyl or silyl esters) and then separating these derivatives on a chiral GC column.[8][9]

  • Capillary Electrophoresis (CE): CE is an excellent technique for separating charged, polar compounds like citramalic acid.[10] Enantioseparation is achieved by adding a chiral selector, most commonly a cyclodextrin, to the background electrolyte.[11][12]

  • LC-MS/MS with Pre-column Derivatization: This indirect HPLC method involves reacting the acid with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral column (like a C18) and detected with high sensitivity and specificity by a mass spectrometer.[1][13][14]

Q3: Which type of Chiral Stationary Phase (CSP) is best for citramalic acid?

A3: There is no single "best" CSP, as the optimal choice depends on the specific mobile phase and analytical goals. However, a systematic screening approach is highly recommended.[4] A good starting point includes:

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrinciple of Separation & Suitability for Citramalic Acid
Polysaccharide-Based (Coated & Immobilized) Daicel CHIRALPAK® (AD, AS, OD), Phenomenex Lux®These are broadly applicable CSPs.[5][6] Separation is based on hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure. They are effective for a wide range of compounds, including organic acids.
Macrocyclic Glycopeptide Astec CHIROBIOTIC™ (V2, T, TAG)These phases are particularly effective for polar and ionizable molecules.[15] The separation mechanism involves multiple interactions, including ion-exchange, hydrogen bonding, and inclusion complexation, making them suitable for dicarboxylic acids like citramalic acid.[5]
Anion-Exchanger Daicel CHIRALPAK® QN-AX, QD-AXThese CSPs are specifically designed for acidic compounds.[7] The primary mechanism is an ionic interaction between the negatively charged analyte (citramalate) and the positively charged chiral selector on the stationary phase.[7]
Q4: Is derivatization necessary for the analysis?

A4: It depends on the chosen analytical technique:

  • For HPLC with a CSP: Derivatization is generally not required. This is a direct method where the enantiomers are resolved as-is.

  • For GC: Derivatization is mandatory . The carboxylic acid groups must be converted to volatile esters to allow the compound to pass through the GC system.[8]

  • For HPLC with an achiral column: Derivatization with a chiral reagent is required . This creates diastereomers that can be separated on conventional columns like a C18.[1][13][14] This approach can be very sensitive, especially when coupled with MS detection.[1][13][14]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is the most common challenge in chiral separations. This guide provides a systematic workflow to diagnose and solve the problem.

Visual Troubleshooting Workflow

G cluster_0 Initial Checks cluster_1 Method Optimization A Problem: Poor Resolution (Rs < 1.5) B Verify System Suitability (Correct Column, Mobile Phase, Flow Rate?) A->B C Check Column History (Used with incompatible additives before?) B->C D Confirm Analyte Stability (Degradation or Racemization?) C->D E Optimize Mobile Phase D->E F Adjust Organic Modifier (e.g., IPA vs. EtOH) E->F If Normal/Polar Organic Phase G Incorporate/Adjust Acidic/Basic Additive (e.g., 0.1% TFA, DEA) E->G Crucial for acids H Screen Different CSPs G->H I Polysaccharide vs. Macrocyclic vs. Anion-Exchanger H->I J Adjust Temperature (Try 10°C, 25°C, 40°C) I->J K Lower Temperature Often Increases Rs J->K L Resolution Achieved K->L

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Step-by-Step Troubleshooting Protocol

Step 1: Verify Initial Conditions & Column Health

  • Confirm Method Parameters: Double-check that the mobile phase composition, flow rate, and column temperature match the intended method. Small deviations can have a large impact on chiral selectivity.[16]

  • Assess Column History: If using a column that is not new, its history is critical. Polysaccharide CSPs can exhibit "memory effects" where previously used additives (especially acids or bases) linger and alter the stationary phase's selectivity.[16] If in doubt, flush the column thoroughly with a strong, compatible solvent (like isopropanol for many coated columns) or redevelop the method on a new column.[17]

  • Check for Column Contamination: Adsorption of impurities from the sample matrix onto the column inlet can destroy performance.[17] This can sometimes be resolved by reversing the column flow (for immobilized columns only) to wash the inlet frit or by using a guard column.[17]

Step 2: Optimize the Mobile Phase The mobile phase is the most powerful tool for manipulating chiral resolution.[18]

  • Change the Organic Modifier: In normal phase or polar organic mode, the type of alcohol used as a modifier can dramatically alter selectivity. If you are using isopropanol (IPA), try switching to ethanol (EtOH) or vice-versa. The different hydrogen bonding characteristics can change how the analyte interacts with the CSP.

  • Introduce or Adjust Additives: For an acidic analyte like citramalic acid, mobile phase additives are crucial for good peak shape and selectivity.

    • Acidic Additive (e.g., Trifluoroacetic Acid - TFA, Acetic Acid): An acidic additive is essential to suppress the ionization of citramalic acid's carboxyl groups. This promotes interaction with the CSP rather than with residual silanols on the silica support, improving peak shape and often enhancing resolution. Start with a concentration of 0.1% (v/v) and optimize from there.

    • Basic Additive (e.g., Diethylamine - DEA): While counterintuitive for an acidic analyte, a small amount of a basic additive can sometimes improve selectivity by interacting with the CSP itself, subtly changing its conformation.[19] This is an advanced optimization step.

Step 3: Adjust Temperature

  • Lower the Temperature: Chiral separations are often enthalpically driven, meaning that lowering the column temperature can increase the stability difference between the transient diastereomeric complexes, leading to better resolution.[20] Try running the analysis at 15°C or 10°C. Be aware that this will increase retention times and system pressure.

  • Increase the Temperature: In some cases, a higher temperature can improve resolution by altering the conformation of the chiral selector or improving mass transfer kinetics. Test at 40°C if lower temperatures do not yield improvement.

Step 4: Screen Different Chiral Stationary Phases If optimization on your current column fails, it is likely that the CSP does not provide sufficient stereospecific interactions for citramalic acid.[6] A systematic screening of columns based on different chiral recognition mechanisms (as listed in FAQ #3) is the most effective path forward.[4]

Guide 2: Issue - Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape compromises both resolution and quantitation accuracy.

Probable Causes & Solutions
IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: The acidic carboxyl groups of citramalic acid are interacting with active sites (e.g., residual silanols) on the silica support. 2. Column Overload: Injecting too much sample mass. 3. Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase.1. Add an Acidic Modifier: Add 0.1-0.2% TFA or acetic acid to the mobile phase. This suppresses the ionization of both the analyte and the silanols, minimizing secondary interactions.[3] 2. Reduce Injection Volume/Concentration: Dilute the sample and re-inject. 3. Dissolve the Sample in Mobile Phase: If possible, always use the mobile phase as the sample solvent. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
Peak Fronting 1. Column Overload: Often presents as fronting in preparative or high-concentration analyses.[21] 2. High Temperature: Can sometimes lead to non-ideal chromatography.1. Reduce Sample Concentration: Perform a dilution series to find the optimal concentration. 2. Optimize Temperature: Evaluate the effect of lower temperatures (e.g., 25°C).
Peak Splitting or Shoulders 1. Blocked Inlet Frit/Column Void: Particulate matter from the sample or mobile phase may have blocked the inlet frit, causing a disturbed flow path.[17] 2. Co-eluting Impurity: An impurity is eluting very close to one of the enantiomers.1. Use a Guard Column: This is the best preventative measure.[17] For immobilized columns, try back-flushing the column at a low flow rate. For coated columns, carefully replace the inlet frit if possible.[17] 2. Use a Mass Spectrometer (MS): An MS detector can determine if the shoulder has a different mass-to-charge ratio than the main peak, confirming the presence of an impurity.

References

  • Fukushima, T., et al. (2023). Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. Molecules, 28(4), 1556. Available at: [Link]

  • Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • Fukushima, T., et al. (2023). Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Fukushima, T., et al. (2023). Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Fukushima, T., et al. (2023). Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry w. Semantic Scholar. Available at: [Link]

  • Pataj, Z., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(11), 3593. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • Heuermann, M., & Blaschke, G. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Available at: [Link]

  • Novasep. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Available at: [Link]

  • Regalado, C. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Miller, L. (2015). Multiple Chiral Centers - A Challenge in Chiral HPLC Method Development. ResearchGate. Available at: [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Available at: [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Available at: [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples. Available at: [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies & Agilent. Available at: [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]

  • Altria, K. D. (2008). Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Stalcup, A. M. (2010). Chiral separations. Annual Review of Analytical Chemistry, 3, 341-363. Available at: [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. DergiPark. Available at: [Link]

  • Al-Rimawi, F., et al. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Subramanian, S. S., & Rao, M. R. (1966). Enzymatic preparation of (--) & (+) isomers of citramalic acid. Indian Journal of Biochemistry, 3(1), 19-21. Available at: [Link]

  • Aydoğan, C. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. Available at: [Link]

  • Gubitz, G., & Schmid, M. G. (n.d.). Chiral Separation Principles. ResearchGate. Available at: [Link]

  • Ma, Q., et al. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. Molecules, 27(4), 1317. Available at: [Link]

  • Pataj, Z., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Kurina-Sanz, M., et al. (2017). Enantioselective Reduction of Citral Isomers in NCR Ene Reductase: Analysis of an Active-Site Mutant Library. Chembiochem, 18(8), 730-737. Available at: [Link]

Sources

Technical Support Center: Optimizing Fermentation Conditions for (S)-Citramalic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-citramalic acid production. This guide is designed for researchers, scientists, and drug development professionals engaged in the microbial fermentation of (S)-citramalic acid. As a chiral synthon and a key precursor for materials like methylmethacrylate (MMA), optimizing its production is critical.[1][2][3] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to enhance your experimental success.

Core Concepts: The Metabolic Pathway

The foundation of producing (S)-citramalic acid in microbial hosts like Escherichia coli is the targeted engineering of central metabolism. The core reaction involves the condensation of two key metabolic intermediates, pyruvate and acetyl-CoA , catalyzed by the enzyme (S)-citramalate synthase (CimA) .[2][4][5] To maximize flux towards (S)-citramalic acid, it is essential to simultaneously block competing pathways that drain these precursors into unwanted byproducts such as lactate, formate, and acetate.

Metabolic_Pathway Glucose Glucose / Glycerol Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Pyruvate Carboxylase CimA Citramalate Synthase (CimA) (Overexpressed) Pyruvate->CimA pflB pflB (deleted) Acetate Acetate AcetylCoA->Acetate Acetate Kinase / Phosphate Acetyltransferase AcetylCoA->TCA_Cycle Citrate Synthase AcetylCoA->CimA Citramalate (S)-Citramalic Acid ldhA ldhA (deleted) Lactate->ldhA ackA_pta ackA-pta, poxB (deleted) Acetate->ackA_pta gltA gltA (deleted or engineered) TCA_Cycle->gltA CimA->Citramalate

Fig 1. Core metabolic pathway for (S)-citramalic acid production.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding strain development, media formulation, and process control.

Q1: What are the most critical genetic modifications for developing a high-performance (S)-citramalic acid production strain?

A1: The primary goal is to channel carbon flux from central metabolism directly to your product. This requires a two-pronged approach: overexpression of the production enzyme and elimination of competing pathways.

  • Overexpression of Citramalate Synthase (CimA): The cornerstone of the production strain is the robust expression of a (S)-citramalate synthase. A highly effective variant is CimA3.7, a mesophilic variant derived from Methanococcus jannaschii, which efficiently converts pyruvate and acetyl-CoA into (S)-citramalate.[2] Expression should be driven by a strong, controllable promoter.

  • Deletion of Lactate and Formate Pathways: To prevent the loss of pyruvate to fermentation byproducts, key genes must be deleted. Deleting ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) prevents the formation of lactate and formate, respectively, preserving the pyruvate pool for citramalate synthesis.[2]

  • Deletion of Acetate Production Pathways: Acetyl-CoA is the second crucial precursor. Its diversion to acetate is a major source of yield loss and can inhibit cell growth. Deleting the primary acetate production pathways—pta (phosphotransacetylase), ackA (acetate kinase), and poxB (pyruvate oxidase)—is critical for minimizing acetate accumulation.[6]

  • Managing the TCA Cycle: Citrate synthase, encoded by gltA, directly competes with CimA for the acetyl-CoA pool.[4] Deleting gltA can significantly boost citramalate production but results in glutamate auxotrophy, requiring supplementation.[4] An advanced strategy is to engineer the GltA enzyme (e.g., GltA[F383M]) to reduce its affinity for acetyl-CoA, which redirects flux towards citramalate without inducing auxotrophy.[4]

Q2: What is the ideal carbon source, and how does its concentration affect the process?

A2: Both glucose and glycerol are effective carbon sources. The choice often depends on cost and the specific strain's metabolic capabilities.

  • Glucose: The most common carbon source. High concentrations (e.g., >100 g/L) are generally favorable for achieving high product titers.[7] However, high glucose concentrations can lead to overflow metabolism and acetate production, even in engineered strains.[2] This is why a fed-batch strategy is superior.

  • Glycerol: An excellent alternative, particularly crude glycerol from biodiesel production, which can be more cost-effective.[6] Some strains may exhibit lower acetate formation from glycerol compared to glucose. Fed-batch processes using glycerol have successfully produced over 30 g/L of citramalate.[6]

The key is not the initial concentration but the feeding strategy. A continuous, growth-limiting feed of the carbon source during a fed-batch fermentation prevents the accumulation of excess sugar in the broth, thereby minimizing overflow metabolism and maximizing the conversion yield to (S)-citramalic acid.[2]

Q3: How should I manage pH, temperature, and dissolved oxygen (DO) during fermentation?

A3: These three physical parameters are deeply interconnected and crucial for maintaining a healthy, productive culture.

ParameterOptimal RangeRationale & Control Strategy
pH 6.5 - 7.0While many organic acid fermentations favor low pH, maintaining a near-neutral pH is often optimal for the enzymes in the central metabolism of E. coli. A low pH can inhibit growth and enzyme activity.[8][9] Control is achieved by automated addition of a base, such as ammonium hydroxide (which also serves as a nitrogen source) or sodium hydroxide.
Temperature 30°C - 37°CThe optimal temperature is a balance between maximizing the enzymatic activity of the mesophilic CimA3.7 and the overall metabolic rate of E. coli. While 37°C promotes faster growth, slightly lower temperatures (e.g., 30-34°C) can sometimes improve protein stability and final product titer.[8][10][11] This parameter should be empirically optimized for your specific strain and process.
Dissolved Oxygen (DO) >20% saturation(S)-citramalic acid production is an aerobic process. Insufficient oxygen will limit cellular respiration, reduce the energy (ATP) available for growth and production, and shift the metabolic state towards anaerobic byproducts.[12][13] A DO setpoint of 20-30% is a common target. Control is achieved via a cascade system that increases agitation, airflow, and/or oxygen enrichment to meet the culture's demand.

Troubleshooting Guide

Even with an optimized process, issues can arise. This guide provides a logical framework for diagnosing and resolving common problems.

Troubleshooting P1 Problem: Low (S)-Citramalate Titer C1_1 Cause: Byproduct Formation P1->C1_1 C1_2 Cause: Suboptimal Gene Expression P1->C1_2 C1_3 Cause: Nutrient Limitation P1->C1_3 P2 Problem: High Acetate Level C2_1 Cause: Overflow Metabolism P2->C2_1 C2_2 Cause: Incomplete Gene Deletions P2->C2_2 P3 Problem: Poor Cell Growth C3_1 Cause: Media Deficiency P3->C3_1 C3_2 Cause: Suboptimal Physical Parameters P3->C3_2 S1_1 Solution: Analyze broth by HPLC. Verify strain genotype. C1_1->S1_1 S1_2 Solution: Verify plasmid stability. Check inducer concentration. Optimize promoter. C1_2->S1_2 S1_3 Solution: Increase feed rate. Analyze residual nutrients. C1_3->S1_3 S2_1 Solution: Reduce carbon feed rate. Link feed to DO signal (stat-feed). C2_1->S2_1 S2_2 Solution: Sequence verify deletions (ackA-pta, poxB). C2_2->S2_2 S3_1 Solution: Check mineral/trace element recipe. Test new yeast extract lot. C3_1->S3_1 S3_2 Solution: Calibrate pH, DO, and Temp probes. Verify controller settings. C3_2->S3_2

Fig 2. Troubleshooting workflow for common fermentation issues.
Scenario 1: Low Final Titer or Yield

If your final concentration of (S)-citramalic acid is lower than expected, systematically investigate the following:

  • Byproduct Analysis (Causality: Carbon Flux Diversion): The most common reason for low yield is that the carbon is going somewhere else.

    • Protocol: Use High-Performance Liquid Chromatography (HPLC) to analyze a sample of your final fermentation broth. Screen for common byproducts like acetate, lactate, pyruvate, succinate, and citrate.

    • Interpretation: Significant peaks corresponding to these byproducts confirm that your metabolic blocks are incomplete or that operating conditions are favoring alternative pathways. For instance, high pyruvate levels may indicate a bottleneck at the citramalate synthase step.

  • Gene Expression & Plasmid Stability (Causality: Insufficient Catalytic Activity): High titers require sustained, high-level expression of the cimA gene.

    • Protocol: If using a plasmid-based system, perform plasmid extraction from an end-of-fermentation sample and run it on an agarose gel to check for plasmid loss. If expression is inducible, verify the correct concentration and timing of inducer addition.

    • Interpretation: A faint or absent plasmid band indicates instability, which is common in long, high-density fermentations without selective pressure. This necessitates integrating the gene into the chromosome or optimizing the plasmid's stability elements.

Scenario 2: High Acetate Accumulation

Acetate is particularly problematic as it inhibits growth and diverts acetyl-CoA from your product.

  • Overflow Metabolism (Causality: Carbon Flux Exceeds Metabolic Capacity): This occurs when the rate of glucose uptake is faster than the cell can process it through the TCA cycle and product formation pathways.[2]

    • Protocol: Review your fed-batch feeding profile. If you are adding large, intermittent boluses of glucose or have a fixed, aggressive feed rate, you are likely causing overflow.

    • Solution: Implement a more controlled feeding strategy. An exponential feed that matches the theoretical growth rate of the culture is a good starting point. For more advanced control, link the feed pump to the DO signal; a sharp spike in DO indicates glucose depletion, which can trigger the feed pump. This maintains a glucose-limited state.[2]

  • Genotype Verification (Causality: Active Acetate Pathways): Your strain may not have the correct genetic deletions.

    • Protocol: Re-streak your production strain from the glycerol stock and perform colony PCR or sequencing to verify the deletion of the ackA-pta and poxB loci.

    • Interpretation: If the genes are still present, the strain is incorrect, and a verified isolate must be used.

Experimental Protocols

Protocol 1: Baseline Fed-Batch Fermentation

This protocol provides a starting point for a 1L fed-batch fermentation process.

  • Inoculum Preparation: Inoculate 50 mL of a rich medium (e.g., LB) with your E. coli production strain from a fresh plate or glycerol stock. Grow overnight at 37°C with shaking.

  • Bioreactor Setup: Prepare 800 mL of a defined mineral salts medium in the bioreactor. The medium should contain a phosphate buffer, a nitrogen source (e.g., (NH₄)₂SO₄), and essential trace metals. Add an initial batch of glucose to 20 g/L.

  • Inoculation & Batch Phase: Inoculate the bioreactor with the overnight culture to a starting OD₆₀₀ of ~0.1. Run in batch mode at 37°C, pH 7.0 (controlled with NH₄OH), and DO > 30%.

  • Fed-Batch Phase: Once the initial glucose batch is depleted (indicated by a sharp rise in the DO signal), begin the glucose feed.

    • Feed Solution: 500 g/L glucose in water.

    • Feeding Strategy: Start an exponential feed designed to achieve a specific growth rate (e.g., µ = 0.1 h⁻¹).

  • Induction: If using an inducible promoter, add the inducer (e.g., IPTG) once the culture reaches a moderate density (e.g., OD₆₀₀ of 10-20). Consider lowering the temperature to 30°C post-induction to enhance production.

  • Sampling & Monitoring: Take samples periodically to measure OD₆₀₀, residual glucose, and (S)-citramalic acid concentration via HPLC. The fermentation can run for 48-96 hours.

Protocol 2: HPLC Quantification of (S)-Citramalic Acid

This method allows for the accurate measurement of your target product and key byproducts.

  • Sample Preparation:

    • Withdraw 1 mL of fermentation broth.

    • Centrifuge at >13,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: A standard C18 reverse-phase column or a specialized organic acid analysis column.

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄ or 0.1% phosphoric acid in water).[14]

    • Flow Rate: 0.6 mL/min.

    • Detection: UV detector at 210 nm. At this wavelength, the carboxyl group of the organic acids absorbs light.[15]

    • Quantification: Create a standard curve using a pure (S)-citramalic acid standard of known concentrations. Run standards for expected byproducts (acetate, pyruvate, etc.) to determine their retention times for identification.

References

  • Optimization of Fermentation Conditions for the Production of 2,3,5-Trimethylpyrazine by Recombinant Bacillus licheniformis. (2022). MDPI. [Link]

  • Citric Acid Production by Yarrowia lipolytica NRRL Y-1094: Optimization of pH, Fermentation Time and Glucose Concentration Using Response Surface Methodology. (2022). MDPI. [Link]

  • Optimization of Citric Acid Production by Immobilized Cells of Novel Yeast Isolates. (2022). National Institutes of Health (NIH). [Link]

  • Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. (2020). Redalyc. [Link]

  • Citric acid and citramalic acid preparation. (1977).
  • Comparison of fermentation processes for citramalate production. (2022). ResearchGate. [Link]

  • Optimization of citric acid production by Aspergillus niger using two downgraded Algerian date varieties. (2021). National Institutes of Health (NIH). [Link]

  • Citric acid production by yeasts: fermentation conditions, process optimization and strain improvement. (2015). ResearchGate. [Link]

  • Efficient bio-production of citramalate using an engineered Escherichia coli strain. (2018). National Institutes of Health (NIH). [Link]

  • Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. (2022). MDPI. [Link]

  • Synthesis of Citramalic Acid From Glycerol by Metabolically Engineered Escherichia Coli. (2017). National Institutes of Health (NIH). [Link]

  • Engineered citrate synthase improves citramalic acid generation in Escherichia coli. (2020). National Institutes of Health (NIH). [Link]

  • Quantification of citric and oxalic acid? (2022). ResearchGate. [Link]

  • Dissolved oxygen concentration of citric acid fermentation in the stirred tank bioreactor. (2017). ResearchGate. [Link]

  • Effect of pH on citric acid production. (2016). ResearchGate. [Link]

  • Effect of temperature on citric acid concentration. (2013). ResearchGate. [Link]

  • Identification of novel citramalate biosynthesis pathways in Aspergillus niger. (2019). National Institutes of Health (NIH). [Link]

  • Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. (2021). Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Efficient bio-production of citramalate using an engineered Escherichia coli strain. (2017). Microbiology Society. [Link]

  • Effect of different temperatures on citric acid production. (2012). ResearchGate. [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (2019). Waters. [Link]

  • Effect of pH on citric acid production. (2017). ResearchGate. [Link]

  • Influence of dissolved oxygen concentration on intracellular pH for regulation of Aspergillus niger growth rate during citric acid fermentation in a stirred tank bioreactor. (1998). National Institutes of Health (NIH). [Link]

  • The effect of citric acid and pH on growth and metabolism of anaerobic Saccharomyces cerevisiae and Zygosaccharomyces bailii cultures. (2006). National Institutes of Health (NIH). [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (N.A.). Shimadzu. [Link]

  • Improving productivity of citramalate from CO2 by Synechocystis sp. PCC 6803 through design of experiment. (2024). National Institutes of Health (NIH). [Link]

  • (-)-citramalic acid formation by respiration-deficient yeast mutants1 v. (1969). J-Stage. [Link]

  • Regulation of citric acid production by oxygen: Effect of dissolved oxygen tension on adenylate levels and respiration in Aspergillus niger. (1983). Semantic Scholar. [Link]

  • Temperature Optima for Citric Acid Accumulation by Aspergillus niger. (2001). Science Alert. [Link]

  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry. (2023). Semantic Scholar. [Link]

  • Effect of Nitrogen Concentration on the Biosynthesis of Citric Acid, Protein, and Lipids in the Yeast Yarrowia lipolytica. (2022). MDPI. [Link]

  • The Role of Dissolved Oxygen Level and Aeration in Citric Acid Fermentation by Aspergillus Niger. (2023). Digital Exhibits and Archives (DEA) of Calvin University. [Link]

  • Influence of Fermentation Conditions (Temperature and Time) on the Physicochemical Properties and Bacteria Microbiota of Amasi. (2022). MDPI. [Link]

  • Influence of Dissolved Oxygen (DO) on Fermentation and Control Measures. (2024). Meckey. [Link]

  • Effect of initial pH on the citric acid production. (2013). ResearchGate. [Link]

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Technical Support Center: Ensuring the Stability of (S)-2-Hydroxy-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (S)-2-Hydroxy-2-methylsuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical compound in their experiments. Our goal is to provide you with in-depth, field-proven insights to prevent its degradation during storage, ensuring the integrity and reproducibility of your results. This center is structured to offer direct answers to common questions and provide robust troubleshooting protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment. The recommended temperature range is 2-8°C.[1] It is crucial to keep the container tightly sealed to protect the compound from moisture and atmospheric oxygen, which can accelerate degradation. The use of opaque or amber glass containers is advised to prevent photodegradation.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are more susceptible to degradation than the solid form. For short-term storage (up to 24 hours), solutions can be kept at room temperature if necessary for experimental procedures. However, for longer-term storage, it is highly recommended to store solutions at 2-8°C. For extended periods, freezing the solution at -20°C is a viable option, but repeated freeze-thaw cycles should be avoided as they can potentially degrade the compound. A study on citric acid solutions demonstrated stability for up to 28 days at 4°C when prepared aseptically.[2]

Q3: What are the primary factors that can cause degradation of this compound?

A3: The main environmental factors that can lead to the degradation of alpha-hydroxy acids like this compound are:

  • Heat: Elevated temperatures can accelerate chemical breakdown.

  • Light: Exposure to UV light can catalyze oxidative reactions and break down the molecular structure.

  • Oxygen: Atmospheric oxygen can lead to oxidation of the molecule.

  • Moisture: The presence of water can facilitate hydrolysis and microbial growth.

  • pH Extremes: Both highly acidic and alkaline conditions can promote degradation.

Q4: Are there any incompatible materials I should avoid when handling or storing this compound?

A4: Yes, this compound should be stored away from strong bases, strong oxidizing agents, and reducing agents. Contact with these substances can trigger hazardous and degradative reactions.

Q5: How can I tell if my sample of this compound has degraded?

A5: Visual inspection can sometimes reveal signs of degradation. These include:

  • Discoloration: A change from a white or off-white solid to a yellow or brownish color.

  • Clumping: Excessive clumping that cannot be easily broken apart may indicate moisture absorption.

  • Change in Odor: Development of any unusual or off-putting smell.

For a definitive assessment of purity and degradation, analytical techniques such as HPLC or LC-MS/MS are necessary.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshoot potential degradation issues with your this compound samples.

Issue 1: Inconsistent Experimental Results

Potential Cause: Degradation of the this compound stock solution or solid.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that the solid compound is stored at 2-8°C in a tightly sealed, opaque container.

    • Review the storage conditions of any prepared solutions. Were they stored at the correct temperature and for an appropriate duration?

  • Prepare a Fresh Solution:

    • Prepare a new solution from a fresh or properly stored solid stock.

    • Repeat the experiment with the freshly prepared solution and compare the results.

  • Analytical Confirmation (If the issue persists):

    • Analyze the suspect stock solution or solid using a validated analytical method to determine its purity and identify any degradation products. (See Analytical Protocols section below).

Issue 2: Visible Changes in the Solid Compound (e.g., discoloration, clumping)

Potential Cause: Exposure to moisture, light, or elevated temperatures.

Troubleshooting Steps:

  • Isolate the Affected Batch: Do not use the suspect batch for critical experiments until its purity has been verified.

  • Review Handling and Storage Practices:

    • Assess if the container was properly sealed after each use.

    • Check if the storage location is indeed dark and within the recommended temperature range.

  • Analytical Quantification:

    • Use HPLC or another suitable analytical method to quantify the remaining active compound and detect impurities.

Degradation Pathways and Influencing Factors

Understanding the potential degradation pathways is key to preventing them. The following diagram illustrates the factors that can lead to the degradation of this compound.

DegradationPathways cluster_storage Storage Conditions cluster_stressors Stress Factors cluster_degradation Degradation Pathways Solid Compound Solid Compound Heat Heat Solid Compound->Heat Light (UV) Light (UV) Solid Compound->Light (UV) Moisture Moisture Solid Compound->Moisture Solution Solution Solution->Heat Solution->Light (UV) Oxygen Oxygen Solution->Oxygen Solution->Moisture pH Extremes pH Extremes Solution->pH Extremes Thermal Decomposition Thermal Decomposition Heat->Thermal Decomposition Photodegradation Photodegradation Light (UV)->Photodegradation Oxidation Oxidation Oxygen->Oxidation Hydrolysis Hydrolysis Moisture->Hydrolysis Microbial Degradation Microbial Degradation Moisture->Microbial Degradation pH Extremes->Hydrolysis Degradation Products Degradation Products Oxidation->Degradation Products Hydrolysis->Degradation Products Thermal Decomposition->Degradation Products Photodegradation->Degradation Products Microbial Degradation->Degradation Products

Caption: Factors influencing the degradation of this compound.

Analytical Protocols for Stability Assessment

To quantitatively assess the stability of this compound, High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method.[3]

Protocol: Stability Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.

Objective: To separate and quantify this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphoric acid or other suitable buffer components

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase Isocratic elution with 0.01 M KH2PO4 buffer (pH adjusted to 2.6 with phosphoric acid)
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 25-30°C
Detection UV at 210 nm[4]
Injection Vol. 10-20 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation:

    • Accurately weigh the this compound sample to be tested.

    • Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the prepared sample.

    • Monitor the chromatogram for the peak corresponding to this compound and any additional peaks that may represent degradation products.

  • Data Interpretation:

    • Quantify the concentration of this compound in the sample using the standard curve.

    • The presence of new peaks or a decrease in the main peak area compared to a fresh sample indicates degradation.

Forced Degradation Studies:

To validate the stability-indicating nature of the HPLC method, forced degradation studies can be performed.[5] This involves intentionally degrading the compound under various stress conditions to ensure that the degradation products are well-separated from the parent compound.

Stress ConditionExample Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative 3% H2O2 at room temperature for 24 hours
Thermal Dry heat at 70°C for 48 hours
Photolytic Exposure to UV light (e.g., 254 nm) for 24 hours

Samples from these studies should be analyzed using the developed HPLC method to demonstrate its specificity.

References

  • Arioglu-Tuncil, S., Bhardwaj, V., & Taylor, L. S. (2017). A study of the physical and chemical stability of two salt forms of thiamine and the physical stability of citric acid.
  • Buckel, W., & Barker, H. A. (1974). Two pathways of glutamate fermentation by anaerobic bacteria. Journal of Bacteriology, 117(3), 1248–1260.
  • Crombie, L., Doherty, C. F., Pattenden, G., & Woods, D. K. (1971). The acid thermal decomposition products of natural chrysanthemumdicarboxylic acid. Journal of the Chemical Society C: Organic, 2739-2743.
  • Demiray, E., & Tulek, Y. (2017). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI.
  • International Council for Harmonisation. (1996). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • International Council for Harmonisation. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Karadeniz, F. (2004). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 87(4), 647-652.
  • Katsy, E. I. (2013). Citramalic acid cycle in purple nonsulfur bacteria. Biochemistry (Moscow), 78(10), 1083-1088.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Ribani, M., Bottoli, C. B., Collins, C. H., Jardim, I. C., & Melo, L. F. (2004). Validação em métodos cromatográficos e eletroforéticos. Química Nova, 27(5), 771-780.
  • Scherer, R., Rybka, A. C. P., & Godoy, H. T. (2008). Determinação de ácidos orgânicos em vinhos por cromatografia líquida de alta eficiência. Ciência e Tecnologia de Alimentos, 28, 108-113.
  • Sigma-Aldrich. (n.d.). Ascentis® Express AQ-C18 HPLC Column.
  • Wu, Z., et al. (2018). An Investigation into the Stability and Sterility of Citric Acid Solutions Used for Cough Reflex Testing. Dysphagia, 33(4), 543-549.
  • Xu, J. D., et al. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. MDPI.

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Technical Support Center: Troubleshooting Low Yields in the Enzymatic Resolution of Citramalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic resolution of citramalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this process. As Senior Application Scientists, we understand that achieving high yields and enantioselectivity can be a nuanced endeavor. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic resolution of citramalic acid?

The enzymatic resolution of racemic citramalic acid typically involves the use of a hydrolase enzyme, such as a lipase or an esterase, to selectively catalyze the transformation of one enantiomer of a citramalic acid derivative (commonly an ester), leaving the other enantiomer unreacted.[1] This process, known as kinetic resolution, results in a mixture containing one enantiomer as the unreacted ester and the other as the hydrolyzed acid.[2] These two products, having different chemical properties (ester vs. acid), can then be separated. The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%.[3]

Q2: Which enzymes are commonly used for the resolution of chiral carboxylic acids like citramalic acid?

While specific literature on citramalic acid resolution is sparse, lipases and esterases are the most widely used enzymes for the kinetic resolution of chiral carboxylic acids and their esters.[2][4] Commonly successful and commercially available enzymes include those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia (now known as Burkholderia cepacia), and Candida rugosa.[5][6] It is highly recommended to screen a panel of different lipases and esterases to find the most effective one for your specific citramalic acid ester substrate.[5]

Q3: Why is it necessary to use an ester derivative of citramalic acid for the resolution?

Many commercially available lipases and esterases are most efficient at catalyzing the hydrolysis of esters rather than the direct esterification of a diacid like citramalic acid.[1] By converting the racemic citramalic acid to a diester (e.g., dimethyl or diethyl citramalate), you provide a more suitable substrate for these enzymes. The enzyme will then enantioselectively hydrolyze one of the ester enantiomers back to the carboxylic acid.

Troubleshooting Guide: Low Yields & Poor Enantioselectivity

Issue 1: Low Overall Conversion or Slow Reaction Rate

Q4: My enzymatic resolution is proceeding very slowly or stalling, resulting in low conversion. What are the likely causes and how can I improve the reaction rate?

A slow reaction rate is a common hurdle and can be attributed to several factors. Here’s a systematic approach to troubleshooting this issue:

  • Sub-optimal Reaction Conditions:

    • Temperature: Enzyme activity is highly temperature-dependent. Most lipases used in organic synthesis have an optimal temperature range, often between 30-50°C.[7] Temperatures that are too low will result in slow kinetics, while excessively high temperatures can lead to enzyme denaturation and loss of activity.[8] It's crucial to determine the optimal temperature for your chosen enzyme.

    • pH (for aqueous systems): If the reaction is performed in a biphasic system with a buffer, the pH of the aqueous phase is critical. The optimal pH for lipases is typically between 6.0 and 8.0. Deviations from this range can significantly reduce enzyme activity.[9]

    • Agitation: Inadequate mixing in a heterogeneous reaction (e.g., with an immobilized enzyme) can lead to mass transfer limitations, where the substrate has limited access to the enzyme's active site. Ensure sufficient agitation to keep the enzyme suspended and the reaction mixture homogenous.

  • Enzyme-Related Issues:

    • Insufficient Enzyme Loading: The reaction rate is generally proportional to the enzyme concentration.[10] If the rate is too slow, consider increasing the amount of enzyme.

    • Enzyme Inactivation: The enzyme may be inactivated by components of the reaction mixture. Some organic solvents, particularly polar ones, can strip essential water from the enzyme, leading to inactivation.[11][12] Additionally, the enzyme's activity may decrease over time.[8]

  • Substrate and Product Effects:

    • Low Substrate Concentration: At very low substrate concentrations, the reaction rate is dependent on the availability of the substrate to bind to the enzyme's active site.[10]

    • Product Inhibition: The accumulation of the product (the hydrolyzed citramalic acid or the alcohol from the ester) can inhibit the enzyme's activity.[13] This is a form of negative feedback where the product competes with the substrate for the active site or binds to another site on the enzyme, reducing its efficiency.[13]

Troubleshooting Flowchart for Low Conversion

LowConversionTroubleshooting Start Low Conversion (<50%) CheckConditions Verify Reaction Conditions (Temp, pH, Agitation) Start->CheckConditions IncreaseEnzyme Increase Enzyme Loading CheckConditions->IncreaseEnzyme Conditions Optimal Solution Improved Conversion CheckConditions->Solution Adjusted Conditions ScreenEnzymes Screen Different Enzymes IncreaseEnzyme->ScreenEnzymes No Improvement IncreaseEnzyme->Solution Rate Increased CheckInhibition Investigate Product Inhibition ScreenEnzymes->CheckInhibition All Slow ScreenEnzymes->Solution Found Active Enzyme OptimizeSolvent Optimize Solvent System CheckInhibition->OptimizeSolvent Inhibition Detected CheckInhibition->Solution No Inhibition OptimizeSolvent->Solution

Caption: Troubleshooting flowchart for low reaction conversion.

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)

Q5: I have achieved good conversion, but the enantiomeric excess (ee) of my product and/or remaining substrate is low. How can I improve the enantioselectivity?

Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers. The enantioselectivity of an enzymatic resolution is often expressed as the enantiomeric ratio (E-value). A high E-value is necessary to obtain products with high ee.[14] Here are key parameters to optimize:

  • Enzyme Choice: The most critical factor for enantioselectivity is the enzyme itself. Some enzymes are inherently more selective for a particular substrate than others. Screening a variety of lipases and esterases is the first and most important step.[4]

  • Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity.[7] This is because the activation energy difference between the reactions of the two enantiomers becomes more significant at lower temperatures. However, this usually comes at the cost of a slower reaction rate.

  • Organic Solvent: The solvent can have a profound impact on the enzyme's conformation and, consequently, its enantioselectivity.[12] Generally, non-polar, hydrophobic solvents like hexane, heptane, or toluene are preferred for lipase-catalyzed resolutions.[11] Polar solvents like DMSO or acetone can sometimes strip essential water from the enzyme and reduce its activity and selectivity.[11][15]

  • Substrate Modification: The structure of the ester group on the citramalic acid can influence how the substrate fits into the enzyme's active site. Sometimes, changing from a methyl to an ethyl or a longer alkyl ester can dramatically improve enantioselectivity.

Data Presentation: Effect of Reaction Parameters on Enantioselectivity
ParameterGeneral Effect on Enantioselectivity (E-value)Rationale
Enzyme Choice Highly variableThe 3D structure of the enzyme's active site determines the degree of chiral recognition.
Temperature Decreasing temperature often increases E-valueEnhances the energetic discrimination between the two enantiomeric transition states.[7]
Organic Solvent Non-polar solvents often favor high E-valuesThe solvent influences the enzyme's flexibility and the partitioning of the substrate.[12]
Ester Group Can significantly alter E-valueModifies the steric and electronic properties of the substrate, affecting its binding to the active site.
Issue 3: Difficulty with Product Isolation and Workup

Q6: I believe my reaction is working, but I am losing a significant amount of product during the workup and purification. What is a reliable procedure for separating the product acid and the unreacted ester?

A robust workup procedure is essential for isolating your resolved products without significant loss. Since the resolution yields a carboxylic acid and an ester, a standard acid-base extraction is typically effective.

Experimental Protocol: General Workup Procedure

  • Enzyme Removal: If using an immobilized enzyme, it can be simply filtered off and washed with a suitable organic solvent.[16] For free enzymes, it may be necessary to first dilute the reaction mixture with an organic solvent and then filter through a pad of celite to remove the precipitated protein.

  • Acid-Base Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Add a dilute aqueous basic solution (e.g., 1 M NaHCO₃ or Na₂CO₃) to the organic mixture. The citramalic acid product will be deprotonated and move into the aqueous layer as its carboxylate salt. The unreacted ester will remain in the organic layer.

    • Separate the two layers. Repeat the extraction of the organic layer with the basic solution to ensure complete removal of the acid.

  • Isolation of the Unreacted Ester:

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the unreacted ester.[16]

  • Isolation of the Product Acid:

    • Cool the combined aqueous layers in an ice bath and slowly acidify with a dilute strong acid (e.g., 1 M HCl) to a pH of ~2. This will protonate the carboxylate salt, causing the citramalic acid to precipitate if it has low water solubility, or to be extractable back into an organic solvent.

    • Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether.

    • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the product acid.[16]

Workflow Diagram for Enzymatic Resolution and Workup

ResolutionWorkflow RacemicEster Racemic Citramalic Acid Ester Enzyme Lipase/Esterase + Solvent, Temp, Time RacemicEster->Enzyme ReactionMixture Reaction Mixture: (R)-Acid + (S)-Ester Enzyme->ReactionMixture Filter Filter to Remove Enzyme ReactionMixture->Filter Extraction Liquid-Liquid Extraction (Organic Solvent + Aq. Base) Filter->Extraction OrganicLayer Organic Layer: (S)-Ester Extraction->OrganicLayer Isolate AqueousLayer Aqueous Layer: (R)-Carboxylate Salt Extraction->AqueousLayer Acidify Acidify Aqueous Layer (e.g., HCl) AqueousLayer->Acidify ExtractAcid Extract with Organic Solvent Acidify->ExtractAcid FinalAcid Final Product: (R)-Acid ExtractAcid->FinalAcid Isolate

Caption: General workflow for enzymatic resolution and product separation.

Analytical Considerations

Q7: How can I accurately determine the conversion and the enantiomeric excess (ee) of my reaction?

Accurate analysis is crucial to assess the success of your resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.[17]

  • Sample Preparation: Take a small aliquot from the reaction mixture. Remove the enzyme (e.g., by centrifugation or filtration). It is often necessary to derivatize the carboxylic acid product back to an ester (e.g., a methyl ester using diazomethane or TMS-diazomethane) to analyze both the unreacted ester and the product acid on the same chromatogram.

  • Chiral HPLC Analysis: A chiral column will separate the two enantiomers of the ester, allowing you to determine the area of each peak.

    • Conversion (c) can be calculated from the peak areas of the product and the remaining substrate.

    • Enantiomeric Excess (ee) is calculated for the remaining substrate (eeₛ) and the product (eeₚ) using the formula: ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100%.

  • Calculating the E-value: The enantiomeric ratio (E) can be calculated from the conversion (c) and the enantiomeric excesses of the substrate (eeₛ) and product (eeₚ) using established equations.[14]

We trust this guide will serve as a valuable resource in your endeavors with the enzymatic resolution of citramalic acid. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Cui, Y., et al. (2021). Development of environmentally friendly lipase-catalysed kinetic resolution of (R,S)-1-phenylethyl acetate using aqueous natural deep eutectic solvents. Process Biochemistry, 102, 1–9. Available at: [Link]

  • van Rantwijk, F., et al. (1995). Do organic solvents affect the catalytic properties of lipase? Intrinsic kinetic parameters of lipases in ester hydrolysis and formation in various organic solvents. Biotechnology and Bioengineering, 49(3), 345-354. Available at: [Link]

  • Kumari, A., et al. (2014). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science, 23(5), 609-620. Available at: [Link]

  • Schmitt, F. J., et al. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Organic Chemistry, 87(3), 1669-1678. Available at: [Link]

  • Verma, N., et al. (2012). Organic Solvent Tolerant Lipases and Applications. The Scientific World Journal, 2012, 975842. Available at: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Walts, A. E., et al. (1994). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Protein Science, 3(9), 1508-1518. Available at: [Link]

  • Nagy, J., et al. (2019). Bisepoxide-activated Hollow Silica Microspheres for Covalent Immobilization of Lipase from Burkholderia cepacia. Catalysis Letters, 149, 2409–2418. Available at: [Link]

  • Elend, C., et al. (2006). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Applied Microbiology and Biotechnology, 74(2), 346-353. Available at: [Link]

  • Kagan, H. B. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5-26. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Eames, J., & Watkinson, M. (2001). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society, 123(35), 8569-8570. Available at: [Link]

  • Blacker, A. J., & Stirling, M. (2005). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Organic Process Research & Development, 9(3), 345-351. Available at: [Link]

  • Ursoiu, A., et al. (2010). Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols. Revista de Chimie, 61(7), 659-663. Available at: [Link]

  • Wikipedia. (n.d.). Product inhibition. Wikipedia. Available at: [Link]

  • Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. Available at: [Link]

  • ResearchGate. (n.d.). Effect of the product inhibition on the reaction courses using two hypothetic enzymes. ResearchGate. Available at: [Link]

  • Liu, J., & Li, N. (2015). Enzymatic synthesis of chiral 2-hydroxy carboxylic acids. Journal of Biotechnology, 210, 23-31. Available at: [Link]

  • Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac Group. Available at: [Link]

  • ResearchGate. (2024). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. Available at: [Link]

  • Fujii, T., et al. (2023). Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. Molecules, 28(4), 1556. Available at: [Link]

  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac Group. Available at: [Link]

  • Ibrahim, H., et al. (2010). Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses. Journal of Chromatography A, 1217(7), 1063-1074. Available at: [Link]

  • TU Delft Repository. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. Available at: [Link]

  • ResearchGate. (2025). Enzymatic Routes to Enantiomerically Pure Aromatic α-Hydroxy Carboxylic Acids: A Further Example for the Diversity of Biocatalysis. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Multiscale immobilized lipase for rapid separation and continuous catalysis. New Journal of Chemistry, 45(35), 15915-15921. Available at: [Link]

  • Zhang, W., et al. (2021). Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids. Angewandte Chemie International Edition, 60(29), 16011-16015. Available at: [Link]

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  • Steensma, M. (2011). Kinetic Chiral Resolution by Thin Layer Extraction. Chemical Engineering Transactions, 24, 1153-1158. Available at: [Link]

  • Carro, J., et al. (2021). Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block. Biotechnology for Biofuels, 14(1), 184. Available at: [Link]

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  • Kiełbasiński, P., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. International Journal of Molecular Sciences, 25(17), 9576. Available at: [Link]

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Common side reactions in the synthesis of (S)-citramalic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-citramalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during both biosynthetic and chemical synthesis of this valuable chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical and biological principles to empower you to optimize your experimental outcomes.

Part 1: Troubleshooting Biosynthesis of (S)-Citramalic Acid in E. coli

The microbial fermentation of (S)-citramalic acid using engineered Escherichia coli is a powerful and increasingly common production method. However, redirecting cellular metabolism is not without its challenges. This section addresses the most frequent issues encountered.

Frequently Asked Questions (FAQs)

Q1: My E. coli culture is producing high levels of citrate and very little (S)-citramalic acid. What is happening?

A1: This is a classic case of substrate competition. The native enzyme in E. coli, citrate synthase (encoded by the gltA gene), and the heterologously expressed (S)-citramalate synthase (e.g., cimA) both utilize acetyl-CoA as a key substrate. Citrate synthase catalyzes the condensation of acetyl-CoA with oxaloacetate to form citrate, the first step of the TCA cycle.[1][2] Because the TCA cycle is central to cellular metabolism, citrate synthase is often highly active, outcompeting your engineered pathway for the available acetyl-CoA pool. This results in a metabolic flux that favors citrate production over your desired product.[3]

Q2: I've knocked out the gltA gene to prevent citrate formation, but now my cells grow very poorly and still produce minimal citramalate.

A2: Deleting gltA effectively blocks the TCA cycle, which is essential for producing energy and biosynthetic precursors. This severely hampers cell growth and overall metabolic activity.[2] Strains with a gltA deletion often become auxotrophic for glutamate, meaning they require glutamate supplementation in the media to survive and grow.[3] While this strategy prevents citrate formation, the poor health of the cells can lead to low productivity. A more advanced strategy involves protein engineering of the native citrate synthase to reduce its affinity for acetyl-CoA without completely eliminating its activity, thereby balancing the metabolic flux.[3]

Q3: My fermentation broth has a high concentration of acetate. Why is this happening and how can I prevent it?

A3: Acetate formation is a common overflow metabolism phenomenon in E. coli, especially under conditions of high glucose uptake. When the rate of glycolysis exceeds the capacity of the TCA cycle to process the resulting pyruvate and acetyl-CoA, the excess acetyl-CoA is converted to acetate.[4][5] This is a significant issue as it diverts carbon away from your desired product and the accumulation of acetate can inhibit cell growth. The key enzymes involved in this pathway are phosphate acetyltransferase (pta) and acetate kinase (ackA), with pyruvate oxidase (poxB) also contributing.[3][4]

Q4: I've noticed a small, persistent impurity in my purified (S)-citramalic acid. LC-MS suggests it might be citraconic acid. Is this a known byproduct?

A4: Yes, the formation of citraconic acid (or its isomer, mesaconic acid) is a known minor side reaction. This occurs through the dehydration of citramalic acid. This reaction can be catalyzed by native E. coli enzymes, such as 3-isopropylmalate dehydratase (encoded by leuC), which can exhibit promiscuous activity on the structurally similar citramalate molecule.[4][5] Dehydration can also occur non-enzymatically under certain pH and temperature conditions during fermentation or downstream processing.

Troubleshooting Guide: Biosynthesis

This guide provides a systematic approach to diagnosing and solving common problems in the fermentative production of (S)-citramalic acid.

  • Probable Cause: Competition for acetyl-CoA by native citrate synthase (gltA).

  • Troubleshooting Protocol:

    • Strain Modification (Option A - Gene Deletion):

      • Create a knockout of the gltA gene in your production strain using a standard method like λ Red-mediated recombination.

      • Crucially: Supplement the fermentation medium with L-glutamate (typically 1-2 g/L) to rescue cell growth, as the strain is now likely auxotrophic.[3]

    • Strain Modification (Option B - Enzyme Engineering):

      • Introduce point mutations into the gltA gene to reduce the enzyme's activity. For example, the GltA[F383M] variant has been shown to reduce affinity for acetyl-CoA, allowing for cell growth without glutamate supplementation while significantly improving citramalate production.[3] This is a more elegant approach but requires more advanced molecular biology.

    • Fermentation Control: Ensure that the expression of your citramalate synthase is robust and optimally induced to give it a competitive advantage.

  • Probable Cause: Overflow metabolism due to excess glucose flux.

  • Troubleshooting Protocol:

    • Strain Modification:

      • Systematically delete the genes responsible for the primary acetate production pathways. A triple knockout of ackA, pta, and poxB is highly effective at minimizing acetate formation to below 1 g/L.[4]

    • Process Optimization (Fed-Batch Strategy):

      • Implement a glucose-limiting fed-batch fermentation strategy. By continuously feeding glucose at a controlled, slower rate, you can prevent the carbon flux from overwhelming the TCA cycle, thereby minimizing the trigger for overflow metabolism. This strategy has been shown to dramatically increase product titers while keeping acetate levels low.

    • Medium Optimization: Ensure the medium is not deficient in other essential nutrients (e.g., nitrogen, phosphate) that could create a metabolic imbalance and contribute to acetate formation.

Visualizing Metabolic Competition

The following diagram illustrates the key metabolic junction at acetyl-CoA, highlighting the desired pathway to (S)-citramalic acid and the major competing side reactions.

MetabolicPathways cluster_glycolysis Central Metabolism cluster_main_pathway Desired Pathway cluster_side_reactions Side Reactions Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citramalate (S)-Citramalic Acid AcetylCoA->Citramalate Citramalate Synthase (Engineered) Citrate Citrate (TCA Cycle) AcetylCoA->Citrate Citrate Synthase (Native, GltA) Acetate Acetate (Overflow) AcetylCoA->Acetate Pta, AckA, PoxB (Native) Pyruvate_source Pyruvate

Caption: Metabolic flux at the Acetyl-CoA node in engineered E. coli.

Part 2: Troubleshooting Chemical Synthesis of (S)-Citramalic Acid

Asymmetric chemical synthesis offers an alternative route to (S)-citramalic acid, but it presents its own set of challenges, primarily related to stereocontrol and the formation of isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: My final product has a low enantiomeric excess (e.e.). What are the likely causes?

A1: Achieving high enantioselectivity is the central challenge in any asymmetric synthesis. Low e.e. can stem from several factors:

  • Ineffective Chiral Catalyst/Auxiliary: The chiral catalyst or auxiliary used may not be providing a sufficiently differentiated energetic barrier between the transition states leading to the (S) and (R) enantiomers.

  • Racemization: The product itself or key chiral intermediates may be susceptible to racemization under the reaction or workup conditions. For α-hydroxy acids, racemization can occur, especially if harsh acidic or basic conditions are used.[6]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reactant concentrations play a critical role. A deviation from optimized conditions can lead to a breakdown in stereocontrol.

Q2: During purification, I am isolating other C5-dicarboxylic acids like mesaconic or itaconic acid. Where are these coming from?

A2: These are dehydration products of citramalic acid.[7][8] The tertiary alcohol in citramalic acid is prone to elimination (loss of water) under certain conditions, particularly upon heating or exposure to acid. This elimination reaction can lead to a mixture of unsaturated isomers: citraconic acid, mesaconic acid, and itaconic acid.[8] This is a very common issue during downstream processing, such as distillation or catalytic conversion to other molecules like methacrylic acid.[7]

Q3: I'm attempting a Reformatsky-type reaction to synthesize citramalic acid, but my yields are low and I have a complex mixture of byproducts.

A3: The Reformatsky reaction, which typically involves reacting an α-halo ester with a carbonyl compound in the presence of zinc, can be tricky.[9] When synthesizing citramalic acid, you are likely reacting a pyruvate derivative with an α-haloacetate. Potential side reactions include:

  • Aldol Condensation: The enolate intermediate can react with another molecule of the pyruvate starting material instead of the intended acetate partner.[10]

  • Self-Condensation of the Haloester: The organozinc reagent can react with unreacted α-halo ester.

  • Dehydration of the Product: The β-hydroxy ester initially formed can dehydrate under the workup conditions to form α,β-unsaturated esters.

Troubleshooting Guide: Chemical Synthesis
  • Probable Cause: Inadequate stereocontrol during the C-C bond-forming step or product racemization.

  • Troubleshooting Protocol:

    • Catalyst/Auxiliary Screening: If using a catalytic asymmetric reaction, screen a variety of chiral ligands or catalysts. Small changes in the steric and electronic properties of the catalyst can have a profound impact on enantioselectivity.

    • Condition Optimization: Methodically optimize the reaction temperature. Lower temperatures often favor higher enantioselectivity. Screen different solvents to find one that optimizes the chiral induction.

    • Protecting Group Strategy: Consider using protecting groups for the carboxylic acid functionalities that can be removed under mild conditions, avoiding the harsh pH that might cause racemization.

    • Workup and Purification: Ensure that all workup and purification steps (e.g., extraction, chromatography, crystallization) are performed under conditions that will not compromise the stereochemical integrity of the product. Avoid excessive heat and strong acids or bases.

  • Probable Cause: Elimination of water from the tertiary alcohol, typically induced by heat or acid.

  • Troubleshooting Protocol:

    • Control Reaction/Workup pH: Neutralize the reaction mixture carefully and avoid strongly acidic conditions during workup and extraction.

    • Temperature Management: Avoid high temperatures during solvent removal and purification. Use techniques like rotary evaporation under high vacuum at low temperatures. For distillation, use high vacuum to lower the boiling point.

    • Purification Method: Favor purification methods that operate at ambient temperature, such as flash column chromatography or crystallization from an appropriate solvent system, over high-temperature distillation if these byproducts are a major issue.

Visualizing Chemical Side Reactions

This diagram shows the relationship between (S)-citramalic acid and its common dehydration side products.

ChemicalPathways cluster_main Desired Product & Precursors cluster_side Common Side Reactions cluster_isomers Unsaturated Isomers Precursors Pyruvate Derivative + Acetate Enolate Citramalate (S)-Citramalic Acid Precursors->Citramalate Asymmetric Synthesis Racemate (R,S)-Citramalic Acid (Racemization) Citramalate->Racemate Harsh pH or Heat Dehydration Dehydration (-H₂O) Citramalate->Dehydration Heat, Acid Itaconic Itaconic Acid Dehydration->Itaconic Mesaconic Mesaconic Acid Dehydration->Mesaconic Citraconic Citraconic Acid Dehydration->Citraconic

Caption: Key side reactions in the chemical synthesis and processing of (S)-citramalic acid.

References

  • Accounts of Chemical Research. (2010). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. ACS Publications. [Link]

  • PubMed. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. National Library of Medicine. [Link]

  • ACS Engineering Au. (n.d.). Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate. ACS Publications. [Link]

  • ResearchGate. (2021). Synthesis of Bio-Based Methacrylic Acid by Decarboxylation of Itaconic Acid and Citric Acid Catalyzed by Solid Transition-Metal Catalysts. ResearchGate. [Link]

  • CORE. (1986). Asymmetric Chemical Synthesis of (R)- and (S)-Citramalate in High Enantiomeric Purity. CORE. [Link]

  • ACS Engineering Au. (2021). Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate. ACS Publications. [Link]

  • Organic Syntheses. (n.d.). Mesaconic acid. Organic Syntheses. [Link]

  • Wiley Online Library. (2020). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Wiley Online Library. [Link]

  • PMC. (2017). Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid. National Center for Biotechnology Information. [Link]

  • Merck Index. (n.d.). Citramalic Acid. Merck Index. [No direct URL available for specific entry, general reference to the resource]
  • TU/e Research Portal. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Eindhoven University of Technology. [Link]

  • PubMed. (2017). Synthesis of Citramalic Acid From Glycerol by Metabolically Engineered Escherichia Coli. National Library of Medicine. [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. SATHEE. [Link]

  • GenScript. (2017). Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli. GenScript. [Link]

  • ResearchGate. (2020). Biosynthesis of citramalate in Escherichia coli expressing the cimA... ResearchGate. [Link]

  • Acharya Nagarjuna University. (n.d.). Reformatsky Reaction. Acharya Nagarjuna University Centre for Distance Education. [Link]

  • ResearchGate. (2011). Asymmetric Synthesis of α-Unsubstituted β-Hydroxy Acids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Wikipedia. [Link]

Sources

Strategies to increase the efficiency of (S)-citramalic acid extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-citramalic acid extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies and troubleshooting advice. Our goal is to move beyond simple protocols and explain the fundamental principles that govern extraction efficiency, empowering you to optimize your workflow for maximum yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and methods for enhancing (S)-citramalic acid extraction efficiency.

Q1: What are the key chemical properties of (S)-citramalic acid that I should consider before starting an extraction?

A1: Understanding the physicochemical properties of (S)-citramalic acid is critical for designing an effective extraction protocol. The most important factors are its acidity (pKa values) and polarity.

  • (S)-Citramalic Acid (2-hydroxy-2-methylbutanedioic acid) is a dicarboxylic acid. It has two pKa values, approximately pKa1 ≈ 3.5 and pKa2 ≈ 5.1 .

  • Significance: The charge state of the molecule is pH-dependent.

    • At a pH below 3.5 , the molecule is predominantly in its neutral, protonated form (COOH). This form is less polar and more soluble in organic solvents.

    • At a pH above 5.1 , the molecule is in its fully deprotonated, dianionic form (COO⁻). This form is highly polar and preferentially soluble in the aqueous phase.

    • Between a pH of 3.5 and 5.1, a mixture of neutral, monoanionic, and dianionic species will exist.

For any extraction strategy, controlling the pH of the aqueous phase is the most powerful tool you have to dictate which phase the (S)-citramalic acid will partition into.[1][2]

Q2: What are the primary strategies for extracting (S)-citramalic acid from an aqueous medium like a fermentation broth?

A2: There are three primary strategies, each with distinct advantages and applications:

  • Conventional Liquid-Liquid Extraction (LLE): This is the most common method, relying on the differential solubility of the target molecule between two immiscible liquid phases. Its efficiency is heavily dependent on pH and solvent choice.[2][3]

  • Reactive Liquid-Liquid Extraction: This advanced technique uses an extractant in the organic phase that chemically interacts with the (S)-citramalic acid, forming a complex that is highly soluble in the organic phase. This dramatically increases the partition coefficient and overall efficiency.[4][5]

  • Membrane-Based Separation: This method uses semi-permeable membranes to separate molecules based on size, charge, or other physical properties. Techniques like nanofiltration can be effective for concentrating or separating organic acids from fermentation broths.[3][6]

Table 1: Comparison of Core Extraction Strategies
Strategy Underlying Principle Typical Efficiency Key Advantages Common Challenges
Conventional LLE Partitioning based on differential solubility (LogP/LogD).Moderate to HighSimple, low cost, widely applicable.[7]Emulsion formation, requires large solvent volumes, pH sensitivity.
Reactive Extraction Chemical complexation (ion-pairing) with an extractant in the organic phase.Very HighHigh selectivity and distribution coefficients, effective even at low concentrations.[5][8]Extractant toxicity/cost, requires back-extraction step, process optimization can be complex.[9]
Membrane Separation Size exclusion and charge repulsion using a semi-permeable membrane.Moderate to HighLow energy consumption, no solvent use, continuous operation.[3][10]Membrane fouling, concentration polarization, capital cost.
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

This guide provides solutions to specific problems you may encounter during the LLE of (S)-citramalic acid.

Q3: My extraction yield is consistently low. What am I doing wrong?

A3: Low yield in LLE is almost always tied to incorrect pH, poor solvent choice, or insufficient mixing.

Troubleshooting Steps:

  • Verify Aqueous Phase pH: For extraction into the organic phase, the (S)-citramalic acid must be in its neutral form.

    • Action: Adjust the pH of your aqueous sample to ≤ 2.5 , which is at least one pH unit below the first pKa (~3.5). This ensures over 90% of the acid is protonated and less polar.[2]

  • Re-evaluate Your Solvent: The polarity of your extraction solvent should be matched to your analyte.[2]

    • Action: (S)-citramalic acid is relatively polar. Solvents like ethyl acetate, diethyl ether, or mixtures containing alcohols (e.g., 1-octanol) are often more effective than non-polar solvents like hexane.[11]

  • Increase the "Salting-Out" Effect: Adding a neutral salt to the aqueous phase reduces the solubility of organic molecules, driving them into the organic phase.

    • Action: Saturate your aqueous phase with NaCl or add 3–5 M sodium sulfate before extraction. This can significantly improve the partition coefficient.[2]

  • Optimize Mixing and Solvent Ratio:

    • Action: Ensure vigorous mixing (e.g., vortexing for 1-2 minutes) to maximize the interfacial surface area. Also, consider increasing the organic-to-aqueous phase ratio; a 7:1 ratio is a good starting point for optimization.[1][2]

Diagram 1: Troubleshooting Logic for Low LLE Yield

LLE_Troubleshooting start_node start_node decision_node decision_node action_node action_node result_node result_node start Low Extraction Yield is_ph_correct Is aqueous pH ≤ 2.5? start->is_ph_correct adjust_ph Action: Acidify to pH ≤ 2.5 with HCl is_ph_correct->adjust_ph No is_solvent_optimal Is solvent appropriate? (e.g., Ethyl Acetate) is_ph_correct->is_solvent_optimal Yes re_extract Re-run Extraction adjust_ph->re_extract Done change_solvent Action: Switch to a more polar solvent is_solvent_optimal->change_solvent No is_mixing_sufficient Sufficient mixing & phase ratio? is_solvent_optimal->is_mixing_sufficient Yes result Yield Improved re_extract->result Check Yield change_solvent->re_extract Done improve_mixing Action: Increase mixing time/ vigor & solvent ratio (e.g., 7:1) is_mixing_sufficient->improve_mixing No add_salt Action: Add NaCl or Na2SO4 to 'salt out' the acid is_mixing_sufficient->add_salt Yes improve_mixing->re_extract Done add_salt->re_extract Done

Caption: A decision tree for systematically troubleshooting low yields in liquid-liquid extraction.

Q4: How do I break a persistent emulsion that formed during extraction?

A4: Emulsions are common when extracting from complex matrices like fermentation broths, which contain surfactants and proteins.

Solutions:

  • Centrifugation: The simplest method. Spinning the sample at a moderate speed (2000-4000 x g) will often force the phases to separate.

  • Addition of Brine: Add a small amount of saturated NaCl solution. This increases the ionic strength of the aqueous phase, which can disrupt the emulsion.

  • Filtration: Pass the entire emulsion through a bed of glass wool or a filter aid like Celite in a funnel.

  • Temperature Change: Gently warming or cooling the mixture can sometimes destabilize the emulsion.

Advanced Strategy: Reactive Extraction
Q5: How does reactive extraction work, and when should I use it?

A5: Reactive extraction is a superior method when dealing with low concentrations of (S)-citramalic acid or when extremely high recovery is needed. It relies on an acid-base reaction within the extraction system.

Mechanism: A high molecular weight amine, such as trioctylamine (TOA) , is dissolved in a non-polar organic solvent (the diluent).[8][12] When this organic phase is mixed with the acidic aqueous phase, the amine (a Lewis base) reacts with the neutral carboxylic acid groups of (S)-citramalic acid to form an ion-pair complex. This complex is non-polar and highly soluble in the organic phase, effectively "pulling" the acid out of the aqueous solution with much greater force than conventional LLE.[5]

Back-Extraction: To recover the (S)-citramalic acid, the loaded organic phase is then mixed with a basic aqueous solution (e.g., NaOH or Na2CO3).[11] This reverses the reaction, deprotonating the acid to its salt form, which is highly soluble in the new aqueous phase, leaving the amine behind in the organic phase for potential recycling.

Diagram 2: Mechanism of Reactive Extraction with Trioctylamine (TOA)

Reactive_Extraction aqueous_phase Aqueous Phase (pH < 3) organic_phase Organic Phase interface Phase Interface Complex CMA-TOA Ion-Pair Complex (Highly Soluble in Organic Phase) interface->Complex Forms Complex CMA_H (S)-Citramalic Acid (Neutral Form) CMA_H->interface Diffuses to interface TOA Trioctylamine (TOA) (Extractant) TOA->interface Reacts at interface Complex->organic_phase Partitioning Favored

Caption: The formation of an ion-pair complex drives the efficient transfer of (S)-citramalic acid.

Analytical Quantification & Protocols
Q6: How can I accurately measure the concentration of (S)-citramalic acid in my samples to determine extraction efficiency?

A6: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying organic acids.

  • Method: Reversed-phase HPLC with UV detection is a common and reliable approach.[13]

  • Column: A C18 column is typically used.[14][15]

  • Mobile Phase: An acidic mobile phase, such as 0.2% metaphosphoric acid or a dilute sulfuric acid solution (e.g., 0.005 M H2SO4), is used to ensure the (S)-citramalic acid remains in its protonated form for consistent retention.[14][15]

  • Detection: UV detection at a short wavelength, typically around 210 nm , where the carboxyl group absorbs light.[13]

  • For Higher Sensitivity/Specificity: If your matrix is complex, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and lower detection limits.[16]

Protocol 1: General Purpose Liquid-Liquid Extraction
  • Sample Preparation: Take 10 mL of your aqueous sample (e.g., clarified fermentation broth).

  • Acidification: Adjust the sample pH to 2.5 using 1M HCl. Verify with a calibrated pH meter.

  • Salting Out (Optional but Recommended): Add NaCl until the solution is saturated.

  • Extraction:

    • Transfer the sample to a separatory funnel.

    • Add 30 mL of ethyl acetate (a 3:1 solvent-to-sample ratio).

    • Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow the layers to separate for 5-10 minutes. If an emulsion persists, centrifuge the sample.

    • Drain the lower aqueous layer and collect the upper organic layer.

    • Repeat the extraction on the aqueous layer with a fresh 20 mL of ethyl acetate to maximize recovery.

  • Back-Extraction (Recovery):

    • Combine the organic extracts.

    • Add 15 mL of a 0.5 M Na2CO3 solution (pH ≈ 11).

    • Shake for 2 minutes. The (S)-citramalic acid will now move into the basic aqueous phase as its sodium salt.

    • Allow the layers to separate and collect the lower aqueous layer, which contains your purified product.

  • Analysis: Quantify the concentration of (S)-citramalic acid in the initial sample and the final aqueous extract using HPLC to calculate the extraction efficiency.

References
  • Hu, Y., et al. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. MDPI. Available at: [Link]

  • Sakamoto, T., et al. (2023). Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Blair, A.H., & Barker, H.A. (1966). Assay and purification of (+)-citramalate hydro-lyase components from Clostridium tetanomorphum. Journal of Biological Chemistry.
  • García-Pérez, J. V., et al. (2007). High-performance liquid chromatographic separation and quantification of citric, lactic, malic, oxalic and tartaric acids using a post-column photochemical reaction and chemiluminescence detection. PubMed. Available at: [Link]

  • Patsnap. (2024). How to Improve Carboxylic Acid Extraction Processes?. Patsnap Eureka. Available at: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]

  • Pazouki, M., et al. (2021). Citric acid bioproduction and downstream processing: Status, opportunities, and challenges. Bioresour Technol. Available at: [Link]

  • Villo, L., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Available at: [Link]

  • Zaiput Flow Technologies. (n.d.). Optimization of Liquid-Liquid Extraction. Zaiput Flow Technologies. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of citric acid concentration. Extraction conditions.
  • Cyganowski, P., et al. (2017). Reactive extraction of citric acid using supercritical CO2 and trioctylamine.
  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]

  • ResearchGate. (n.d.). Membrane-Based Separation.
  • Orozco, F., et al. (2018). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. SciELO Colombia. Available at: [Link]

  • Dâscalu, D., et al. (2001). Experimental investigation of citric acid reactive extraction with solvent recycling.
  • Wiley, P., et al. (2020). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Biotechnology and Bioengineering.
  • Wang, Z., et al. (2022). A Study of the Mechanism and Separation of Structurally Similar Phenolic Acids by Commercial Polymeric Ultrafiltration Membranes. PubMed Central. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.).
  • Martins, M., et al. (2022). Recovery of Citric Acid from Citrus Peels: Ultrasound-Assisted Extraction Optimized by Response Surface Methodology. MDPI. Available at: [Link]

  • Keshav, A., et al. (2009).
  • ResearchGate. (n.d.). Reactive extraction technologies for organic acids in industrial fermentation processes – A review.
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.). Separation of Antibiotics Using Two Commercial Nanofiltration Membranes—Experimental Study and Modelling.
  • National Institutes of Health (NIH). (n.d.).
  • Wennersten, R. (1989). Reactive Extraction of Citric Acid from an Aqueous Fermentation Broth. SciSpace. Available at: [Link]

Sources

Technical Support Center: Method Development for Robust Quantification of (S)-Citramalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the robust quantification of (S)-citramalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs). As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to support your method development and analysis.

Introduction to (S)-Citramalic Acid Quantification

(S)-citramalic acid is a significant chiral organic acid with roles in various metabolic pathways and potential applications in the food and pharmaceutical industries[1]. Its structural similarity to other organic acids like malic acid and the presence of a stereoisomer, (R)-citramalic acid, present unique analytical challenges. A robust and reliable quantification method is crucial for accurate biological and chemical assessments. This guide will walk you through the key aspects of developing such a method, from initial platform selection to troubleshooting complex analytical issues.

Frequently Asked Questions (FAQs)

Here we address common initial questions researchers have when starting to develop a quantification method for (S)-citramalic acid.

Q1: What is the most suitable analytical platform for quantifying (S)-citramalic acid?

A1: The choice of platform depends on the required sensitivity, selectivity, and the complexity of your sample matrix.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and selectivity, especially in complex biological matrices like plasma, urine, or cell extracts[2][3]. It can distinguish (S)-citramalic acid from other structurally similar organic acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful technique for quantifying organic acids. However, it requires a derivatization step to make the non-volatile (S)-citramalic acid amenable to gas chromatography[4][5][6].

  • High-Performance Liquid Chromatography (HPLC) with UV or other detectors: While less sensitive and selective than mass spectrometry, HPLC-UV can be used for quantification in simpler matrices or at higher concentrations[7][8][9]. The detection wavelength for organic acids is typically around 210 nm[7][8][9].

Q2: How can I separate the (S)- and (R)- enantiomers of citramalic acid?

A2: Chiral separation is critical as the biological activity of citramalic acid can be stereospecific. There are two primary strategies for this:

  • Chiral Chromatography: This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Anion-exchange type CSPs have shown good performance for acidic compounds[10].

  • Pre-column Derivatization with a Chiral Reagent: In this approach, (S)- and (R)-citramalic acid are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (like a C18 column)[11][12][13][14].

Q3: Is derivatization necessary for the analysis of (S)-citramalic acid?

A3: It depends on your chosen analytical technique.

  • For GC-MS: Yes, derivatization is mandatory. (S)-citramalic acid is a polar, non-volatile compound. Derivatization, typically through silylation or alkylation, increases its volatility and thermal stability, making it suitable for GC analysis[6][15][16].

  • For LC-MS/MS: Derivatization is not strictly necessary for volatility but can be used to improve chromatographic retention, enhance ionization efficiency, and achieve chiral separation (as discussed in Q2)[11][12][13][14].

Q4: What are the key validation parameters for a robust quantification method?

A4: A robust method should be validated according to established guidelines. Key parameters include:

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results[7].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively[7][8].

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix[4][5].

  • Matrix Effects: The influence of co-eluting compounds from the matrix on the ionization of the analyte in LC-MS/MS[17][18].

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process[19].

Troubleshooting Guide

This section provides solutions to specific issues that you may encounter during your experiments.

Issue 1: Poor or No Chromatographic Retention
Potential Cause Explanation Recommended Solution
Inappropriate Mobile Phase pH (S)-citramalic acid is an organic acid. In reversed-phase chromatography, if the mobile phase pH is significantly above its pKa, the molecule will be ionized and have very little retention on a nonpolar stationary phase.For reversed-phase columns (e.g., C18), lower the mobile phase pH to at least 2 units below the pKa of (S)-citramalic acid to ensure it is in its neutral, more retentive form. Using an acidic modifier like formic acid or phosphoric acid is common[8][20].
Incorrect Column Chemistry Highly polar analytes like (S)-citramalic acid are often poorly retained on traditional C18 columns.Consider using a polar-embedded or polar-endcapped reversed-phase column. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be effective for retaining polar compounds[21].
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and poor retention.Ensure your sample solvent is as close as possible in composition and strength to the initial mobile phase. If a strong solvent must be used for solubility, inject the smallest possible volume.
Issue 2: Inconsistent Peak Area or Signal Intensity (LC-MS/MS)
Potential Cause Explanation Recommended Solution
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of (S)-citramalic acid in the mass spectrometer source, leading to inaccurate and variable results[3][17][18].1. Improve Sample Preparation: Use a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering matrix components[3].2. Modify Chromatography: Adjust the chromatographic method to separate (S)-citramalic acid from the interfering compounds.3. Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., (S)-citramalic acid-d3). The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate correction.
Incomplete Derivatization If using a derivatization step, incomplete or variable reaction yields will lead to inconsistent results.Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time. Ensure the reaction has gone to completion by testing different conditions[13].
Analyte Instability (S)-citramalic acid may degrade during sample preparation or in the autosampler.Investigate the stability of (S)-citramalic acid under your experimental conditions. This may involve keeping samples on ice, using fresh preparations, and minimizing the time between preparation and analysis[19].
Issue 3: Poor Chiral Resolution
Potential Cause Explanation Recommended Solution
Suboptimal Mobile Phase Composition (Chiral Column) The selectivity of a chiral stationary phase is highly sensitive to the mobile phase composition, including the type and concentration of organic modifier and any additives[22][23].Systematically screen different mobile phase compositions. For polysaccharide-based chiral columns, varying the alcohol (e.g., methanol, ethanol, isopropanol) and the acidic/basic additives can significantly impact resolution.
Temperature Effects Column temperature can affect the thermodynamics of the chiral recognition mechanism.Optimize the column temperature. Lower temperatures often improve resolution, but can increase analysis time and backpressure.
Incomplete Diastereomer Formation (Derivatization Method) If the derivatization reaction to form diastereomers is not complete, you will see peaks for the unreacted enantiomers, complicating the chromatogram.As with inconsistent peak area, optimize the derivatization reaction to ensure it goes to completion for both enantiomers.
Additive Memory Effects When using acidic or basic additives for chiral separations, these can be retained on the column and affect subsequent runs, leading to inconsistent results[22].Thoroughly flush the column between different methods or after using strong additives. Dedicating a column to a specific method can also prevent this issue.

Experimental Protocols & Workflows

Workflow for Method Development

The following diagram illustrates a typical workflow for developing a robust quantification method for (S)-citramalic acid.

MethodDevelopmentWorkflow cluster_prep Phase 1: Planning & Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation cluster_app Phase 4: Application Define_Objectives Define Analytical Objectives (Sensitivity, Matrix, Throughput) Select_Platform Select Analytical Platform (LC-MS/MS vs. GC-MS) Define_Objectives->Select_Platform Procure_Standards Procure Standards ((S)-CMA, (R)-CMA, IS) Select_Platform->Procure_Standards Develop_SP Develop Sample Preparation (PPT, LLE, SPE) Procure_Standards->Develop_SP Develop_Chiral_Sep Develop Chiral Separation (Chiral Column vs. Derivatization) Develop_SP->Develop_Chiral_Sep Optimize_MS Optimize MS/MS Parameters (MRM Transitions, Voltages) Develop_Chiral_Sep->Optimize_MS Validate_Method Perform Method Validation (Linearity, Accuracy, Precision, etc.) Optimize_MS->Validate_Method Assess_Matrix Assess Matrix Effects & Recovery Validate_Method->Assess_Matrix Analyze_Samples Analyze Study Samples Assess_Matrix->Analyze_Samples Perform_QC Perform Quality Control Analyze_Samples->Perform_QC

Caption: General workflow for (S)-citramalic acid quantification method development.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for cleaning up biological samples like plasma or urine to reduce matrix effects.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the equilibration buffer (e.g., 2% formic acid in water).

  • Loading: Pre-treat your sample by adding an internal standard and acidifying it (e.g., with formic acid). Load 0.5 mL of the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove neutral and weakly bound interferences.

  • Elution: Elute the (S)-citramalic acid using 1 mL of an appropriate elution solvent (e.g., 5% ammonia in methanol). The basic nature of this solvent will neutralize the acidic analyte, releasing it from the anion exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with your initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid)[24].

Protocol 2: Chiral Derivatization and LC-MS/MS Analysis

This protocol is based on the principle of forming diastereomers for separation on a standard C18 column[11][12][13][14].

  • Sample Preparation: Extract and clean up your sample as described in Protocol 1 or another suitable method.

  • Derivatization Reaction:

    • To the dried sample extract, add 50 µL of a chiral derivatizing agent solution (e.g., a chiral amine in an appropriate solvent).

    • Add 20 µL of a coupling agent (e.g., a carbodiimide like EDC or a phosphonium-based reagent like TPP/DPDS)[13].

    • Vortex and incubate the reaction mixture (e.g., at 60°C for 30 minutes). The optimal time and temperature should be determined experimentally[13].

    • After the reaction, quench if necessary, and dilute the sample with the initial mobile phase for injection.

  • LC-MS/MS Analysis:

    • Column: Standard C18 column (e.g., 150 mm x 2.1 mm, 3 µm)[12].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient that provides good separation of the two diastereomer peaks.

    • MS Detection: Use Multiple Reaction Monitoring (MRM) in negative or positive ion mode, depending on the derivative. Optimize the precursor and product ions for the derivatized (S)-citramalic acid.

Data Summary: Typical LC-MS/MS Method Validation Results

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for organic acids, based on literature values.

Parameter Typical Value/Range Reference
Linearity (r²) > 0.99[2]
Precision (RSD%) < 15%[7][12]
Accuracy/Recovery (%) 85 - 115%[4][5][12]
LOD 15.40 fmol[12]
LOQ 0.10 - 11.03 µg/mL[7]

References

  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. (2012).
  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatiz
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). Analytical and Bioanalytical Chemistry.
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016). Macedonian Journal of Chemistry and Chemical Engineering.
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). PubMed.
  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatiz
  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry w. (2023). Semantic Scholar.
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016).
  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. (2023).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America.
  • Trouble with chiral separations. (2020).
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015).
  • Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological M
  • Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies.
  • High-performance liquid chromatographic separation and quantification of citric, lactic, malic, oxalic and tartaric acids using a post-column photochemical reaction and chemiluminescence detection. (2007). Analytica Chimica Acta.
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (2015).
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.).
  • Sample Preparation Techniques for Biological M
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). Molecules.
  • An investigation into the stability and sterility of citric acid solutions used for cough reflex testing. (2018).
  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022). Restek.
  • Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. (2022).
  • Analysis of Organic Acids in Aqueous Samples Applic

Sources

Minimizing by-product formation in (S)-2-Hydroxy-2-methylsuccinic acid fermentation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-Hydroxy-2-methylsuccinic Acid Fermentation

A Guide to Minimizing By-product Formation and Maximizing Titer

Welcome to the technical support center for this compound production. This guide is designed for researchers, scientists, and drug development professionals engaged in the microbial fermentation of this valuable C5-dicarboxylic acid, also known as (R)-citramalate. We understand that achieving high yields requires precise control over metabolic fluxes to prevent the diversion of carbon to unwanted by-products.

As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying metabolic rationale for each troubleshooting step. Our goal is to empower you with the knowledge to diagnose issues, optimize your process, and achieve consistent, high-titer fermentations.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Metabolic Landscape

This section addresses fundamental questions about the biosynthesis of this compound and the common challenges encountered.

Q1: What is the engineered biosynthetic pathway for this compound?

This compound is not a common natural product. Its production in microbial hosts like E. coli relies on a heterologous or engineered pathway. A well-established route involves the condensation of two key metabolites from central carbon metabolism: Pyruvate and Acetyl-CoA.[1][2] This reaction is catalyzed by a specialized citramalate synthase.

The primary challenge is that the desired product, this compound ((R)-citramalate), is often an intermediate in a longer engineered pathway designed to produce other chemicals like 2-methylsuccinic acid (2-MSA).[1][3] Therefore, preventing its subsequent conversion is critical.

Biosynthetic_Pathway Glucose Glucose mid Glucose->mid Glycolysis Pyruvate Pyruvate Product This compound ((R)-Citramalate) Pyruvate->Product Citramalate Synthase (e.g., CimA*) Central_Byproducts Acetate, Lactate, Ethanol, Formate Pyruvate->Central_Byproducts Fermentative Pathways (e.g., ldhA, pta-ackA) AcetylCoA Acetyl-CoA AcetylCoA->Product Citramalate Synthase (e.g., CimA*) Byproduct1 Citraconate Product->Byproduct1 Isopropylmalate Isomerase (e.g., LeuCD) [Undesired Reaction] Byproduct2 2-Methylsuccinic Acid Byproduct1->Byproduct2 Enoate Reductase (e.g., YqjM) [Undesired Reaction] mid->Pyruvate mid->AcetylCoA

Caption: Engineered pathway for this compound production.

Q2: What are the primary by-products I should expect, and where do they come from?

By-product formation is the principal factor limiting the yield and purity of your target molecule. These unwanted compounds can be categorized into two main groups, as summarized in the table below.

By-product CategorySpecific CompoundsMetabolic Origin
Pathway-Related By-products Citraconate, 2-Methylsuccinic Acid (2-MSA), β-methylmalateThese arise from the further enzymatic conversion of your target product, this compound, by enzymes like isopropylmalate isomerase (LeuCD) and enoate reductase.[1][2] Their presence indicates "leaky" pathway control.
Central Metabolism By-products Acetate, Lactate, Formic Acid, Ethanol, Succinic AcidThese are common fermentation products resulting from redox imbalances or carbon overflow from glycolysis.[4][5] They form when the rate of glucose breakdown exceeds the cell's capacity to channel carbon into the desired pathway or biomass.
Q3: Why is the balance of precursors (Pyruvate and Acetyl-CoA) so critical?

Pyruvate and Acetyl-CoA are fundamental nodes in central metabolism. The pathways that produce them and consume them are tightly regulated. An imbalance can lead to:

  • Carbon Overflow: If pyruvate generation is too rapid, it can be shunted to lactate or ethanol to regenerate NAD+, a crucial cofactor.[6]

  • Energy Depletion: Diverting acetyl-CoA away from the TCA cycle can reduce the cell's energy production, leading to slower growth and lower productivity.

  • Anaplerotic Reactions: The cell has natural mechanisms to replenish TCA cycle intermediates, such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase.[7][8] These pathways compete for the pyruvate pool.

Effective metabolic engineering aims to redirect these precursors efficiently toward your product while maintaining cellular health.[9][10]

Section 2: Troubleshooting Guide - High By-product Formation

This section provides a structured approach to diagnosing and resolving common issues related to by-product formation.

Issue 1: High levels of pathway-related by-products (Citraconate, 2-MSA).
  • Primary Cause: Uncontrolled or "leaky" expression of the downstream enzymes responsible for converting your product, namely isopropylmalate isomerase (e.g., leuCD) and enoate reductase (e.g., yqjM).[1][2]

  • Troubleshooting Steps:

    • Strain Verification: Re-sequence the relevant genetic loci in your production strain to confirm that the genes for these downstream enzymes are deleted or that their expression is tightly controlled.

    • Promoter Control: If these genes are under the control of inducible promoters, verify the absence of unintended "leaky" expression in the absence of an inducer. Test different promoter systems (e.g., pLlacO1, pBAD) to find one with the tightest possible regulation.

    • mRNA Transcript Analysis: Perform qRT-PCR on samples from your fermentation to quantify the transcript levels of the undesired genes. Detectable transcripts indicate a problem with genetic control.

Issue 2: High levels of central metabolism by-products (Acetate, Lactate, etc.).

This is a classic fermentation problem often tied to carbon overflow and redox imbalance.

  • Possible Cause A: Suboptimal Dissolved Oxygen (DO) Levels.

    • Causality: Oxygen availability dictates the cell's primary metabolic state.

      • High DO: Promotes high respiration rates through the TCA cycle, maximizing biomass but potentially oxidizing your precursors before they can be converted to product.

      • Low/Zero DO (Anaerobic): Forces the cell to use alternative electron acceptors, leading to the production of reduced by-products like lactate and ethanol to regenerate NAD+ from NADH.[4]

      • Microaerobic (Controlled, low DO): Often the optimal state. It limits full oxidation via the TCA cycle, allowing pyruvate and acetyl-CoA to accumulate, while providing enough oxidative power to avoid a major redox imbalance.[3]

    • Solution: Implement a dynamic DO control strategy. A common approach is to maintain a setpoint around 10-30% during the initial growth phase and then reduce it to a lower level (e.g., 1-5%) or switch to a microaerobic state during the production phase.[11] This must be empirically determined for your specific strain and process.

  • Possible Cause B: Excessive Glucose Concentration.

    • Causality: High glucose levels can lead to a phenomenon known as "overflow metabolism" or the Crabtree effect (in yeast), where the rate of glycolysis outpaces the capacity of the TCA cycle.[12] The cell compensates by converting excess pyruvate into acetate to generate ATP quickly, but this comes at the cost of carbon yield.

    • Solution: Transition from a batch fermentation to a fed-batch process. By feeding the primary carbon source (e.g., glucose) at a controlled rate, you can maintain a low residual glucose concentration, preventing carbon overflow and forcing the metabolism towards more efficient pathways.[][14]

  • Possible Cause C: Host Strain's Genetic Background.

    • Causality: Standard laboratory strains of E. coli are not optimized for chemical production and have active pathways for by-product formation.

    • Solution: Engineer the host strain by deleting the genes responsible for the major competing by-products. Key targets include:

      • ldhA: Lactate dehydrogenase (prevents lactate formation).

      • pta-ackA: Phosphate acetyltransferase-acetate kinase pathway (major route to acetate).

      • poxB: Pyruvate oxidase (another route to acetate).

      • pflB: Pyruvate formate-lyase (prevents formic acid production). Deleting these pathways is a core strategy in metabolic engineering to redirect carbon flux.[9][12]

Section 3: Key Experimental Protocols

Protocol 1: Analytical Quantification of Target Acid and By-products via HPLC

Accurate and reliable quantification is essential for troubleshooting. High-Performance Liquid Chromatography (HPLC) is the standard method.[15][16]

1. Sample Preparation: a. Withdraw 1.0 mL of fermentation broth. b. Centrifuge at >13,000 x g for 5 minutes to pellet cells and debris. c. Transfer the supernatant to a new microfuge tube. d. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PES) into an HPLC vial.[16] e. If necessary, dilute the sample with the mobile phase to ensure concentrations fall within the standard curve range.

2. HPLC System and Conditions:

  • Column: A dedicated organic acid analysis column (e.g., Bio-Rad Aminex HPX-87H) is highly recommended.[15] Alternatively, a C18 reversed-phase column can be used.[11]
  • Mobile Phase: Isocratic elution with a dilute acid (e.g., 0.005 - 0.01 N H₂SO₄) is common for ion-exchange columns.[16] For C18 columns, a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typical.[11]
  • Flow Rate: 0.5 - 0.8 mL/min.
  • Column Temperature: 30 - 60 °C (must be optimized for peak separation).
  • Detector: Refractive Index (RI) detector for general-purpose detection or a UV detector set at ~210 nm for detecting carboxyl groups.

3. Calibration: a. Prepare a mixed standard solution containing your product and all expected by-products at a known high concentration. b. Perform serial dilutions to create a 5- to 7-point calibration curve covering the expected concentration range in your samples. c. Run the standards under the same conditions as your samples and generate a linear regression for each compound to correlate peak area with concentration.

Protocol 2: Workflow for Optimizing Fermentation Parameters

A systematic approach is crucial for optimizing complex interacting variables like pH, temperature, and media components.[][17] Response Surface Methodology (RSM) is a powerful statistical tool for this purpose.[4]

Optimization_Workflow A 1. One-Factor-at-a-Time (OFAT) Identify critical variables (e.g., pH, Temp, Yeast Extract Conc.) and their approximate optimal ranges. B 2. Statistical Design of Experiment (DoE) Use a design like Box-Behnken or Central Composite to create an experimental matrix. A->B C 3. Execute Fermentations Run the set of experiments defined by the DoE matrix. Ensure consistency in all non-variable parameters (e.g., inoculum prep, seed train). B->C D 4. Analyze Results Quantify product and by-product titers for each run using a validated analytical method (e.g., HPLC). C->D E 5. Model Fitting & Analysis Use statistical software to fit the data to a polynomial equation. Analyze ANOVA to determine model significance and identify key interactions between variables. D->E F 6. Validation Experiment Run a final fermentation at the optimal conditions predicted by the model to verify the results. E->F

Caption: Workflow for fermentation optimization using Response Surface Methodology.

References

  • Detection and Assay of Fermentation Products. ResearchGate. Available at: [Link]

  • Molecular Identification of Bacterial Strains Producing Succinic Acid from Indian Sources. Journal of Pure and Applied Microbiology. Available at: [Link]

  • Detection and Assay of Fermentation. Googleapis.com. Available at: [Link]

  • Liquid Chromatographic Procedure for Fermentation Product Analysis in the Identification of Anaerobic Bacteria. ResearchGate. Available at: [Link]

  • Physical and chemical assay of fermentation products. YouTube. Available at: [Link]

  • Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. ResearchGate. Available at: [Link]

  • Establishing a novel biosynthetic pathway for 2-methylsuccinic acid in E. coli. ResearchGate. Available at: [Link]

  • Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. PubMed. Available at: [Link]

  • Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Optimization of Fermentation Conditions for Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid. MDPI. Available at: [Link]

  • Potential microbial candidate strains for succinic acid production through fermentation. ResearchGate. Available at: [Link]

  • Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology. Available at: [Link]

  • Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. PubMed. Available at: [Link]

  • Metabolic pathway engineering. Synthetic and Systems Biotechnology. Available at: [Link]

  • Metabolomics for the design of new metabolic engineering strategies for improving aerobic succinic acid production in Escherichia coli. The University of Liverpool Repository. Available at: [Link]

  • Optimization of High-Density Fermentation Conditions for Saccharomycopsis fibuligera Y1402 through Response Surface Analysis. Semantic Scholar. Available at: [Link]

  • Metabolic Engineering for the Production of Natural Products. ACS Chemical Biology. Available at: [Link]

  • Optimization of succinic acid fermentation with Actinobacillus succinogenes by response surface methodology (RSM). Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]

  • Anaplerotic roles of pyruvate carboxylase in mammalian tissues. PubMed. Available at: [Link]

  • succinic acid fermentation: Topics by Science.gov. Science.gov. Available at: [Link]

  • Structure, Mechanism and Regulation of Pyruvate Carboxylase. The FEBS Journal. Available at: [Link]

  • The complex fate of alpha-ketoacids. PubMed. Available at: [Link]

  • Batch fermentation of succinic acid from cheese whey by Actinobacillus succinogenes under variant medium composition. AMB Express. Available at: [Link]

  • Enzymology and Evolution of the Pyruvate Pathway to 2-Oxobutyrate in Methanocaldococcus jannaschii. Journal of Bacteriology. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (S)- and (R)-2-Hydroxy-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide provides a comprehensive comparison of the (S)- and (R)-enantiomers of 2-Hydroxy-2-methylsuccinic acid, also known as citramalic acid. While direct comparative studies on all biological effects are not extensively available, this document synthesizes current knowledge on their differential roles in metabolic pathways, enzymatic specificity, and potential therapeutic implications, supported by established experimental methodologies.

Introduction: The Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and pharmacology. Living systems are inherently chiral, composed of L-amino acids and D-sugars, creating a stereospecific environment where enantiomers of a chiral molecule can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, dissecting the stereospecific effects of compounds like (S)- and (R)-2-Hydroxy-2-methylsuccinic acid is crucial for advancing drug discovery and understanding metabolic processes.

Stereochemistry and Physicochemical Properties

(S)- and (R)-2-Hydroxy-2-methylsuccinic acid are enantiomers, possessing the same chemical formula (C₅H₈O₅) and molecular weight (148.11 g/mol ) but differing in the three-dimensional arrangement of atoms around the chiral center at the C2 position. This structural difference dictates their interaction with chiral biological molecules such as enzymes and receptors.

Property(S)-2-Hydroxy-2-methylsuccinic acid(R)-2-Hydroxy-2-methylsuccinic acid
Synonyms (S)-(+)-Citramalic acid(R)-(-)-Citramalic acid
CAS Number 6236-09-56236-10-8
Optical Rotation (+)(-)
Melting Point 109-111 °C[1]108-110 °C[2]
Solubility Soluble in water and alcoholSoluble in water and alcohol[2]

Differential Roles in Metabolic Pathways

The most well-documented difference in the biological activity of (S)- and (R)-2-Hydroxy-2-methylsuccinic acid lies in their distinct roles and stereospecific interactions within metabolic pathways, particularly in microorganisms and plants.

Biosynthesis: A Tale of Two Synthases

The biosynthesis of 2-Hydroxy-2-methylsuccinic acid is catalyzed by the enzyme citramalate synthase , which condenses acetyl-CoA and pyruvate. Notably, different organisms possess citramalate synthases with distinct stereoselectivity:

  • (S)-Citramalate Synthase: Found in organisms like yeast and apples, this enzyme specifically produces this compound. This enantiomer is a key intermediate in an alternative pathway for isoleucine biosynthesis.[3]

  • (R)-Citramalate Synthase: Identified in methanogenic archaea and certain bacteria, this enzyme catalyzes the formation of (R)-2-Hydroxy-2-methylsuccinic acid.[4][5][6] This pathway also contributes to isoleucine biosynthesis in these organisms.[4]

The presence of stereospecific synthases underscores the divergent evolutionary pathways for the metabolism of this molecule.

Caption: Divergent biosynthetic pathways for (S)- and (R)-2-Hydroxy-2-methylsuccinic acid.

Enzymatic Degradation: Stereospecificity of Citramalate Lyase

The breakdown of 2-Hydroxy-2-methylsuccinic acid is catalyzed by citramalate lyase , an enzyme that cleaves it into acetate and pyruvate. Crucially, this enzyme exhibits strict stereospecificity.

  • Citramalate lyase from anaerobic bacteria like Clostridium tetanomorphum exclusively acts on (3S)-citramalate, which corresponds to this compound. [4][7] The (R)-enantiomer is not a substrate for this enzyme. This high degree of stereoselectivity provides a clear point of differentiation in their biological degradation.

This enzymatic specificity highlights how the chirality of the molecule dictates its metabolic fate.

Comparative Biological Effects: An Area for Future Research

While the roles of (S)- and (R)-2-Hydroxy-2-methylsuccinic acid in microbial and plant metabolism are relatively well-defined, direct comparative studies on their broader biological effects in mammalian systems, particularly in the context of drug development, are limited. However, based on the principle of stereospecificity and data from structurally related compounds, we can hypothesize potential areas of differential activity.

Potential for Stereospecific Enzyme Inhibition

Given their structural similarity to key metabolic intermediates like malate and citrate, it is plausible that the enantiomers of 2-Hydroxy-2-methylsuccinic acid could act as inhibitors of various enzymes in central carbon metabolism. The inhibitory potential and mechanism (e.g., competitive, non-competitive) would likely be stereospecific due to the chiral nature of enzyme active sites. For example, studies on other chiral molecules have demonstrated significant differences in enzyme inhibition between enantiomers.[8]

Hypothetical Impact on Cancer Cell Metabolism

Recent research has highlighted the critical role of metabolic reprogramming in cancer.[9][10] Citrate, a structurally similar molecule, plays a central role in cancer cell metabolism by providing a source of acetyl-CoA for fatty acid synthesis.[11][12][13][14] It is conceivable that the enantiomers of 2-Hydroxy-2-methylsuccinic acid could differentially interfere with citrate transport or metabolism in cancer cells, potentially leading to stereospecific anticancer effects. However, direct experimental evidence comparing the effects of the (S)- and (R)-forms on cancer cell viability and metabolism is currently lacking.

Experimental Protocols for Comparative Analysis

To rigorously compare the biological activities of (S)- and (R)-2-Hydroxy-2-methylsuccinic acid, a series of well-defined experimental protocols should be employed.

Enzyme Inhibition Assay

Objective: To determine and compare the inhibitory effects of (S)- and (R)-2-Hydroxy-2-methylsuccinic acid on a target enzyme (e.g., a dehydrogenase or synthase from a relevant metabolic pathway).

Principle: The activity of the target enzyme is measured in the presence of varying concentrations of each enantiomer. A decrease in enzyme activity indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer.

    • Prepare stock solutions of the enzyme's substrate(s) and any necessary cofactors (e.g., NAD+, NADP+).

    • Prepare a range of concentrations for both (S)- and (R)-2-Hydroxy-2-methylsuccinic acid.

  • Assay Setup:

    • In a 96-well microplate, add the buffer, substrate(s), and cofactor(s) to each well.

    • Add the different concentrations of either (S)- or (R)-2-Hydroxy-2-methylsuccinic acid to the respective wells. Include control wells with no inhibitor.

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme to each well.

    • Incubate the plate at the optimal temperature for the enzyme.

  • Data Acquisition:

    • Measure the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific reaction being monitored (e.g., the formation of NADH at 340 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities for each concentration of the inhibitors.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for each enantiomer.

Caption: Workflow for a comparative enzyme inhibition assay.

Cell Viability Assay

Objective: To assess and compare the cytotoxic or cytostatic effects of (S)- and (R)-2-Hydroxy-2-methylsuccinic acid on a specific cell line (e.g., a cancer cell line).

Principle: A colorimetric or luminescent assay is used to quantify the number of viable cells after treatment with the compounds. A reduction in the signal indicates a decrease in cell viability. The MTT or WST-1 assay is a common method.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of (S)- and (R)-2-Hydroxy-2-methylsuccinic acid. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Addition of Viability Reagent: Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition:

    • For MTT, add a solubilizing agent to dissolve the formazan crystals and measure the absorbance at ~570 nm.

    • For WST-1, measure the absorbance of the soluble formazan product directly at ~450 nm.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the EC₅₀ (half-maximal effective concentration) for each enantiomer.

Receptor Binding Assay

Objective: To determine if (S)- and (R)-2-Hydroxy-2-methylsuccinic acid bind to a specific receptor and to compare their binding affinities.

Principle: A competitive binding assay is performed where the ability of the unlabeled enantiomers to displace a radiolabeled or fluorescently labeled ligand from its receptor is measured.[1][6]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup:

    • In a multi-well filter plate, incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled ligand for the target receptor.

    • Add increasing concentrations of either (S)- or (R)-2-Hydroxy-2-methylsuccinic acid to compete for binding.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the wells and wash to remove the unbound radioligand.

  • Data Acquisition: Measure the radioactivity remaining on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the competitor (the enantiomers).

    • Determine the IC₅₀ value for each enantiomer, which can then be used to calculate the binding affinity (Ki).

Conclusion and Future Directions

The biological activity of 2-Hydroxy-2-methylsuccinic acid is demonstrably stereospecific, particularly in the context of its metabolic synthesis and degradation. (S)- and (R)-citramalate synthases catalyze the formation of their respective enantiomers, while citramalate lyase specifically degrades the (S)-form. These findings underscore the importance of considering chirality when studying the roles of this molecule in biological systems.

While direct comparative data on other biological effects such as enzyme inhibition in mammalian pathways and potential anticancer activity are currently scarce, the principle of stereospecificity strongly suggests that the (S)- and (R)-enantiomers are likely to exhibit different profiles. Future research employing the rigorous experimental protocols outlined in this guide is essential to elucidate these potential differences. Such studies will not only enhance our fundamental understanding of the biological roles of these molecules but also pave the way for the potential development of stereospecifically targeted therapeutic agents.

References

  • Barker, H.A. (1967). Citramalate lyase of Clostridium tetanomorphum. Archiv für Mikrobiologie, 59(1), 4–12.
  • Bailly, C. (2020). Targets and pathways involved in the antitumor activity of citral and its stereo-isomers. Chemico-Biological Interactions, 327, 109175.
  • Howell, D. M., Xu, H., & White, R. H. (1999). (R)-citramalate synthase in methanogenic archaea. Journal of bacteriology, 181(1), 331–333.
  • Xu, H., Zhang, Y., Guo, X., Ren, S., Staempfli, A. A., Chiao, J., Jiang, W., & Zhao, G. (2004). Isoleucine biosynthesis in Leptospira interrogans serotype lai strain 56601 proceeds via a threonine-independent pathway. Journal of bacteriology, 186(16), 5400–5409.
  • de Jong, L. A. A., Uges, D. R. A., Franke, J. P., & Bischoff, R. (2005). Receptor-ligand binding assays: technologies and applications. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 829(1-2), 1–25.
  • Dimroth, P., Buckel, W., Loyal, R., & Eggerer, H. (1977). Isolation and function of the subunits of citramalate lyase and formation of hybrids with the subunits of citrate lyase. European journal of biochemistry, 80(2), 469–477.
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A Comparative Guide to the Validation of Analytical Methods for (S)-Citramalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules like (S)-citramalic acid is paramount. This five-carbon dicarboxylic acid is a key chiral building block in the synthesis of pharmaceuticals and a significant metabolite in various biological systems.[1][2] Its stereospecific determination is crucial for ensuring product quality, understanding metabolic pathways, and meeting regulatory requirements. This guide provides an in-depth comparison of analytical methodologies for the validation of (S)-citramalic acid quantification, grounded in the principles of scientific integrity and supported by experimental data.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] This is a critical step in the development of any quantitative method and is mandated by regulatory bodies worldwide, with guidelines provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6] The core parameters of validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3][6]

This guide will explore and compare three common analytical techniques for the quantification of (S)-citramalic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC is a widely adopted technique for the analysis of organic acids due to its versatility, robustness, and ability to handle a wide range of sample matrices. For chiral molecules like (S)-citramalic acid, achieving enantiomeric separation is the primary challenge.

Methodological Approaches for (S)-Citramalic Acid Analysis by HPLC:
  • Chiral Stationary Phases (CSPs): This is the most direct approach for separating enantiomers. Columns with chiral selectors, such as those based on quinine or quinidine carbamates, can provide specific enantioselectivity for acidic compounds.[7] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, leading to different retention times.

  • Pre-column Derivatization: An alternative strategy involves reacting the (S)-citramalic acid with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral reversed-phase column (e.g., C18).[8][9] A study successfully used benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate as a chiral reagent for the LC-MS/MS analysis of citramalic acid enantiomers.[8][9]

Experimental Workflow: HPLC with Pre-column Derivatization

Caption: Workflow for HPLC analysis with pre-column derivatization.

Validation Parameters for a Typical HPLC-MS/MS Method:

The following table summarizes typical validation data for an LC-MS/MS method for (R)-citramalic acid, which can be extrapolated for the (S)-enantiomer.

Validation ParameterTypical PerformanceReference
Linearity (R²) > 0.99[10]
Accuracy (Recovery) 86-93%[11]
Precision (RSD) Intra-day: 1.33-1.84%Inter-day: 1.72-7.89%[11]
Limit of Detection (LOD) 15.40 fmol (S/N = 3)[11]
Specificity High, due to mass spectrometric detection[8]

Causality Behind Experimental Choices: The choice between a chiral stationary phase and pre-column derivatization often depends on factors such as cost, method development time, and the complexity of the sample matrix. While CSPs offer a more direct analysis, derivatization can enhance sensitivity and allow the use of more common and less expensive achiral columns. The use of tandem mass spectrometry (MS/MS) provides high specificity and sensitivity, making it ideal for complex matrices.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Derivatives

GC-MS is another powerful technique for the analysis of organic acids. However, due to their low volatility, organic acids like citramalic acid require derivatization to increase their volatility and thermal stability.

Methodological Approach for (S)-Citramalic Acid Analysis by GC-MS:

The most common derivatization method is methylation or silylation, which converts the carboxylic acid groups into their corresponding esters or silyl esters.[12] The resulting volatile derivatives can then be separated on a GC column and detected by a mass spectrometer.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of (S)-citramalic acid.

Validation Parameters for a GC-MS Method:

A study on the validation of a GC-MS method for various organic acids reported the following performance characteristics.

Validation ParameterTypical PerformanceReference
Linearity (R²) 0.9874–0.9994[13]
Accuracy (Recovery) 100-111% for 12 out of 15 acids[13]
Precision (Process SD) 0.04–0.69 µg/mL[13]
Limit of Detection (LOD) 3-272 ng/mL[13]
Specificity High, based on mass spectral data[12]

Causality Behind Experimental Choices: GC-MS offers excellent chromatographic resolution and highly specific detection.[12] The derivatization step, while adding to the sample preparation time, is crucial for achieving good peak shapes and sensitivity. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.

Enzymatic Assays: High Specificity for High-Throughput Screening

Enzymatic assays offer a highly specific and often rapid method for the quantification of a particular substrate. For (S)-citramalic acid, an assay could be developed based on an enzyme that specifically recognizes and converts this enantiomer.

Methodological Approach for an Enzymatic Assay:

An enzymatic assay for (S)-citramalic acid would typically involve an enzyme that catalyzes a reaction in which (S)-citramalic acid is a substrate. The progress of the reaction can be monitored by measuring the change in absorbance of a cofactor like NADH or by detecting a product of the reaction. For instance, an assay for citric acid utilizes citrate lyase, L-malate dehydrogenase, and L-lactate dehydrogenase, with the consumption of NADH being proportional to the citric acid concentration.[14] A similar coupled enzyme system could be envisioned for (S)-citramalic acid.

Experimental Workflow: Enzymatic Assay

Caption: Workflow for an enzymatic assay of (S)-citramalic acid.

Validation Parameters for an Enzymatic Assay:

The following table presents typical validation parameters for an enzymatic assay for citric acid, which can serve as a benchmark for an (S)-citramalic acid assay.

Validation ParameterTypical PerformanceReference
Linearity Range 40 to 1000 mg/L[14]
Accuracy (Recovery) ~100%[14]
Precision (RSD) Varies with concentration and matrix[14]
Limit of Quantification (LOQ) 40 mg/L[14]
Specificity High, dependent on enzyme specificity[14]

Causality Behind Experimental Choices: The primary advantage of enzymatic assays is their high specificity, which can eliminate the need for extensive sample cleanup. They are also amenable to automation and high-throughput screening. However, the development of a robust enzymatic assay is contingent on the availability of a highly specific and stable enzyme. The cost of the enzyme and cofactors can also be a consideration.

Comparative Summary and Recommendations

FeatureHPLC-MS/MSGC-MSEnzymatic Assay
Specificity Very HighVery HighHigh (enzyme dependent)
Sensitivity Very HighHighModerate to High
Throughput ModerateModerateHigh
Sample Prep Moderate (derivatization may be needed)Extensive (derivatization required)Minimal
Cost High (instrumentation)High (instrumentation)Moderate (reagents)
Expertise HighHighModerate

Recommendations:

  • For research and development settings requiring high sensitivity, specificity, and structural confirmation, HPLC-MS/MS is the method of choice. Its versatility in handling different sample matrices makes it a powerful tool.

  • GC-MS is a viable alternative, particularly when high chromatographic resolution is required and when dealing with volatile matrices.

  • For routine quality control and high-throughput screening where speed and specificity are critical, a well-validated enzymatic assay can be the most efficient and cost-effective solution, provided a suitable enzyme is available.

Ultimately, the choice of analytical method will depend on the specific application, the available resources, and the required level of performance. A thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the chosen method.

References

  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization - PMC - NIH. (n.d.).
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  • Quality Guidelines - ICH. (n.d.).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30).
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.).
  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry w - Semantic Scholar. (2023, February 6).
  • High-performance liquid chromatographic separation and quantification of citric, lactic, malic, oxalic and tartaric acids using a post-column photochemical reaction and chemiluminescence detection - PubMed. (n.d.).
  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization - MDPI. (n.d.).
  • Enzymatic preparation of (--) & (+) isomers of citramalic acid - PubMed. (n.d.).
  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. (2012, April 13).
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  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020, September 24).
  • Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya - MDPI. (2022, February 16).
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  • a Total ion chromatogram of organic acid using GC-MS analysis. b Mass... - ResearchGate. (n.d.).
  • Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column - Sigma-Aldrich. (n.d.).
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  • Validation of Enzytec™ Liquid Citric Acid for Enzymatic Determination of Citric Acid in Selected Foods and Beverages: First Action 2024.02 - NIH. (2024, October 3).
  • Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.).
  • Enantiomer separation of acidic compounds - Daicel Chiral Technologies. (n.d.).
  • Enzymatic Formation of (-)-Citramalate from Acetyl - J-Stage. (n.d.).
  • An Updated Review on Analytical Method Validation of Tartaric Acid from Sodium Bicarbonate, Sodium Citrate, Citric Acid and Tartaric Acid Granules by RP-HPLC - Asian Journal of Pharmaceutical Analysis. (n.d.).
  • It´s posible to separate the isomers of Citral by HPLC in reverse phase column?. (2018, June 22).

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A Comparative Guide to the Synthesis of (S)-Citramalic Acid: From Biocatalysis to Chemical Asymmetry

Author: BenchChem Technical Support Team. Date: January 2026

(S)-Citramalic acid , a chiral α-hydroxy dicarboxylic acid, has emerged as a valuable C5 building block in the chemical and pharmaceutical industries.[1] Its utility as a chiral synthon for complex molecules like prostaglandins and as a bio-based precursor for the bulk chemical methylmethacrylate (MMA) underscores the growing demand for efficient and enantiomerically pure production methods.[2] This guide provides a comparative analysis of the principal synthesis routes for (S)-citramalic acid, offering researchers and process chemists a detailed examination of microbial fermentation, direct enzymatic conversion, and asymmetric chemical synthesis. We will delve into the mechanistic underpinnings, process parameters, and performance metrics of each approach, providing field-proven insights to guide methodology selection.

Microbial Fermentation: Engineering a Cellular Factory

The production of (S)-citramalic acid via microbial fermentation represents the most promising route for large-scale, sustainable manufacturing. This approach leverages the metabolic machinery of engineered microorganisms, typically Escherichia coli, to convert renewable feedstocks like glucose or glycerol into the target molecule.[3][4][5]

The Core Principle: Redirecting Carbon Flux

The cornerstone of this strategy is the introduction and overexpression of a key enzyme, citramalate synthase (CimA) , which is not native to E. coli.[6] This enzyme catalyzes the stereospecific condensation of two central metabolites, pyruvate and acetyl-CoA, to form (S)-citramalic acid.[1][7] The most effective variants, such as CimA3.7, are derived from the archaeon Methanococcus jannaschii and have been evolved to enhance catalytic activity and reduce feedback inhibition.[2][4]

However, simply introducing a new enzyme is insufficient. High-yield production necessitates a comprehensive metabolic engineering strategy to channel carbon flux preferentially towards citramalate, minimizing its diversion into competing pathways or subsequent degradation.

Causality Behind Key Genetic Modifications:

  • Blocking the TCA Cycle Entry Point: The native enzyme citrate synthase (GltA) directly competes with CimA for the same substrate, acetyl-CoA, to produce citrate and initiate the tricarboxylic acid (TCA) cycle.[6][8] Deleting the gltA gene is a common strategy to eliminate this major competing reaction. While effective, this creates glutamate auxotrophy, necessitating expensive supplementation in the fermentation media. A more elegant approach involves protein engineering of GltA (e.g., the GltA[F383M] variant) to reduce its affinity for acetyl-CoA, thereby diminishing its activity without eliminating it entirely. This allows for sufficient TCA cycle function to support cell growth while prioritizing flux towards citramalate.[8][9]

  • Preventing Acetate Formation: Under high-glucose conditions, E. coli often produces acetate as a toxic byproduct, which inhibits cell growth and diverts carbon away from the desired pathway. Deleting key genes in the acetate production pathways (poxB, ackA, and pta) is crucial for maintaining a healthy, high-density culture and maximizing the carbon available for citramalate synthesis.[3][4][6]

  • Eliminating Product Degradation: E. coli possesses enzymes that can degrade citramalate. For instance, 3-isopropylmalate dehydratase, encoded by leuC, is part of the leucine biosynthesis pathway and can act on citramalate.[3][4] Knocking out this gene prevents the loss of the final product.

The following diagram illustrates the engineered metabolic pathway in E. coli for (S)-citramalic acid production.

Metabolic_Pathway cluster_input Carbon Source cluster_central_metabolism Central Metabolism cluster_production Production Pathway cluster_competing Competing Pathways (Blocked) Glucose Glucose / Glycerol Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CimA Citramalate Synthase (CimA, overexpressed) Pyruvate->CimA Acetate_Pathway Acetate Pathway (poxB, ackA, pta deleted) Pyruvate->Acetate_Pathway AcetylCoA->CimA GltA Citrate Synthase (gltA, deleted/mutated) AcetylCoA->GltA Citramalate (S)-Citramalic Acid Degradation_Pathway Degradation Pathway (leuC deleted) Citramalate->Degradation_Pathway CimA->Citramalate Citrate Citrate GltA->Citrate Acetate Acetate Acetate_Pathway->Acetate

Caption: Engineered metabolic pathway for (S)-citramalic acid production in E. coli.

Performance and Data

Fed-batch fermentation is the preferred method to achieve high titers, as it allows for controlled nutrient feeding to maintain optimal cell density and productivity while avoiding the accumulation of inhibitory byproducts.[2]

Strain / ConditionCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered E. coli (Fed-batch)Glucose>800.48~1.26Webb et al., 2018[2]
Engineered E. coli (Fed-batch)Glucose>600.53~0.45Wu et al., 2017[8][9]
Engineered E. coli (Fed-batch)Glycerol>31>0.50~0.23Dischert et al., 2017[3][4]

Experimental Protocol: Fed-Batch Fermentation

This protocol is a representative model based on published methods.[2]

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 100 mL of fermentation medium in a shake flask. Incubate overnight at 37°C with agitation.

  • Bioreactor Setup: Prepare a 5 L bioreactor containing 3 L of fermentation medium. Sterilize the vessel and medium. Set initial parameters: 37°C, pH 7.0 (controlled with automated addition of acid/base), and sufficient aeration.

  • Inoculation: Inoculate the bioreactor with the overnight culture.

  • Batch Phase: Grow the culture in batch mode until the initial carbon source (e.g., 10-15 g/L glucose) is depleted. Monitor glucose levels and optical density (OD).

  • Fed-Batch Phase: Initiate a continuous, concentrated glucose feed. The feed rate is typically increased exponentially to maintain a low, non-inhibitory glucose concentration and support high-density cell growth.

  • Induction: When the culture reaches a high cell density (e.g., OD600 of ~50), induce the expression of the cimA gene by adding an inducer like L-arabinose.

  • Production Phase: Continue the fed-batch process for 48-72 hours, maintaining glucose limitation to prevent acetate formation. Monitor citramalate concentration in the broth periodically using HPLC.

  • Harvest and Recovery: Once maximum titer is reached, harvest the fermentation broth. Separate the cells via centrifugation or microfiltration. The supernatant, rich in citramalic acid, can then be processed for purification.

Enzymatic Synthesis: The In Vitro Approach

Enzymatic synthesis offers a more direct and controlled route, circumventing the complexities of cellular metabolism. This method uses isolated enzymes to perform specific chemical transformations under mild aqueous conditions, often resulting in very high selectivity and enantiopurity.

Key Enzymatic Reactions

Two primary enzymatic strategies have proven effective for synthesizing (S)-citramalic acid.

  • Citramalate Synthase (CMS): The same enzyme used in fermentation can be employed in vitro. The reaction condenses pyruvate and acetyl-CoA. The primary challenge of this route is the high cost and instability of the acetyl-CoA substrate.

  • Mesaconate Hydratase: A more economically viable and widely explored enzymatic route is the stereospecific hydration of mesaconic acid (mesaconate).[10] Mesaconate hydratase, also known as (S)-2-methylmalate dehydratase, catalyzes the reversible addition of water to the double bond of mesaconate to exclusively form (S)-citramalic acid.[11][12] This approach is highly attractive due to the relative low cost of mesaconic acid and the simplicity of the reaction.

Enzymatic_Synthesis cluster_route1 Route 1: Condensation cluster_route2 Route 2: Hydration Pyruvate Pyruvate CMS Citramalate Synthase Pyruvate->CMS AcetylCoA Acetyl-CoA AcetylCoA->CMS Citramalate1 (S)-Citramalic Acid CMS->Citramalate1 Mesaconate Mesaconic Acid Hydratase Mesaconate Hydratase Mesaconate->Hydratase Water H₂O Water->Hydratase Citramalate2 (S)-Citramalic Acid Hydratase->Citramalate2

Caption: Primary enzymatic routes for (S)-citramalic acid synthesis.

Performance and Data

Enzymatic methods are typically evaluated based on conversion efficiency and enantiomeric excess (e.e.), which is often >99%.

EnzymeSubstrateConversion (%)Enantiomeric Excess (e.e. %)Reference
Mesaconate HydrataseMesaconic AcidHigh (often near equilibrium)>99%Kronen et al., 2015[12]
Resting Cells (C. formicoaceticum)Mesaconic Acid~95%>99%Eck & Simon, 1994[10]

Experimental Protocol: Enzymatic Hydration of Mesaconate

This protocol describes a typical batch biotransformation using whole cells or a purified enzyme.

  • Enzyme/Cell Preparation: Prepare a solution of purified mesaconate hydratase or a suspension of resting cells (e.g., Paraburkholderia xenovorans) known to express the enzyme.[12]

  • Reaction Setup: In a temperature-controlled vessel, dissolve mesaconic acid in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0-8.0) to a desired concentration (e.g., 100-200 mM).

  • Initiate Reaction: Add the enzyme preparation or cell suspension to the substrate solution. Maintain the temperature at the enzyme's optimum (e.g., 30-37°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing the concentrations of mesaconic acid and (S)-citramalic acid by HPLC.

  • Reaction Termination and Product Isolation: Once the reaction reaches equilibrium or the desired conversion, terminate it by denaturing the enzyme (e.g., by heat or pH change) or removing the cells via centrifugation. The resulting solution can be purified using methods like ion-exchange chromatography or crystallization.

Asymmetric Chemical Synthesis: Precision and Control

For applications demanding the highest enantiomeric purity or access to either the (S) or (R) enantiomer, asymmetric chemical synthesis provides a powerful, albeit complex, alternative. These multi-step routes utilize chiral auxiliaries or catalysts to control the stereochemical outcome of a key bond-forming reaction.

The Core Principle: Chiral Induction

A well-established strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the reactant to direct the stereochemistry of a subsequent reaction.[13] One such approach uses a 1,3-oxathiane backbone derived from enantiomerically pure pulegone.

Causality of the Synthetic Steps:

  • Attachment of Chiral Auxiliary: The synthesis begins with a chiral 2-keto-1,3-oxathiane.

  • Diastereoselective Addition: The key stereochemistry-defining step is the highly diastereoselective addition of a Grignard reagent to the ketone. The bulky chiral auxiliary sterically shields one face of the carbonyl group, forcing the nucleophile to attack from the opposite face, thereby creating a new stereocenter with a specific configuration.

  • Oxidation and Cleavage: Subsequent steps involve the oxidation of a phenyl group to a carboxylic acid and finally, the hydrolytic cleavage of the auxiliary to release the enantiomerically enriched product, dimethyl 2-acetoxycitramalate.[13] This intermediate can then be easily converted to (S)-citramalic acid.

Chemical_Synthesis Start Achiral Precursors Reaction Key Stereoselective Reaction (e.g., Grignard Addition) Start->Reaction ChiralAux Chiral Auxiliary ChiralAux->Reaction Intermediate Diastereomeric Intermediate Transform Further Transformations (e.g., Oxidation) Intermediate->Transform Reaction->Intermediate Cleavage Cleavage & Removal of Auxiliary Transform->Cleavage Cleavage->ChiralAux Recycled Product Enantiopure (S)-Citramalic Acid Cleavage->Product

Caption: General workflow for asymmetric chemical synthesis using a chiral auxiliary.

Performance and Data

Chemical synthesis routes are characterized by their overall yield across multiple steps and the final enantiomeric excess of the product.

MethodOverall Yield (%)Enantiomeric Excess (e.e. %)Reference
Asymmetric synthesis via 2-keto-1,3-oxathianes~50%>96%Brand et al., 1985[13]
Comparative Analysis: Selecting the Optimal Route

The choice of synthesis route depends critically on the desired scale, purity requirements, cost considerations, and available infrastructure.

ParameterMicrobial FermentationEnzymatic SynthesisAsymmetric Chemical Synthesis
Starting Materials Simple sugars, glycerolMesaconic acid, pyruvateMulti-step from commodity chemicals
Yield & Productivity High titer & productivityHigh conversion, lower space-time yieldModerate to low overall yield
Enantiomeric Purity High (biologically determined)Excellent (>99% e.e.)Excellent (>96% e.e.)
Process Complexity High (strain engineering, sterile operation)Moderate (enzyme production, purification)High (multi-step, purification)
Scalability Excellent; suited for bulk productionGood; suitable for medium scaleLimited; best for high-value, small scale
Cost-Effectiveness Potentially lowest for bulk productionModerate; enzyme cost is a key factorHigh; reagents, catalysts, and solvents
Environmental Impact Green (renewable feedstock, aqueous)Green (mild conditions, aqueous)Higher (use of solvents, reagents)

Expert Insights on Selection:

  • For bulk industrial production of (S)-citramalic acid as a precursor to polymers like MMA, microbial fermentation is the only economically viable path. Its use of cheap, renewable feedstocks and high volumetric productivity are unmatched at scale.[2][14]

  • For pharmaceutical applications or as a fine chemical where absolute purity and traceability are paramount, enzymatic synthesis is often superior. It avoids cellular byproducts and offers exceptional enantioselectivity under mild, easily controlled conditions.[12]

  • Asymmetric chemical synthesis is the route of choice for research and development or when access to the unnatural (R)-enantiomer is required. Its versatility allows for the synthesis of analogues and derivatives, though it is generally too costly and complex for large-scale production of (S)-citramalic acid itself.[13]

Conclusion

The synthesis of (S)-citramalic acid is a mature field with robust solutions spanning biotechnology and organic chemistry. Metabolic engineering has transformed commodity microorganisms into efficient cellular factories capable of producing the acid at industrially relevant titers from renewable resources. In parallel, direct enzymatic methods, particularly the hydration of mesaconate, provide a clean and highly selective route for producing high-purity material. Asymmetric chemical synthesis, while less suited for bulk production, remains an indispensable tool for achieving stereochemical control and accessing structural analogues. Future advancements will likely focus on further optimizing microbial strains to utilize even cheaper feedstocks, discovering more robust and efficient enzymes, and developing catalytic chemical processes that are both enantioselective and environmentally benign.

References

  • Title: Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit Source: PNAS URL: [Link]

  • Title: (R)-citramalate synthase Source: Wikipedia URL: [Link]

  • Title: Asymmetric Chemical Synthesis of (R)- and (S)-Citramalate in High Enantiomeric Purity Source: CORE URL: [Link]

  • Title: Citramalic acid Source: Wikipedia URL: [Link]

  • Title: Efficient bio-production of citramalate using an engineered Escherichia coli strain Source: PMC URL: [Link]

  • Title: Synthesis of Citramalic Acid From Glycerol by Metabolically Engineered Escherichia Coli Source: National Center for Biotechnology Information URL: [Link]

  • Title: (R)-Citramalate Synthase in Methanogenic Archaea Source: PMC URL: [Link]

  • Title: Citrate (Si)-synthase Source: M-CSA Mechanism and Catalytic Site Atlas URL: [Link]

  • Title: (S)-2-methylmalate dehydratase Source: Wikipedia URL: [Link]

  • Title: Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli. Source: Europe PMC URL: [Link]

  • Title: Citramalic Acid Source: Merck Index URL: [Link]

  • Title: Engineered citrate synthase improves citramalic acid generation in Escherichia coli Source: National Center for Biotechnology Information URL: [Link]

  • Title: Showing metabocard for Citramalic acid (HMDB0000426) Source: Human Metabolome Database URL: [Link]

  • Title: Citramalic acid Source: Grokipedia URL: [Link]

  • Title: Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli Source: Semantic Scholar URL: [Link]

  • Title: Biosynthesis of citramalate in Escherichia coli expressing the cimA gene coding citramalate synthase. Source: ResearchGate URL: [Link]

  • Title: Citric Acid Production- Microbes, Methods, Steps, Factors Source: The Biology Notes URL: [Link]

  • Title: Activities of itaconate, (S)-citramalate, mesaconate, and citraconate conversions into acetyl-CoA and pyruvate in extracts of B. xenovorans cells grown on different substrates Source: ResearchGate URL: [Link]

  • Title: Comparison of fermentation processes for citramalate production Source: ResearchGate URL: [Link]

  • Title: Microbial production of citric acid Source: SciELO URL: [Link]

  • Title: Production of mesaconate by strain with different... Source: ResearchGate URL: [Link]

  • Title: Engineered citrate synthase improves citramalic acid generation in Escherichia coli Source: Wiley Online Library URL: [Link]

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A Senior Application Scientist's Guide to (S)-2-Hydroxy-2-methylsuccinic Acid in Biopolymer Production: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the pursuit of a circular economy, the scientific community is increasingly focused on developing high-performance biopolymers from renewable resources. Dicarboxylic acids are fundamental building blocks in this endeavor, serving as key monomers for a new generation of biodegradable polyesters and polyamides.[1][2] While established bio-based monomers like succinic acid and adipic acid have paved the way, the introduction of functionalized monomers opens new avenues for material innovation. This guide provides an in-depth comparison of (S)-2-Hydroxy-2-methylsuccinic acid, a promising functional dicarboxylic acid, against its more conventional counterparts: succinic acid, adipic acid, and fumaric acid. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to evaluate its potential for creating novel biopolymers with tailored properties.

The Monomers: A Structural and Functional Overview

The unique chemical architecture of a monomer dictates the ultimate properties of the resulting polymer. This compound, also known as (S)-citramalic acid, introduces specific functionalities not present in standard linear or unsaturated dicarboxylic acids.

  • This compound: This C5 dicarboxylic acid is distinguished by three key features: a chiral center, a tertiary hydroxyl (-OH) group, and a methyl (-CH3) side group.[3][4] The hydroxyl group provides a reactive site for post-polymerization modification and introduces hydrophilicity. The methyl group disrupts chain linearity, which can influence crystallinity and mechanical flexibility.

  • Succinic Acid: A simple C4 linear dicarboxylic acid, it is a cornerstone of bio-based polyesters like poly(butylene succinate) (PBS), known for its biodegradability and processability.[5][6][7]

  • Adipic Acid: This C6 linear dicarboxylic acid is a workhorse of the polymer industry, traditionally used in nylon production.[8][9] In biopolymers, its longer chain length compared to succinic acid typically imparts greater flexibility.[10]

  • Fumaric Acid: A C4 unsaturated dicarboxylic acid, its trans-configured double bond creates rigidity in the polymer backbone.[11][12] This feature can be exploited to increase hardness and provides a site for cross-linking reactions.[12][13]

Monomer_Comparison cluster_S2HMSA This compound cluster_SA Succinic Acid cluster_AA Adipic Acid cluster_FA Fumaric Acid S2HMSA C₅H₈O₅ - Hydroxyl Group - Methyl Side Group - Chiral Center SA C₄H₆O₄ - Linear C4 Chain AA C₆H₁₀O₄ - Linear C6 Chain FA C₄H₄O₄ - Unsaturated (C=C) - Rigid Structure

Caption: Structural comparison of key dicarboxylic acid monomers.

Performance in Biopolymers: A Comparative Analysis

The incorporation of these different monomers leads to polymers with distinct performance profiles. The introduction of the methyl and hydroxyl groups in this compound provides a unique combination of properties.

Thermal Properties

The thermal characteristics of a polymer, specifically its glass transition temperature (Tg) and melting temperature (Tm), are critical for its processing and application range.

  • Polymers from this compound: The methyl side group disrupts the regular packing of polymer chains, which tends to decrease crystallinity and lower the melting point compared to linear analogues like PBS.[14] This can result in more amorphous polymers with enhanced flexibility. The pendant hydroxyl group can form intermolecular hydrogen bonds, which may slightly increase the glass transition temperature.

  • Polymers from Succinic Acid (e.g., PBS): These are semi-crystalline thermoplastics with a relatively low glass transition temperature (approx. -45°C to -10°C) and a melting point around 90-120°C, making them comparable to polyethylene or polypropylene in some respects.[15]

  • Polymers from Adipic Acid: The longer, flexible C6 chain of adipic acid generally results in polymers with lower melting points and glass transition temperatures compared to their C4 counterparts, enhancing softness.[7]

  • Polymers from Fumaric Acid: The rigid double bond restricts chain rotation, leading to polymers with higher thermal stability and hardness.[12]

Mechanical Properties

Mechanical strength and flexibility are often opposing properties that can be tuned by monomer selection.

  • Polymers from this compound: The reduced crystallinity often translates to lower tensile strength but significantly improved flexibility and elongation at break. These materials behave more like elastomers or flexible plastics, making them suitable for applications requiring durability without brittleness.[14]

  • Polymers from Succinic Acid: Standard PBS exhibits good mechanical properties but can be relatively rigid compared to other biopolyesters.[7][16]

  • Polymers from Adipic Acid: Adipic acid-based polyesters are known for their excellent mechanical properties, including good tensile strength and abrasion resistance, which is why they are used in demanding applications like polyurethanes.[10][17]

  • Polymers from Fumaric Acid: These polymers are typically harder and more rigid, which can be advantageous for applications requiring structural integrity but may lead to brittleness.[12]

Biodegradability

For biopolymers, the rate and extent of degradation are crucial performance metrics.

  • Polymers from this compound: Biodegradability is significantly enhanced. The increased amorphous content makes it easier for microbial enzymes to access and cleave the ester bonds.[14] The hydroxyl group also increases the polymer's hydrophilicity, facilitating hydrolysis, which is often the first step in degradation.

  • Polymers from Succinic and Adipic Acids: Aliphatic polyesters like PBS and its adipate-based cousins are well-known for their biodegradability in soil and compost environments.[15][18]

  • Polymers from Fumaric Acid: The rigid structure can sometimes slow the rate of biodegradation compared to more flexible aliphatic polyesters.

Data Summary: Comparative Performance

The following table summarizes representative data for polyesters synthesized from these dicarboxylic acids and 1,4-butanediol (BDO).

Dicarboxylic Acid MonomerPolymer ExampleTg (°C)Tm (°C)Tensile Strength (MPa)Elongation at Break (%)Key Feature
Succinic AcidPoly(butylene succinate) (PBS)~ -32~ 115~ 35~ 300-700Balanced properties, biodegradable[5][15]
Adipic AcidPoly(butylene adipate) (PBA)~ -60~ 55-65~ 20-30~ 400-600High flexibility[19]
Fumaric AcidPoly(butylene fumarate) (PBF)~ -15~ 150-165HigherLowerRigidity, potential for crosslinking[11]
This compoundP(BS-co-BMS)*Tunable111 -> 35TunableTunableFunctional -OH group, tunable crystallinity[14]

*Data for Poly(butylene succinate-co-butylene 2-methylsuccinate) shows a trend where increasing the methylsuccinate content decreases Tm and crystallinity, enhancing biodegradability.[14]

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide standardized protocols for the synthesis and characterization of these biopolyesters.

Protocol 1: Two-Step Melt Polycondensation for Polyester Synthesis

This is a widely adopted, solvent-free method for producing high-molecular-weight polyesters.[19][20][21]

Causality: A two-step process is crucial. The initial esterification step efficiently creates low-molecular-weight oligomers at atmospheric pressure. The second polycondensation step requires high vacuum and temperature to remove the 1,4-butanediol byproduct, shifting the equilibrium towards the formation of long polymer chains, thereby achieving a high molecular weight.

Materials:

  • Dicarboxylic acid (e.g., Succinic acid, this compound)

  • Diol (e.g., 1,4-butanediol, BDO), typically in a slight molar excess (1.1-1.2:1 diol:diacid ratio) to compensate for volatilization.

  • Catalyst (e.g., Titanium(IV) isopropoxide (TTiP) or Antimony(III) oxide), ~200-500 ppm.

Procedure:

  • Charging the Reactor: Charge the dicarboxylic acid, diol, and catalyst into a three-necked reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Esterification:

    • Heat the mixture under a slow nitrogen stream to 180-200°C.

    • Maintain this temperature for 2-4 hours while stirring. Water will be produced and distilled off.

    • The reaction is considered complete when over 95% of the theoretical amount of water has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly reduce the pressure to below 100 Pa (<1 Torr) over about 1 hour.

    • Continue the reaction under high vacuum and temperature for another 3-5 hours. An increase in the viscosity of the melt (observed via stirrer torque) indicates the progression of polymerization.

  • Product Recovery:

    • Once the desired viscosity is reached, stop the reaction by introducing nitrogen gas to break the vacuum.

    • Extrude the molten polymer from the reactor and cool it in a water bath before pelletizing.

Polymerization_Workflow arrow arrow Monomers Monomers + Catalyst (Diacid + Diol) Esterification Step 1: Esterification (180-200°C, N₂ atm) - Water Removal Monomers->Esterification Polycondensation Step 2: Polycondensation (220-240°C, High Vacuum) - Diol Removal Esterification->Polycondensation Polymer High Molecular Weight Biopolyester Polycondensation->Polymer Characterization Polymer Characterization (GPC, NMR, DSC, TGA, Tensile) Polymer->Characterization

Caption: Workflow for two-step melt polycondensation and characterization.

Protocol 2: Standard Methods for Biopolymer Characterization

A self-validating system of characterization is essential to confirm the structure and properties of the synthesized polymer.

1. Molecular Weight and Structure:

  • Gel Permeation Chromatography (GPC): To determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure, copolymer composition, and monomer conversion.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the formation of ester linkages (~1720 cm⁻¹) and the absence of unreacted carboxyl groups.

2. Thermal Properties:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity (%Xc).[22][23][24] The sample is typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) to erase thermal history.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition temperature (Td). The sample is heated in a controlled atmosphere (N₂ or air), and mass loss is recorded as a function of temperature.[22][25]

3. Mechanical Properties:

  • Tensile Testing: Dog-bone shaped specimens are prepared (e.g., by compression molding) and tested on a universal testing machine according to ASTM D638 standard to determine tensile strength, Young's modulus, and elongation at break.[16][25]

Conclusion and Future Outlook

This compound presents a compelling alternative to traditional dicarboxylic acids for the production of advanced biopolymers. While standard monomers like succinic and adipic acid form the bedrock of many biodegradable polyesters, this compound offers a unique "plug-and-play" functionality.

  • Key Advantage: The pendant hydroxyl group is the most significant feature, providing a reactive handle for creating functional materials. This allows for the development of drug-polymer conjugates, hydrogels, or coatings with tailored surface properties without compromising the polyester backbone.

  • Tunability: By copolymerizing it with standard monomers like succinic acid, researchers can precisely tune properties such as crystallinity, degradation rate, and mechanical flexibility to meet specific application demands.[14]

For scientists and developers, the choice of dicarboxylic acid is a critical decision point. For applications requiring straightforward biodegradability and mechanical performance mimicking polyolefins, succinic and adipic acids remain excellent choices. However, for next-generation materials where functionality, tunable degradation, and enhanced flexibility are paramount, this compound emerges as a superior and highly versatile building block.

References

  • Succinic Acid: Synthesis of Biobased Polymers from Renewable Resources. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Succinic Acid: A New Platform Chemical for Biobased Polymers from Renewable Resources. (2025). (Source not further specified).
  • Biosynthesis of succinic acid. (n.d.). Will & Co BV. Retrieved January 16, 2026, from [Link]

  • Sustainable Solutions: How Adipic Acid is Shaping the Future of Polymers. (2023). Site Editor. Retrieved January 16, 2026, from [Link]

  • Advancing Adhesives: Bio-Based Succinic Acid Polyester Polyols. (2015). Adhesives & Sealants Industry. Retrieved January 16, 2026, from [Link]

  • An insight into thermal, chemical, and structural characterization of biopolymers. (2025). (Source not further specified).
  • Fumaric Acid for Polymers. (n.d.). Thünen-Institut. Retrieved January 16, 2026, from [Link]

  • Fumaric Acid Production: A Biorefinery Perspective. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of Fully Bio-Based Butylene Succinate Oligomers with Varying Molecular Weights for Sustainable Food Packaging Applications. (2025). NIH. Retrieved January 16, 2026, from [Link]

  • Adipic acid: A green and sustainable crosslinker for innovative food packaging applications. (2026). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Bioproduction of fumaric acid and its derivatives using agro-industrial residues as feedstock. (n.d.). Espace INRS. Retrieved January 16, 2026, from [Link]

  • Synthesis of Polyester: Important Polymerization Reaction. (2023). Science Info. Retrieved January 16, 2026, from [Link]

  • Special Issue : Studies on Mechanical Characterization of Biopolymers. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. (2021). PMC. Retrieved January 16, 2026, from [Link]

  • Thermal, Spectroscopy, and Mechanical Properties of Biodegradable Polymers and Reinforcements: A Green Approach. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Experimental synthesis and characterization of PVA‐fumaric acid cross‐linked biodegradable films: Implications as a sustainable matrix for composites. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Advances in bio‐based production of dicarboxylic acids longer than C4. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release. (2019). MDPI. Retrieved January 16, 2026, from [Link]

  • Bio-Based and Biodegradable Polymeric Materials for a Circular Economy. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

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Navigating the Nuances of Specificity: A Comparative Guide to Cross-Reactivity in Enzymatic Assays for (S)-Citramalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic analysis, the precise quantification of specific enantiomers of molecules like citramalic acid is paramount. This guide, crafted from the perspective of a Senior Application Scientist, delves into the critical and often overlooked aspect of cross-reactivity in enzymatic assays for (S)-citramalic acid. We will explore the enzymatic pathways, compare the specificity of key enzymes, and provide a framework for validating your assays to ensure the accuracy and reliability of your research and development efforts.

The Significance of (S)-Citramalic Acid and the Need for Specific Detection

(S)-Citramalic acid is a C5-dicarboxylic acid that plays a role in various metabolic pathways, including the biosynthesis of amino acids and as a precursor for industrial chemicals. Its accurate measurement in biological samples is crucial for understanding cellular metabolism, identifying potential biomarkers, and in the development of biotechnological processes. Given the existence of its stereoisomer, (R)-citramalic acid, and other structurally similar dicarboxylic acids in biological systems, the specificity of any quantification method is of utmost importance to avoid misleading results.

The Enzymatic Assay Landscape for (S)-Citramalic Acid

A typical enzymatic assay for (S)-citramalic acid first requires its conversion to (S)-citramalyl-CoA. The core of the detection then relies on the specificity of (S)-citramalyl-CoA lyase.

Enzymatic_Assay_Principle S_Citramalic_Acid (S)-Citramalic Acid S_Citramalyl_CoA (S)-Citramalyl-CoA S_Citramalic_Acid->S_Citramalyl_CoA CoA Ligase Pyruvate Pyruvate S_Citramalyl_CoA->Pyruvate (S)-Citramalyl-CoA Lyase Acetyl_CoA Acetyl-CoA S_Citramalyl_CoA->Acetyl_CoA (S)-Citramalyl-CoA Lyase Detectable_Signal Detectable Signal Pyruvate->Detectable_Signal Coupled Enzyme (e.g., LDH)

Caption: General workflow for an enzymatic assay of (S)-citramalic acid.

The Cornerstone of Specificity: (S)-Citramalyl-CoA Lyase

The fidelity of an enzymatic assay for (S)-citramalic acid hinges almost entirely on the substrate specificity of (S)-citramalyl-CoA lyase. Studies on this enzyme from various sources have revealed a high degree of specificity for its intended substrate.

Human (S)-Citramalyl-CoA Lyase (CLYBL)

Research on recombinant human CLYBL has demonstrated its remarkable specificity. The specificity constant (kcat/KM) for its (S)-citramalyl-CoA lyase activity is reported to be over 1000-fold higher than its forward synthase activity for producing malate, methylmalate, or citramalate[1]. This substantial difference in catalytic efficiency strongly suggests that in a biological context, the cleavage of (S)-citramalyl-CoA is its primary and highly favored reaction.

However, it is crucial to note that human CLYBL also exhibits thioesterase activity, capable of hydrolyzing malyl-CoA to malate and free CoASH[1]. While the physiological relevance of this side activity is still under investigation, it highlights a potential for cross-reactivity with malyl-CoA in an in vitro assay system.

Bacterial (R)-Citramalyl-CoA Lyase

Interestingly, studies on the (R)-citramalyl-CoA lyase from the bacterium Chloroflexus aurantiacus have shown it to be highly specific for the (R)-enantiomer. The enzyme was found to be inactive with (S)-citramalyl-CoA, D-malyl-CoA, or L-malyl-CoA. This stereospecificity is a key consideration, as the source of the enzyme used in an assay will dictate which enantiomer of citramalic acid is detected.

Potential for Cross-Reactivity from Structurally Similar Molecules

The primary concern in any enzymatic assay is the potential for the enzyme to act on molecules that are structurally similar to the target analyte. For (S)-citramalic acid, these include its enantiomer and other dicarboxylic acids commonly found in biological samples.

Potential Cross-Reactant Structural Similarity to (S)-Citramalic Acid Potential for Cross-Reactivity with (S)-Citramalyl-CoA Lyase
(R)-Citramalic Acid StereoisomerHigh stereospecificity observed in bacterial enzymes suggests low cross-reactivity. Human CLYBL is specific for the (S)-enantiomer.
Citric Acid Additional carboxyl groupUnlikely to be a substrate for (S)-citramalyl-CoA lyase due to significant structural differences.
Malic Acid Lacks the methyl groupHuman CLYBL shows thioesterase activity towards malyl-CoA, indicating a potential for interference if malic acid is converted to its CoA derivative.
Itaconic Acid Isomer of citraconic acid, related to citramalic acid metabolismNot a direct substrate for (S)-citramalyl-CoA lyase, but its presence could indicate related metabolic activity.
Other Dicarboxylic Acids Varying chain lengths and functional groupsGenerally low potential for cross-reactivity due to the specific active site geometry of the enzyme.

A Look at Commercial Citric Acid Assays: A Cautionary Tale

While no commercial kits for (S)-citramalic acid have been identified, it is instructive to examine the composition of widely used enzymatic assay kits for citric acid, a structurally related molecule. These kits, such as those from Megazyme and R-Biopharm, typically employ a multi-enzyme system.

The core reaction is the cleavage of citrate by citrate lyase to oxaloacetate and acetate. The oxaloacetate is then reduced to L-malate by L-malate dehydrogenase (L-MDH) , with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of citrate. Some kits also include L-lactate dehydrogenase (L-LDH) to convert any pyruvate (which can be formed from the spontaneous decarboxylation of oxaloacetate) to L-lactate, thereby preventing interference.

Citric_Acid_Assay Citrate Citrate Oxaloacetate Oxaloacetate Citrate->Oxaloacetate Citrate Lyase Acetate Acetate Citrate->Acetate Citrate Lyase L_Malate L-Malate Oxaloacetate->L_Malate L-Malate Dehydrogenase NADH NADH NAD NAD+ NADH->NAD L-Malate Dehydrogenase

Caption: Enzymatic cascade in a typical commercial citric acid assay kit.

The key question is whether any of the enzymes in these kits could act on (S)-citramalic acid.

  • Citrate Lyase: This enzyme is generally considered to be highly specific for citrate. The structural difference between citrate (a tricarboxylic acid) and citramalate (a dicarboxylic acid) makes it highly unlikely that citramalate would be a substrate. Validation reports for commercial kits from manufacturers like Megazyme and R-Biopharm state high specificity for citric acid with no relevant interferences[2][3][4][5].

  • L-Malate Dehydrogenase (L-MDH): While L-MDH is specific for the conversion of oxaloacetate to L-malate, the potential for it to interact with structurally similar keto acids should be considered, although direct cross-reactivity with citramalic acid itself is not expected in this reaction sequence.

  • L-Lactate Dehydrogenase (L-LDH): This enzyme is used to remove pyruvate. It is highly specific for pyruvate and is unlikely to react with citramalic acid.

Experimental Protocol for Assessing Cross-Reactivity

To ensure the validity of your in-house enzymatic assay for (S)-citramalic acid, a thorough cross-reactivity assessment is essential.

Objective: To determine the specificity of the (S)-citramalyl-CoA lyase-based assay by testing its reactivity with a panel of structurally related molecules.

Materials:

  • Purified (S)-citramalyl-CoA lyase

  • (S)-Citramalic acid standard

  • Potential cross-reactants: (R)-citramalic acid, citric acid, malic acid, itaconic acid, succinic acid, glutaric acid.

  • ATP, Coenzyme A, and a suitable CoA ligase to convert the acids to their CoA esters.

  • Reaction buffer (e.g., Tris-HCl or HEPES with MgCl2)

  • Coupling enzyme system (e.g., lactate dehydrogenase and NADH for pyruvate detection)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare stock solutions: Prepare concentrated stock solutions of (S)-citramalic acid and all potential cross-reactants in the appropriate solvent.

  • Generate a standard curve for (S)-citramalic acid: Prepare a series of dilutions of the (S)-citramalic acid standard to generate a standard curve. Run the enzymatic assay for each concentration and plot the signal (e.g., change in absorbance) versus concentration.

  • Test for cross-reactivity: a. Prepare solutions of each potential cross-reactant at a high concentration (e.g., 10 to 100-fold higher than the expected physiological concentration of (S)-citramalic acid). b. Run the complete enzymatic assay with each potential cross-reactant in place of the (S)-citramalic acid standard. c. Include a blank control (no substrate) and a positive control ((S)-citramalic acid).

  • Calculate percentage cross-reactivity:

    • Determine the apparent concentration of the cross-reactant from the (S)-citramalic acid standard curve.

    • Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration / Actual Concentration of Cross-Reactant) x 100

Data Interpretation:

A low percentage of cross-reactivity (ideally <1%) indicates high specificity of the assay. Significant cross-reactivity with any of the tested compounds would necessitate further optimization of the assay conditions or purification of the enzyme to remove any contaminating activities.

Cross_Reactivity_Workflow cluster_0 Assay Setup cluster_1 Measurement cluster_2 Analysis Standard_Curve Prepare (S)-Citramalic Acid Standard Curve Run_Assay Run Enzymatic Assay Standard_Curve->Run_Assay Test_Compounds Prepare High Concentration of Potential Cross-Reactants Test_Compounds->Run_Assay Measure_Signal Measure Signal (e.g., Absorbance) Run_Assay->Measure_Signal Calculate_Apparent_Conc Calculate Apparent Concentration from Standard Curve Measure_Signal->Calculate_Apparent_Conc Calculate_Cross_Reactivity Calculate % Cross-Reactivity Calculate_Apparent_Conc->Calculate_Cross_Reactivity

Caption: Experimental workflow for assessing cross-reactivity in an enzymatic assay.

Conclusion and Best Practices

The accurate quantification of (S)-citramalic acid using enzymatic assays is achievable, but it demands a thorough understanding and validation of the specificity of the key enzyme, (S)-citramalyl-CoA lyase.

Key Takeaways:

  • Enzyme Source is Critical: The specificity of (S)-citramalyl-CoA lyase can vary between organisms. Human CLYBL is highly specific for the (S)-enantiomer, while some bacterial enzymes are specific for the (R)-enantiomer.

  • Potential for Side Activities: Even highly specific enzymes may exhibit side activities. For instance, human CLYBL has a known thioesterase activity towards malyl-CoA.

  • Commercial Citric Acid Kits are Likely Not a Substitute: The enzymes used in commercial citric acid kits are highly specific for citrate and are unlikely to show significant cross-reactivity with (S)-citramalic acid.

  • Validation is Non-Negotiable: Always perform a comprehensive cross-reactivity analysis with a panel of structurally related molecules to validate your in-house assay.

By adhering to these principles and implementing rigorous validation protocols, researchers can ensure the accuracy and reliability of their enzymatic assays for (S)-citramalic acid, leading to more robust and reproducible scientific findings.

References

  • The human knockout gene CLYBL connects itacon
  • CLYBL averts methylmalonyl-CoA mutase inhibition and loss of vitamin B12 by elimin
  • Validation of Enzytec™ Liquid Citric Acid for Enzymatic Determination of Citric Acid in Selected Foods and Beverages: First Action 2024.02. NIH.
  • Engineered citrate synthase improves citramalic acid gener
  • Cross-talk between Mitochondrial Malate Dehydrogenase and the Cytochrome bc1 Complex. PMC.
  • Human lactate dehydrogenase A undergoes allosteric transitions under pH conditions inducing the dissoci
  • Validation of Enzytec™ Liquid Citric Acid for Enzymatic Determination of Citric Acid in Selected Foods and Beverages: First Action 2024.02. NIH.
  • Efficient bio-production of citramalate using an engineered Escherichia coli strain. PMC.
  • Lactate Dehydrogenase Kinetics and Inhibition Using a Microplate Reader.
  • Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbiology Society.
  • Molecular Architecture of the human Citrate Synthase-Mal
  • CITRIC ACID. Megazyme.
  • (PDF) Validation of Enzytec™ Liquid Citric Acid for Enzymatic Determination of Citric Acid in Selected Foods and Beverages: First Action 2024.02.
  • Interaction between citrate synthase and malate dehydrogenase.
  • CLYBL - Citramalyl-CoA lyase, mitochondrial - Sus scrofa (Pig) | UniProtKB | UniProt. UniProt.
  • Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. MDPI.
  • 26.12: How do Enzymes Work?
  • Production of citramalate by metabolically engineered Escherichia coli.
  • 8KHL: (S)-citramalyl-CoA lyase. RCSB PDB.
  • Lactate dehydrogenase 5: identification of a druggable target to reduce oxaluria. PMC.
  • Citr
  • Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli | Applied and Environmental Microbiology. ASM Journals.
  • Validation Report: Citric Acid Assay Kit (c
  • CLYBL citramalyl-CoA lyase [Homo sapiens (human)] - Gene - NCBI. NIH.
  • Lincoln Association of the malate dehydrogenase-citrate synthase Associ
  • (PDF) Human lactate dehydrogenase A undergoes allosteric transitions under pH conditions inducing the dissociation of the tetrameric enzyme.
  • Citr
  • Regulation of Malate Dehydrogenase Activity by Glutamate, Citrate, Alpha-Ketoglutarate, and Multienzyme Interaction. PubMed.
  • Citrate (Si)-synthase.

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A Comparative Guide to the Purity Assessment of Commercial (S)-2-Hydroxy-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of scientific validity and therapeutic safety. (S)-2-Hydroxy-2-methylsuccinic acid, also known as (S)-(+)-citramalic acid, is a valuable chiral building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Its stereochemical integrity and the absence of impurities are critical. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercial this compound, offering field-proven insights and detailed experimental protocols.

The Criticality of Purity in Chiral Synthons

The therapeutic efficacy and safety of a chiral drug are often dictated by a single enantiomer. The presence of the unwanted enantiomer or other impurities can lead to reduced efficacy, altered pharmacokinetic profiles, or even significant toxicological effects.[1] Therefore, a multi-faceted analytical approach is essential to comprehensively characterize the purity of chiral synthons like this compound.

Potential impurities in commercial batches can stem from various sources[]:

  • Enantiomeric Impurities: The presence of the (R)-enantiomer is a primary concern.

  • Synthetic By-products: Incomplete reactions or side reactions can introduce structurally related impurities. For instance, biosynthetic routes to 2-methylsuccinic acid involve citramalate, suggesting that precursors or related metabolites could be potential impurities.[3][4]

  • Starting Material Residues: Unreacted precursors from the synthesis process may persist in the final product.

  • Degradation Products: The molecule may undergo degradation through processes like decarboxylation, especially under heat or photolytic stress.[1][5]

  • Inorganic Impurities: Residual catalysts, heavy metals, and reagents used in the manufacturing process can be present.[5]

This guide will focus on the determination of organic impurities, with a particular emphasis on enantiomeric purity, utilizing High-Performance Liquid Chromatography (HPLC), and overall purity assessment using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) will be presented as a complementary technique for identifying volatile impurities.

Comparative Analysis of Purity Assessment Methodologies

A robust purity assessment relies on orthogonal analytical techniques that provide complementary information. The following table summarizes the key performance characteristics of the primary methods discussed in this guide.

Parameter Chiral HPLC Quantitative NMR (qNMR) GC-MS (after derivatization)
Primary Application Enantiomeric purity, separation of diastereomersAbsolute purity determination, identification and quantification of major impuritiesIdentification and quantification of volatile and semi-volatile impurities
Strengths High resolution of enantiomers, well-established methods.[6]Non-destructive, provides structural information, high accuracy without a specific reference standard for the analyte.[7][8]High sensitivity and specificity for a wide range of compounds.[9]
Limitations Requires a specific chiral stationary phase, may require method development.Lower sensitivity compared to chromatographic methods, potential for peak overlap in complex mixtures.[3]Requires derivatization for non-volatile compounds, potential for thermal degradation.[10]
Typical LOD/LOQ ng/mL to µg/mL range~0.1% for purity assessmentpg to ng range
Precision (%RSD) < 2% for the major enantiomer< 1%< 5%

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Principle of Separation: Chiral HPLC is the gold standard for separating enantiomers. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[6] Polysaccharide-based CSPs are particularly effective for a broad range of acidic compounds.[11] The addition of an acidic modifier to the mobile phase is often crucial for achieving good peak shape and resolution for carboxylic acids.[11]

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Weigh ~10 mg of this compound prep2 Dissolve in 10 mL of mobile phase prep1->prep2 prep3 Filter through a 0.45 µm syringe filter prep2->prep3 hplc1 Inject sample onto HPLC system prep3->hplc1 hplc2 Separate enantiomers on a chiral column hplc1->hplc2 hplc3 Detect enantiomers using a UV detector hplc2->hplc3 data1 Integrate peak areas of both enantiomers hplc3->data1 data2 Calculate enantiomeric excess (% ee) data1->data2

Figure 1: Workflow for Chiral HPLC Analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: A polysaccharide-based chiral column, such as a CHIRALPAK® series column, is recommended. A column with a quinine-based selector (anion exchanger) can also be effective for acidic compounds.[12]

    • Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) is a common choice for normal-phase chiral separations of acidic compounds. A typical starting ratio is 90:10:0.1 (v/v/v). TFA is added to suppress the ionization of the carboxylic acid groups, leading to better peak shape.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm, where carboxylic acids exhibit absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and integrate the peak areas corresponding to the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Self-Validation and Trustworthiness: A resolution (Rs) of > 1.5 between the two enantiomeric peaks indicates baseline separation, which is essential for accurate quantification.[11] The method should be validated for linearity, accuracy, and precision according to established guidelines.

Absolute Purity Assessment by Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified reference material (CRM) with a known purity, the purity of the analyte can be accurately determined.[13]

Experimental Workflow:

cluster_prep Sample Preparation cluster_nmr qNMR Data Acquisition cluster_data Data Processing and Analysis prep1 Accurately weigh sample and internal standard prep2 Dissolve in deuterated solvent in an NMR tube prep1->prep2 nmr1 Acquire 1H NMR spectrum under quantitative conditions prep2->nmr1 nmr2 Optimize acquisition parameters (e.g., relaxation delay) nmr1->nmr2 data1 Process spectrum (phasing, baseline correction) nmr2->data1 data2 Integrate non-overlapping signals of analyte and standard data1->data2 data3 Calculate purity using the qNMR equation data2->data3

Figure 2: Workflow for qNMR Purity Assessment.

Detailed Protocol:

  • Sample Preparation:

    • Select a suitable internal standard (CRM) that is stable, non-volatile, has a high purity, and has signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are potential candidates.

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample and a similar amount of the internal standard into a clean, dry vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥ 400 MHz).

    • Acquire a 1D proton (¹H) NMR spectrum using a standard single-pulse experiment.

    • Crucial Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans. A d1 of 30 seconds is a conservative starting point.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (> 250:1) for the signals being integrated.

  • Data Processing and Purity Calculation:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the methylene protons would be a suitable choice.

    • Calculate the purity (Purity_analyte) as a mass fraction using the following equation[8]:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molar mass

      • m = mass

      • "analyte" refers to this compound

      • "std" refers to the internal standard

Self-Validation and Trustworthiness: The use of a certified reference material from a reputable source (e.g., NIST, LGC, Sigma-Aldrich) is paramount for the accuracy of the result.[14] The protocol should be validated by analyzing a sample of known purity.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[10] Silylation is a common derivatization method for compounds with active hydrogens (e.g., -OH, -COOH).

Experimental Workflow:

cluster_prep Sample Preparation and Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in a suitable solvent prep2 Add silylation reagent (e.g., BSTFA) prep1->prep2 prep3 Heat to complete the reaction prep2->prep3 gcms1 Inject derivatized sample into GC-MS prep3->gcms1 gcms2 Separate components on a GC column gcms1->gcms2 gcms3 Detect and identify components by mass spectrometry gcms2->gcms3 data1 Identify impurities by comparing mass spectra to libraries gcms3->data1 data2 Quantify impurities using an internal standard data1->data2

Figure 3: Workflow for GC-MS Impurity Profiling.

Detailed Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a reaction vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS System and Conditions:

    • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: Split injection with a split ratio of 20:1.

    • Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 550.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized this compound.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities by adding an internal standard before derivatization and creating a calibration curve.

Self-Validation and Trustworthiness: The derivatization reaction should be optimized to ensure complete conversion of the analyte and any potential impurities. The identification of impurities should be confirmed by analyzing reference standards if available.

Hypothetical Comparison of Commercial Samples

To illustrate the application of these methodologies, let's consider a hypothetical comparison of three commercial batches of this compound.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98%99%>99.5%
Chiral HPLC (% ee) 98.5%99.2%99.8%
qNMR Purity 98.2%99.1%99.6%
GC-MS Impurities 0.3% 2-methylsuccinic acid, 0.1% unknown0.1% 2-methylsuccinic acidNot detected
Appearance White to off-white powderWhite crystalline powderWhite crystalline powder

Interpretation of Results:

  • Supplier A: Meets the stated purity specification but has a notable amount of the (R)-enantiomer and a structurally related impurity, 2-methylsuccinic acid. This batch may be suitable for early-stage research but not for applications requiring high stereochemical purity.

  • Supplier B: Offers a good balance of high purity and enantiomeric excess. The low level of 2-methylsuccinic acid is likely acceptable for most applications.

  • Supplier C: Represents the highest quality batch with excellent enantiomeric excess and overall purity. This material would be the preferred choice for GMP applications and late-stage drug development.

Conclusion

The purity assessment of commercial this compound requires a comprehensive and orthogonal analytical approach. Chiral HPLC is indispensable for determining enantiomeric purity, while qNMR provides an accurate measure of absolute purity. GC-MS is a valuable tool for identifying and quantifying volatile and semi-volatile impurities. By employing these self-validating systems, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical chiral building block, ultimately contributing to the development of safe and effective medicines.

References

  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. University of Illinois Chicago.
  • National Metrology Institute of Japan. (n.d.). Quantitative NMR. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Jeol. (2019). qNMR: top tips for optimised sample prep. Manufacturing Chemist. Retrieved from [Link]

  • Nageswara Rao, R., & Nagaraju, V. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Tanaka, H., et al. (2021).
  • Shodex. (n.d.). Organic Acid Standards (3) (KC-811). Retrieved from [Link]

  • Liu, W., et al. (2018). Establishing a novel biosynthetic pathway for 2-methylsuccinic acid in E. coli. Metabolic Engineering.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Zhang, T., et al. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Joshi, R., et al. (2011). How can we separate a pair of enantiomers by using chiral HPLC?
  • Wsol, V., et al. (2004). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Tetrahedron: Asymmetry.
  • Bhalla, T. C. (2014). Hydroxy Acids: Production and Applications. Advances in Industrial Biotechnology.
  • Zenkevich, I. G. (2005). Derivatization Methods in GC and GC/MS. Encyclopedia of Analytical Science.
  • Kaiser, O. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • Liu, W., et al. (2018).
  • BP Amoco Chemicals Ltd. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
  • Singh, L., & Nema, R. K. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research.
  • Varian, I. G. (n.d.).
  • Liu, W., et al. (2018). Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction.
  • Loosli, H. R., & Zeller, P. (1983).
  • Gehrke, T., et al. (2022).
  • Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients.

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A Senior Application Scientist’s Guide to the Enantiomeric Excess Determination of (S)-Citramalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on determining the enantiomeric excess (ee) of (S)-citramalic acid. In the realms of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is not a mere academic detail—it is a critical determinant of biological activity, safety, and efficacy. (S)-citramalic acid, a valuable chiral building block, is no exception. An accurate and robust analytical method to quantify its enantiomeric purity is paramount for quality control, process optimization, and regulatory compliance.

This guide moves beyond simple procedural lists. It is designed to provide you, a fellow scientist, with the causal logic behind methodological choices, empowering you to select, adapt, and validate the optimal approach for your laboratory's specific needs. We will objectively compare the industry-standard techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and field-proven insights.

High-Level Methodology Comparison

Before delving into the intricacies of each technique, a strategic overview is essential. The choice of method is often a trade-off between sensitivity, speed, sample preparation complexity, and the required level of validation.

Parameter Chiral HPLC (Indirect via Derivatization) Chiral GC (Direct/Indirect) ¹H NMR Spectroscopy (Indirect via Derivatization)
Principle Diastereomer formation, separation on achiral columnSeparation on Chiral Stationary Phase (CSP) or diastereomer separationDiastereomer formation, signal splitting in magnetic field
Sensitivity Very High (fmol level with MS detection)[1]High (pg level with FID/MS)Low to Moderate (μg-mg level)
Accuracy & Precision ExcellentVery GoodGood (Primary ratio method)[2]
Sample Throughput Moderate to HighModerateLow to Moderate
Sample Prep Required (Derivatization)Often Required (Derivatization for volatility)Required (Derivatization)
Cost (Instrument) High (LC-MS/MS)Moderate (GC-FID) to High (GC-MS)High
Expertise HighModerateHigh
Key Advantage Extreme sensitivity, robust separation on standard columns.High resolution, established methods for volatile compounds.No response factor needed for ee%; provides structural proof.

Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This is arguably the most powerful and sensitive approach, especially for complex matrices. The core principle is to circumvent the need for expensive and sometimes finicky chiral stationary phases (CSPs). Instead, the enantiomers of citramalic acid are reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[3][4] These diastereomers possess different physicochemical properties and can be readily separated on a conventional, robust achiral column, such as a C18.[1][5][6]

Causality of the Approach

Why choose this indirect method?

  • Robustness: Standard achiral columns (e.g., ODS/C18) are highly reproducible, stable, and less expensive than many CSPs.[3]

  • Sensitivity: Coupling this method with mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, allowing for quantification at very low concentrations, which is critical for impurity profiling.[1]

  • Method Development: It can sometimes be more straightforward to optimize a separation of diastereomers on a well-understood achiral phase than to screen multiple, often solvent-restricted, chiral columns.[7]

Experimental Workflow: HPLC with Pre-Column Derivatization

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing (S)-Citramalic Acid Reagent Add Chiral Derivatizing Agent (e.g., R-CIM-C2-NH2) Sample->Reagent Derivatize Incubate to form Diastereomers (S-R' and R-R') Reagent->Derivatize Quench Quench Reaction Derivatize->Quench Inject Inject onto Achiral (C18) HPLC Column Quench->Inject Separate Gradient Elution & Separation of Diastereomers Inject->Separate Detect Detect (MS/MS or UV) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (Area_S-R' and Area_R-R') Chromatogram->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for ee determination via HPLC with chiral derivatization.

Detailed Protocol: LC-MS/MS Method

This protocol is adapted from a validated method for analyzing citramalic acid enantiomers.[1][5][6]

1. Materials:

  • (R)- and (S)-Citramalic Acid Standards

  • Chiral Derivatizing Agent: R-CIM-C₂-NH₂ (benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate)

  • Coupling Agents: Triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS)

  • Solvents: Acetonitrile (ACN), Water (Milli-Q), Formic Acid (FA) - all LC-MS grade

2. Derivatization Procedure:

  • Prepare a solution of your citramalic acid sample in water.

  • To 10 µL of the sample, add 10 µL each of 250 mM TPP and 250 mM DPDS in ACN.

  • Add 10 µL of 10 mM R-CIM-C₂-NH₂ in ACN.

  • Vortex the mixture and incubate at 60 °C for 30 minutes. The reaction should reach a plateau within this time.[1]

  • Terminate the reaction by adding 50 µL of 0.05% formic acid in 80:20 water:acetonitrile.

3. LC-MS/MS Conditions:

  • LC System: Standard UHPLC/HPLC system (e.g., Shimadzu LCMS-8040)[1]

  • Column: InertSustain C18 (150 mm × 2.1 mm, 3 µm)[1]

  • Mobile Phase A: 0.05% Formic Acid in Water

  • Mobile Phase B: 0.05% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Gradient: A complex gradient is often used for optimal separation. A representative example starts at 15% B, holds, then ramps to higher concentrations of B to elute the derivatized compounds.[1]

  • MS Detector: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: Monitor specific parent-daughter ion transitions for the derivatized citramalic acid.

4. Data Interpretation & Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers in the chromatogram.

%ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100

Where Area_major corresponds to the diastereomer formed from the major enantiomer (e.g., (S)-citramalic acid derivative) and Area_minor corresponds to the other.

Performance Data

The following data, adapted from published research, demonstrates the performance of this method.[1][5]

Parameter Reported Value Significance
Resolution (Rs) 2.19Excellent baseline separation between the diastereomer peaks.
Separation Factor (α) 1.09Indicates good selectivity of the column for the two diastereomers.
Limit of Detection (LOD) 15.40 fmolDemonstrates the exceptional sensitivity suitable for trace analysis.
Intra-day Precision (RSD) 1.33 - 1.84%High level of repeatability within the same day.
Inter-day Precision (RSD) 1.72 - 7.89%Good reproducibility across different days.
Recoveries 86 - 93%High accuracy of the method in a real matrix (apple samples).

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a classic and powerful technique for enantiomeric separations, provided the analyte is volatile and thermally stable, or can be made so.[8] For citramalic acid, derivatization is mandatory to block the polar carboxylic acid and hydroxyl groups, thereby increasing volatility.

Causality of the Approach

Why choose GC?

  • High Resolution: Capillary GC columns offer extremely high separation efficiency, leading to sharp peaks and excellent resolution.

  • Direct & Indirect Options: One can use a chiral stationary phase for direct separation of the derivatized enantiomers or use an achiral derivatizing agent and separate the now diastereomeric products on a standard achiral GC column. The former is more common.

  • Established Derivatization: Procedures for esterifying carboxylic acids (e.g., using methanolic HCl or diazomethane) are well-established.

Experimental Workflow: Derivatization followed by Chiral GC

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing (S)-Citramalic Acid Derivatize Derivatize to form volatile esters (e.g., Methylation) Sample->Derivatize Extract Solvent Extraction & Concentration Derivatize->Extract Inject Inject onto Chiral GC Column (e.g., Cyclodextrin-based) Extract->Inject Separate Temperature Programmed Elution & Separation of Enantiomers Inject->Separate Detect Detect (FID or MS) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (Area_S and Area_R) Chromatogram->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for ee determination via Gas Chromatography.

General Protocol: Chiral GC Method

1. Derivatization (Esterification):

  • Dry the sample containing citramalic acid completely under vacuum.

  • Add a solution of 2M HCl in methanol.

  • Heat the mixture at 70 °C for 1-2 hours to form the dimethyl ester.

  • Evaporate the solvent and reagent under a stream of nitrogen.

  • The hydroxyl group can be further derivatized (e.g., silylation with BSTFA) to improve peak shape, if necessary.

  • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

2. Chiral GC Conditions:

  • GC System: Standard Gas Chromatograph with FID or MS detector.

  • Column: A chiral stationary phase column, such as one based on derivatized cyclodextrins (e.g., G-TA Chiraldex or Rt-βDEX series), is required for direct separation.[1]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/Splitless injector.

  • Oven Program: A temperature gradient is typically used, for example, starting at 60 °C and ramping at 2-5 °C/min to 220 °C.[8] The lower the temperature, often the better the chiral separation.

3. Data Interpretation: The %ee is calculated from the peak areas of the two enantiomers, identical to the HPLC method. It is crucial to ensure complete baseline resolution for accurate integration.

Method 3: ¹H NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a fundamentally different approach. It is a primary ratio method that does not rely on the response factor of a detector. The principle involves making the enantiomers chemically non-equivalent by converting them into diastereomers, which will then exhibit distinct and quantifiable signals in the NMR spectrum.[9][10][11]

Causality of the Approach

Why use NMR?

  • Absolute Method: The ratio of the integrals of the diastereomer-specific peaks directly corresponds to the enantiomeric ratio. No calibration curve is needed for the ee calculation itself.[2]

  • Structural Confirmation: NMR provides structural information, confirming that the signals being integrated indeed belong to the correct derivative.

  • Non-Destructive: The derivatized sample can be recovered after analysis if needed.

Experimental Workflow: NMR using a Chiral Derivatizing Agent

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing (S)-Citramalic Acid Derivatize React with Chiral Auxiliary (e.g., Chiral Alcohol/Amine) Sample->Derivatize Purify Purify Diastereomeric Mixture (e.g., via Flash Chromatography) Derivatize->Purify Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Purify->Dissolve Acquire Acquire High-Resolution ¹H NMR Spectrum Dissolve->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Identify Identify Diastereotopically Split Signals Spectrum->Identify Integrate Integrate Signals (Integral_S-R' and Integral_R-R') Identify->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for ee determination via ¹H NMR Spectroscopy.

General Protocol: NMR Method

1. Derivatization:

  • Convert the dicarboxylic acid groups of citramalic acid to a more reactive form, such as an acid chloride (using, e.g., oxalyl chloride).

  • React the activated citramalic acid with a high-purity chiral auxiliary. A chiral alcohol (like (R)-1-phenylethanol) or amine is a common choice. This reaction forms a diastereomeric mixture of diesters or diamides.

  • Purify the resulting diastereomeric mixture to remove any unreacted auxiliary, as it will complicate the NMR spectrum.

2. NMR Acquisition:

  • Dissolve a precise amount of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum on a high-field instrument (≥400 MHz is recommended) to maximize signal dispersion.

  • Ensure a sufficient relaxation delay (D1) between scans to allow for full relaxation of all protons, which is critical for accurate integration.

3. Data Interpretation:

  • Identify a proton signal in the spectrum that is well-resolved for the two diastereomers. Protons close to the newly formed stereocenters are often the best candidates.

  • Carefully integrate the two distinct signals.

  • Calculate the %ee using the formula: %ee = (|Integral_major - Integral_minor|) / (Integral_major + Integral_minor) * 100.

A chiral shift experiment using Eu(hfc)₃ has also been successfully used to determine the ee of citramalate derivatives, providing another avenue within the NMR toolkit.[12]

Conclusion and Method Selection

The determination of enantiomeric excess for (S)-citramalic acid is a solvable challenge with multiple robust techniques at your disposal. The optimal choice is dictated by your specific analytical needs:

  • For regulatory filings, trace-level impurity analysis, or analysis in complex biological matrices, the HPLC-MS/MS method with pre-column derivatization is the gold standard due to its supreme sensitivity, selectivity, and demonstrated robustness.[1][5]

  • For routine quality control in a chemical synthesis environment where high resolution is key and samples are relatively clean, Chiral GC is an excellent and highly reliable option.

  • For mechanistic studies, rapid screening during reaction development, or when an absolute measurement without a response factor is required, ¹H NMR spectroscopy provides an invaluable, albeit less sensitive, alternative.[2]

Each method, when properly validated, can provide the trustworthy and accurate data required by researchers, scientists, and drug development professionals. The key is to understand the principles behind each choice, ensuring that the selected protocol is a self-validating system for your specific application.

References

  • Umino, M., Onozato, M., Sakamoto, T., et al. (2023). Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. Molecules, 28(4), 1556. [Link]

  • Shapiro, N., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(5), 989-994. [Link]

  • Urayama, K., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120. [Link]

  • Urayama, K., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120. [Link]

  • Umino, M., et al. (2023). Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry w. Semantic Scholar. [Link]

  • Umino, M., et al. (2023). Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. MDPI. [Link]

  • Urayama, K., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ResearchGate. [Link]

  • Fossey, J. S., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH National Center for Biotechnology Information. [Link]

  • Eliel, E. L., & Frazer, M. J. (1982). Asymmetric Chemical Synthesis of (R)- and (S)-Citramalate in High Enantiomeric Purity. CORE. [Link]

  • Subramanian, S. S., & Rao, M. R. (1966). Enzymatic preparation of (--) & (+) isomers of citramalic acid. Indian Journal of Biochemistry. [Link]

  • Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Helmchen, G., et al. (1995). Determination of Enantiomeric Purity by Direct Methods. Houben-Weyl Methods of Organic Chemistry, Vol. E21a. [Link]

  • Wikipedia. Chiral derivatizing agent. Wikipedia. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Britton, J., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Communications Chemistry. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Fedorchuk, S., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Microbial Strains for (S)-Citramalic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of (S)-Citramalic Acid

(S)-citramalic acid, a five-carbon dicarboxylic acid, is a valuable chiral building block for the synthesis of a range of specialty chemicals and pharmaceuticals. Its significance has been particularly highlighted as a bio-based precursor to methyl methacrylate (MMA), the monomer for polymethylmethacrylate (PMMA), commonly known as Plexiglas or Lucite.[1][2] The transition to a bio-based economy necessitates the development of efficient and sustainable microbial production platforms for such platform chemicals. This guide provides an in-depth comparison of different microbial chassis that have been engineered for the production of (S)-citramalic acid, offering a critical analysis of their performance, the metabolic engineering strategies employed, and detailed experimental protocols to support researchers in this field.

The core of microbial (S)-citramalic acid production lies in the condensation of two central metabolites, acetyl-CoA and pyruvate. This reaction is catalyzed by the enzyme citramalate synthase (CimA).[1][3][4] Consequently, the primary objective of metabolic engineering is to efficiently channel carbon flux from a renewable feedstock, such as glucose, towards these precursors and maximize their conversion to the final product.

Comparative Performance of Microbial Strains

The choice of a microbial host is a critical determinant of the overall efficiency and economic viability of a bioprocess. Escherichia coli has emerged as the most mature and high-performing platform for (S)-citramalic acid production to date. However, other microorganisms, such as the robust yeast Saccharomyces cerevisiae and the industrial workhorse Corynebacterium glutamicum, present compelling advantages that warrant their consideration. The following table summarizes the key performance metrics achieved in notable studies.

Microbial StrainKey Genetic ModificationsFermentation StrategyTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Escherichia coli BW25113Overexpression of cimA3.7, ΔldhA, ΔpflBFed-batch with continuous glucose feed82.00.481.85[1][2]
Escherichia coli MEC626Overexpression of cimA, engineered GltA[F383M]Fed-batch with exponential glucose feed>60.00.53~0.45[5][6]
Escherichia coliOverexpression of cimA, ΔgltA, ΔleuC, ΔackA-pta, ΔpoxBRepetitive fed-batch54.10.64~0.62[7]
Saccharomyces cerevisiaeOverexpression of cimA, cytosolic acetyl-CoA pathway enhancement, transporter expressionBatch culture~2.4 (16.5 mM)Not reportedNot reported[8][9]
Issatchenkia orientalisGenome-integrated cimABatch culture2.0~0.04~0.04[4][10]
Corynebacterium glutamicum(Hypothetical) Overexpression of cimA, deletion of competing pathwaysFed-batch----

Deep Dive into Microbial Platforms

Escherichia coli: The High-Titer Champion

E. coli stands out for its rapid growth, well-characterized genetics, and the extensive toolkit available for its metabolic engineering. These attributes have enabled the achievement of exceptionally high titers and productivities for (S)-citramalic acid.

The primary metabolic engineering strategy in E. coli revolves around two core principles: "pushing" carbon towards (S)-citramalate by overexpressing a potent citramalate synthase and "pulling" carbon away from competing pathways through gene deletions.

  • Pushing Carbon to (S)-Citramalate: The expression of a codon-optimized, mesophilic variant of the citramalate synthase gene (cimA3.7) from Methanococcus jannaschii is a cornerstone of high-level production.[1][2] This enzyme directly converts acetyl-CoA and pyruvate into (S)-citramalate.

  • Eliminating Competing Pathways: To maximize the availability of the pyruvate and acetyl-CoA pools, key fermentative pathways that consume these precursors are knocked out. Deletions of ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) are critical to prevent the formation of lactic acid and formic acid/ethanol, respectively, under fermentative conditions.[1][2]

  • Managing the TCA Cycle: A significant challenge is the competition for acetyl-CoA by citrate synthase (encoded by gltA), the first enzyme of the TCA cycle.[5][6] Deleting gltA can significantly boost citramalate yields but results in glutamate auxotrophy, complicating industrial processes.[5] A more elegant approach involves protein engineering of GltA to reduce its affinity for acetyl-CoA (e.g., the GltA[F383M] variant), thereby redirecting flux to citramalate synthase without inducing auxotrophy.[5][6]

E_coli_metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Complex Citramalate (S)-Citramalic Acid Pyruvate->Citramalate cimA3.7 (Overexpressed) Lactate Lactate Pyruvate->Lactate ldhA (Deleted) Formate_Ethanol Formate/Ethanol Pyruvate->Formate_Ethanol pflB (Deleted) AcetylCoA->Citramalate cimA3.7 (Overexpressed) TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle gltA (Engineered/ Deleted)

Caption: Engineered metabolic pathway for (S)-citramalic acid production in E. coli.

This protocol is adapted from the high-titer process described by Webb et al. (2017).[1][2]

  • Inoculum Preparation:

    • Inoculate 100 mL of fermentation medium in a 500 mL flask with a glycerol stock of the engineered E. coli strain.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Bioreactor Setup:

    • Prepare a 5 L bioreactor containing 3 L of fermentation medium (a defined mineral salts medium supplemented with glucose and a small amount of yeast extract).

    • Autoclave and allow to cool.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation:

    • Inoculate the bioreactor with the overnight culture.

    • Maintain the temperature at 37°C and the pH at 7.0 through automated addition of NH4OH.

    • Maintain DO above 20% by controlling the agitation speed and airflow.

    • Once the initial glucose is depleted (indicated by a sharp rise in DO), induce cimA expression (e.g., with IPTG or arabinose, depending on the promoter system).

    • Commence a continuous glucose feed at a rate that maintains glucose limitation. This is crucial to avoid the accumulation of inhibitory byproducts like acetate.

    • Continue the fermentation for 65-70 hours.

  • Sampling and Analysis:

    • Periodically draw samples to measure optical density (OD600) for growth, and analyze the supernatant for glucose and (S)-citramalic acid concentrations using HPLC.

Saccharomyces cerevisiae: The Robust and Acid-Tolerant Yeast

S. cerevisiae is a well-established industrial microorganism known for its high tolerance to low pH and toxic compounds, making it an attractive chassis for organic acid production.[8] While research into (S)-citramalic acid production is nascent, recent breakthroughs in producing the (R)-enantiomer demonstrate its potential.[8][9]

The primary challenge in S. cerevisiae is the compartmentalization of metabolism, particularly the separation of cytosolic and mitochondrial pools of acetyl-CoA.[8][9] The citramalate synthase, when expressed, will be active in the cytosol, requiring an adequate supply of cytosolic acetyl-CoA.

  • Enhancing Cytosolic Acetyl-CoA:

    • Inhibiting Mitochondrial Transport: Deleting genes responsible for transporting pyruvate and acetyl-CoA into the mitochondria can increase their cytosolic availability.

    • Heterologous Pathways: Introducing a heterologous pathway, such as the phosphoketolase (PK) and phosphotransacetylase (PTA) pathway, can create a direct route to cytosolic acetyl-CoA from the glycolytic pathway.[8][9]

  • Product Export: Overexpression of a heterologous dicarboxylate transporter, such as SpMAE1 from Schizosaccharomyces pombe, can facilitate the export of citramalate out of the cell, preventing potential feedback inhibition and simplifying downstream processing.[8][9]

S_cerevisiae_metabolism Glucose Glucose Pyruvate_cyto Cytosolic Pyruvate Glucose->Pyruvate_cyto Glycolysis AcetylCoA_cyto Cytosolic Acetyl-CoA Pyruvate_cyto->AcetylCoA_cyto PK & PTA Pathway (Heterologous) Citramalate_cyto Cytosolic (S)-Citramalate Pyruvate_cyto->Citramalate_cyto cimA (Expressed) Pyruvate_mito Mitochondrial Pyruvate Pyruvate_cyto->Pyruvate_mito Mitochondrial Transport (Inhibited) AcetylCoA_cyto->Citramalate_cyto cimA (Expressed) AcetylCoA_mito Mitochondrial Acetyl-CoA AcetylCoA_cyto->AcetylCoA_mito Mitochondrial Transport (Inhibited) Citramalate_extra Extracellular (S)-Citramalate Citramalate_cyto->Citramalate_extra SpMAE1 (Transporter) TCA_Cycle TCA Cycle AcetylCoA_mito->TCA_Cycle C_glutamicum_workflow A Strain Selection: Choose a robust C. glutamicum platform strain (e.g., ATCC 13032) B Codon Optimize & Synthesize cimA gene for C. glutamicum A->B C Clone cimA into a C. glutamicum expression vector (e.g., pXMJ19) B->C D Transform C. glutamicum and select for cimA expression C->D E Screen for (S)-citramalate production in small-scale cultures D->E F Rational Metabolic Engineering: - Delete ldhA - Attenuate gltA expression E->F Iterative Improvement G Combine genetic modifications into the best-performing strain F->G H Fed-Batch Fermentation Optimization G->H I Scale-up and Process Validation H->I

Sources

A Comparative Guide to In Vitro and In Vivo Metabolism Studies of (S)-2-Hydroxy-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Metabolism Studies

(S)-2-Hydroxy-2-methylsuccinic acid is a C5-branched-chain dicarboxylic acid.[1] As with any novel xenobiotic introduced into a biological system, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for assessing its safety and efficacy. Metabolic processes can dramatically alter a compound's activity, converting it into more active, less active, or even toxic metabolites.[2] Therefore, a robust evaluation of its metabolic pathway is a critical step in the drug development process, as recommended by regulatory bodies like the FDA.[3][4][5]

This guide will compare two fundamental approaches: in vitro (studies performed in a controlled environment outside a living organism, such as in a test tube) and in vivo (studies performed within a whole, living organism).

Hypothesized Metabolic Pathways for this compound

Based on its chemical structure—a succinic acid backbone with hydroxyl and methyl groups—we can hypothesize several potential metabolic transformations. The presence of carboxylic acid and hydroxyl groups makes it a prime candidate for both Phase I and Phase II metabolism.

  • Phase I Metabolism: This phase involves introducing or exposing functional groups. While the molecule is already quite polar, oxidation is a possibility. Cytochrome P450 (CYP450) enzymes, a major family of Phase I enzymes, are known to metabolize a vast number of drugs and can oxidize alkyl groups.[6][7][8]

  • Phase II Metabolism: This phase involves conjugation reactions, where an endogenous molecule is added to the xenobiotic to increase water solubility and facilitate excretion.[9] The carboxylic acid and hydroxyl moieties of this compound are ideal substrates for UDP-glucuronosyltransferases (UGTs), which catalyze the addition of glucuronic acid—a major detoxification pathway.[10][11][12][13]

G cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) Compound This compound Metabolite1 Oxidized Metabolite (e.g., further hydroxylation) Compound->Metabolite1 CYP450 Enzymes Metabolite2 Glucuronide Conjugate Compound->Metabolite2 UGT Enzymes Metabolite3 Sulfate Conjugate Compound->Metabolite3 SULT Enzymes

Caption: Hypothesized metabolic pathways for this compound.

Part 1: In Vitro Approaches — Mechanistic Insights and High-Throughput Screening

In vitro systems are indispensable for the initial stages of metabolic profiling. They offer a controlled environment to investigate specific enzymatic pathways, identify potential metabolites, and screen for drug-drug interactions in a cost-effective and high-throughput manner.[9]

Common In Vitro Systems
System Description Primary Use Case for this Compound Advantages Limitations
Liver Microsomes Vesicles of endoplasmic reticulum containing Phase I (CYP450s) and some Phase II (UGTs) enzymes.[9]To determine if the compound is a substrate for CYP450 or UGT enzymes and to identify primary metabolites.[14]Cost-effective, high-throughput, long shelf-life.[9]Lacks cytosolic enzymes and cofactors; does not represent the full cellular environment.[9]
S9 Fraction Supernatant from a 9,000g centrifugation of liver homogenate. Contains both microsomal and cytosolic enzymes.[15]Broader metabolic screening, including cytosolic enzymes like sulfotransferases (SULTs).More comprehensive enzyme profile than microsomes.Can have high cytotoxicity in cell-based assays; still lacks the cellular context.[9]
Hepatocytes Intact, viable liver cells. Available as fresh or cryopreserved primary cells or cell lines (e.g., HepaRG).[9]"Gold standard" in vitro model. Assesses overall hepatic clearance, including uptake and efflux transporters.Contains the full complement of metabolic enzymes and cofactors in a cellular context.[16]Higher cost, lower throughput, shorter viability for primary cells.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol aims to determine the rate at which this compound is metabolized by liver microsomal enzymes.

  • Preparation: Thaw cryopreserved pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration (e.g., 1 µM).

  • Initiation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the cofactor NADPH.[14] An identical reaction without NADPH serves as a negative control.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound.

  • Data Interpretation: The disappearance of the parent compound over time is used to calculate key parameters like the half-life (t½) and intrinsic clearance (CLint).[14] A stable compound will show little to no degradation over the incubation period.

Part 2: In Vivo Approaches — The Whole-System Reality

While in vitro studies provide crucial mechanistic data, they cannot fully replicate the complexity of a living organism.[17] In vivo studies, typically conducted in animal models (e.g., rats, mice), are essential to understand the complete ADME profile, including bioavailability, tissue distribution, and the interplay between different organs.[18][19]

Pharmacokinetic (PK) Studies

A typical PK study provides data on how a drug is absorbed, distributed, metabolized, and excreted over time.[18] This is crucial for determining dosage, understanding exposure levels, and assessing safety.[18]

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

This protocol is designed to determine the concentration-time profile of this compound and its major metabolites in rat plasma.

  • Animal Dosing: A cohort of rats (e.g., Sprague-Dawley) is administered a single dose of the compound. One group receives an intravenous (IV) dose to determine clearance and volume of distribution, while another receives an oral (PO) dose to assess oral bioavailability.[19]

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[20] Urine and feces can also be collected in metabolic cages to identify excretory routes.[19]

  • Sample Processing: Blood is processed to plasma. All biological samples (plasma, urine, feces) are treated to extract the compound and its metabolites.

  • Bioanalysis: The concentration of the parent compound and any identified metabolites in the processed samples is quantified using a validated LC-MS method.

  • PK Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.[19]

    • t½: Elimination half-life.[19]

    • F%: Absolute oral bioavailability (calculated by comparing PO and IV AUC).[19]

G cluster_workflow Integrated Metabolism Workflow Start Test Compound (this compound) InVitro In Vitro Screening (Microsomes, Hepatocytes) Start->InVitro IsMetabolized Metabolized? InVitro->IsMetabolized InVivo In Vivo PK Study (Rat Model) IsMetabolized->InVivo Yes Data Comprehensive Metabolic Profile IsMetabolized->Data No (Stable) IVIVE In Vitro-In Vivo Extrapolation (IVIVE) InVivo->IVIVE IVIVE->Data

Caption: A strategic workflow integrating in vitro and in vivo metabolism studies.

Part 3: The Synthesis — Comparing Approaches and Bridging the Gap

Neither in vitro nor in vivo studies alone can provide a complete picture. The true power lies in integrating the data from both approaches.

Parameter In Vitro Studies In Vivo Studies
Biological Relevance Lower (isolated enzymes/cells)Highest (whole organism)
Throughput HighLow
Cost & Time Lower & FasterHigher & Slower
Data Generated Mechanistic data, enzyme kinetics, metabolite identification, potential for DDI screening.Pharmacokinetic parameters (AUC, Cmax, t½, F%), tissue distribution, excretion routes, definitive metabolite profile.[19]
Ethical Considerations MinimalRequires animal use, governed by strict ethical protocols.
In Vitro-In Vivo Extrapolation (IVIVE)

A key goal in modern drug development is to use in vitro data to predict in vivo outcomes, a process known as in vitro-in vivo extrapolation (IVIVE).[21] By scaling the intrinsic clearance values obtained from in vitro systems (like hepatocytes), researchers can forecast human hepatic clearance.[22][23] While this process has its challenges and is an evolving science, it is a valuable tool for prioritizing compounds and designing more efficient clinical trials.[21][22][24] Successful IVIVE can reduce development timelines and costs.[21]

Conclusion

The metabolic characterization of a novel compound like this compound requires a synergistic, tiered approach. In vitro studies serve as the foundational screening and mechanistic tool, rapidly identifying metabolic liabilities and guiding further investigation. In vivo studies provide the definitive, real-world data on the compound's disposition within a complex biological system. By strategically combining these methodologies and leveraging predictive tools like IVIVE, researchers can build a comprehensive understanding of a compound's metabolic fate, enabling informed, data-driven decisions throughout the drug development pipeline.

References

  • Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways. (n.d.). National Institutes of Health.
  • What Is IVIVE? 7 FAQs About In Vitro-In Vivo Extrapolation. (2025, September 11). WuXi AppTec.
  • In vitro-in vivo extrapolation of clearance: modeling hepatic metabolic clearance of highly bound drugs and comparative assessment with existing calculation methods. (2011, October 18). PubMed.
  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (n.d.). U.S. Food and Drug Administration.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). National Institutes of Health.
  • Xenobiotic Metabolism in Mice Lacking the UDP-Glucuronosyltransferase 2 Family. (n.d.). PMC.
  • Investigating the Theoretical Basis for In Vitro–In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways. (n.d.). eScholarship.org.
  • UDP-glucuronosyltransferases. (n.d.). PubMed.
  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. (n.d.). U.S. Food and Drug Administration.
  • Xenobiotic Nuclear Receptor-Mediated Regulation of UDP-Glucuronosyltransferases. (2005). Current Drug Metabolism.
  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (2013). The International Journal of Biochemistry & Cell Biology.
  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
  • Pharmacokinetics - ADME In Vivo & PK Studies. (n.d.). BioIVT.
  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. (n.d.). Source not available.
  • In vivo toxicology studies - Drug development - PK-TK. (n.d.). Vivotecnia.
  • In vivo PK / Pharmacokinetic Studies. (n.d.). Sygnature Discovery.
  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (n.d.). Regulations.gov.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (n.d.). MDPI.
  • A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. (2020, August 18). PMC.
  • Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. (n.d.). PMC.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI.
  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024, January 24). MDPI.
  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (n.d.). PMC.
  • Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. (n.d.). PubMed.

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A Senior Application Scientist's Guide to the Analytical Detection of (S)-Citramalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-Citramalic Acid

(S)-Citramalic acid, a chiral organic acid, is a molecule of growing interest in various scientific and industrial fields. It serves as a key precursor in the chemical synthesis of methacrylic acid, a monomer for various polymers used in manufacturing and medical devices.[1] Furthermore, it is a valuable chiral building block in the pharmaceutical industry for the synthesis of complex molecules.[1] In the food industry, citramalic acid contributes to the taste profile of fruits and beverages.[2][3][4][5] The stereochemistry of citramalic acid is crucial, as different enantiomers can exhibit distinct biological activities and metabolic pathways. For instance, the (S)-form is produced by some bacteria, while the (R)-form is found in plants like apples.[2][4][5] This guide provides a comprehensive comparison of analytical techniques for the selective detection and quantification of (S)-citramalic acid, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their application.

Core Analytical Strategies: A Comparative Overview

The detection and quantification of (S)-citramalic acid present a unique analytical challenge due to its chirality and the complexity of biological and chemical matrices. This guide will delve into the principles, advantages, and limitations of the following key techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Enzymatic Assays

  • Capillary Electrophoresis (CE)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of technique is governed by factors such as the required sensitivity, selectivity for the (S)-enantiomer, sample matrix, throughput needs, and available instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Chiral Analysis

LC-MS/MS has emerged as the premier technique for the analysis of citramalic acid enantiomers, offering unparalleled sensitivity and selectivity.[2][3][4][5] The inherent challenge of separating enantiomers on standard reversed-phase columns is elegantly overcome through chiral derivatization.

Principle of Chiral Derivatization LC-MS/MS

This approach involves reacting the citramalic acid enantiomers with a chiral derivatizing agent to form diastereomers.[6] These diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional achiral column, such as an octadecylsilica (ODS) column.[2][3][4][5] The separated diastereomers are then detected with high specificity and sensitivity using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

A notable example is the use of benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2) as a chiral derivatization reagent.[2][3][4]

Experimental Workflow: Chiral LC-MS/MS

Sources

Safety Operating Guide

Navigating the Disposal of (S)-2-Hydroxy-2-methylsuccinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous management of chemical reagents is as critical as the innovative science they enable. (S)-2-Hydroxy-2-methylsuccinic acid, a chiral building block, requires careful consideration not only in its application but also in its disposal. This guide provides a procedural framework for its safe and compliant disposal, grounded in established safety protocols and environmental stewardship. Our objective is to empower researchers with the knowledge to handle this compound's waste stream confidently and responsibly.

Foundational Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. This compound, like many of its carboxylic acid counterparts, is classified as an irritant.[1][2]

  • Primary Hazards:

    • Causes skin irritation.[1][2][3][4]

    • Causes serious eye irritation.[1][2][3][4][5]

    • May cause respiratory irritation if inhaled as dust.[1][4][5][6]

Essential Personal Protective Equipment (PPE):

A proactive approach to safety is non-negotiable. The following PPE must be worn when handling this compound in any form:

PPE CategorySpecificationRationale
Eye Protection Safety goggles or glasses with side shields complying with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7]To prevent contact with airborne particles or accidental splashes, which can cause serious eye damage.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[9][10]To prevent skin irritation upon direct contact.[3]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[11]
Respiratory Use in a well-ventilated area. A dust respirator is recommended if generating dust.[5]To minimize the risk of respiratory tract irritation from inhaling fine particles.[1]

All handling and preparation for disposal should ideally be conducted within a certified chemical fume hood to ensure adequate ventilation.[12]

Strategic Disposal Pathways

The appropriate disposal route for this compound is contingent on the quantity of waste and the specific regulations of your institution and region. Chemical waste generators are responsible for correctly classifying and disposing of waste in accordance with local, regional, and national regulations.[7][13]

This is the most direct and universally compliant method for disposing of pure this compound and materials heavily contaminated with it.

Step-by-Step Procedure:

  • Segregation: Designate a specific, clearly labeled waste container for this compound waste. Do not mix with other waste streams, especially incompatible materials like strong bases or oxidizing agents.[14]

  • Containment: Place the solid waste into a sturdy, sealable container. The original product container is often a suitable choice.[15]

  • Labeling: Affix a hazardous waste label to the container.[15] The label must include:

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant")

    • The date of accumulation

    • Your name and laboratory information

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible chemicals.[3]

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[15] Disposal should always be directed to an approved waste disposal plant.[16]

While generally discouraged, some institutional guidelines may permit the drain disposal of very dilute, neutralized acid solutions. Crucially, you must first consult and receive explicit approval from your local EHS department before proceeding with this method.

Step-by-Step Procedure:

  • Verification: Confirm with your EHS office that this procedure is permitted. Note any concentration limits they may have. Some guidelines suggest a maximum concentration of 10% (v/v) for drain disposal of dilute acids.[15]

  • Neutralization: While stirring the dilute solution of this compound, slowly add a weak base, such as sodium bicarbonate (baking soda), until the pH is between 7.0 and 9.0.[15] Monitor the pH using calibrated pH paper or a meter. Be prepared for some foaming (CO2 evolution).

  • Disposal: With the cold water tap running at a high flow rate, slowly pour the neutralized solution down the laboratory sink.

  • Flushing: Continue to flush the sink with copious amounts of water for at least 15 minutes to ensure the solution is thoroughly diluted within the drainage system.[15]

  • Record Keeping: Document the neutralization and disposal process in your laboratory notebook.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Sources

A Researcher's Guide to the Safe Handling of (S)-2-Hydroxy-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling (S)-2-Hydroxy-2-methylsuccinic acid, ensuring that your focus remains on scientific advancement, securely grounded in best safety practices. As Senior Application Scientists, our goal is to empower your research by providing clarity and in-depth understanding of the "why" behind each safety protocol.

This compound, a derivative of succinic acid, is a solid, often in crystalline or powder form. While comprehensive toxicological data may be limited, the available safety information for analogous compounds indicates that it should be handled with care, as it is classified as a skin, eye, and respiratory irritant.[1][2][3] Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of your experimental design.

Core Principles of Protection: A Multi-Layered Approach

When handling this compound, particularly in its powdered form, the primary risks are inadvertent contact with skin and eyes, and inhalation of airborne particles.[4][5] A comprehensive PPE strategy mitigates these risks through a multi-layered defense.

I. Engineering Controls: Your First Line of Defense

Before any discussion of personal protective equipment, it is crucial to emphasize the role of engineering controls. PPE is the last line of defense; the environment in which you work is the first.

  • Chemical Fume Hood: All handling of this compound that could generate dust, such as weighing or transferring, must be conducted within a properly functioning chemical fume hood.[1][6][7] This is non-negotiable. The fume hood's constant airflow will draw airborne particles away from your breathing zone, significantly reducing the risk of respiratory irritation.[7]

  • Designated Work Area: Establish a designated area for working with this compound.[4] Cover the work surface with absorbent bench paper to contain any potential spills and simplify decontamination.[4][8]

II. Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific tasks you are performing. The following table outlines the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale and Causality
Hands Nitrile or Neoprene GlovesAs a skin irritant, direct contact with this compound must be avoided.[2] Nitrile gloves offer excellent protection against incidental contact with many chemicals and are resistant to punctures.[6][9][10] For tasks involving larger quantities or prolonged handling, consider thicker neoprene gloves.[10] Always inspect gloves for any signs of degradation or punctures before use.[7]
Eyes/Face ANSI-Approved Safety GogglesThe eyes are particularly vulnerable to chemical irritants. Safety goggles provide a seal around the eyes, offering protection from airborne dust and accidental splashes.[6][11]
Face Shield (in addition to goggles)When handling larger quantities (e.g., more than a few grams) or when there is a significant risk of splashing, a face shield worn over safety goggles is required.[9][10][12] This provides an additional layer of protection for the entire face.
Body Laboratory CoatA fully buttoned laboratory coat is the minimum requirement to protect your skin and personal clothing from contamination.[4][6][11]
Chemical-Resistant ApronFor procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat provides an additional barrier of protection.[8]
Respiratory N95 Respirator (as needed)While a fume hood is the primary means of respiratory protection, an N95 respirator may be necessary in situations where dust generation is unavoidable and cannot be fully contained within the fume hood.[9] The use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing.[6]
Feet Closed-Toe ShoesClosed-toe shoes are a fundamental requirement in any laboratory setting to protect your feet from spills and falling objects.[6][8][11]

III. Procedural Discipline: The Human Element of Safety

Even with the best engineering controls and PPE, safety is ultimately in the hands of the researcher. Adherence to established protocols is paramount.

Step-by-Step PPE Protocol
  • Donning (Putting On) PPE:

    • Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron over the lab coat.

    • Goggles/Face Shield: Put on your safety goggles. If a face shield is required, place it over the goggles.

    • Gloves: Put on your gloves, ensuring the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves to create a seal.[5]

  • Doffing (Taking Off) PPE:

    • Gloves: Remove your gloves first, as they are the most likely to be contaminated. Use a proper technique to avoid touching the outside of the gloves with your bare hands.

    • Apron: If wearing an apron, untie it and remove it without touching the front surface.

    • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles.

    • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

    • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[7][11]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Step 1 weigh Weigh Compound (Minimize Dust) don_ppe->weigh Step 2 transfer Transfer to Reaction Vessel weigh->transfer Step 3 decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate Step 4 dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste Step 5 doff_ppe Doff PPE dispose_waste->doff_ppe Step 6 wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Step 7

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.